"Methyl 2-(4-cyanophenyl)-2-methylpropanoate" CAS number 444807-47-0
This is an in-depth technical guide for Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS 444807-47-0), a specialized synthetic intermediate used primarily in the development of metabolically stable pharmaceutical agents,...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide for Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS 444807-47-0), a specialized synthetic intermediate used primarily in the development of metabolically stable pharmaceutical agents, particularly Androgen Receptor (AR) antagonists and enzyme inhibitors.
Part 1: Molecular Profile & Strategic Significance
The "Gem-Dimethyl" Pharmacophore
Methyl 2-(4-cyanophenyl)-2-methylpropanoate is not merely an ester; it is a strategic building block designed to introduce the gem-dimethyl (gem-dimethyl) moiety into drug candidates. In medicinal chemistry, replacing a benzylic hydrogen with two methyl groups (the Thorpe-Ingold effect) serves two critical functions:
Metabolic Blockade: It prevents Cytochrome P450-mediated benzylic oxidation, significantly extending the half-life (
) of the molecule.
Conformational Restriction: It locks the phenyl ring and the carbonyl tail into a specific dihedral angle, often improving binding affinity to targets like the Androgen Receptor (AR) or 11
-HSD1.
Pharmaceutical Relevance
This molecule acts as a core scaffold for the synthesis of "Next-Generation" non-steroidal AR antagonists and Selective Androgen Receptor Modulators (SARMs). While structurally distinct from the commercial manufacturing route of Enzalutamide (which utilizes a cyclization of an amino-acid derivative), this ester is frequently employed in Structure-Activity Relationship (SAR) studies to synthesize analogs with improved metabolic profiles.
Part 2: Synthetic Routes & Process Chemistry[1][2][3]
The synthesis of CAS 444807-47-0 is challenging due to the steric hindrance introduced by the second methyl group. A standard alkylation often stalls at the mono-methyl stage.
The most robust industrial method involves the double methylation of methyl 4-cyanophenylacetate.
The Challenge:
Mono- vs. Di-alkylation: Controlling the reaction to ensure complete conversion to the gem-dimethyl product without hydrolysis of the ester or nitrile.
Exotherm Control: The deprotonation of the benzylic position is highly exothermic.
Preparation: Charge a reactor with Methyl 4-cyanophenylacetate (1.0 eq) and TBAB (0.1 eq) in Toluene.
Base Addition: Add finely ground anhydrous
(3.0 eq).
Alkylation (Critical Step): Cool the slurry to 0–5°C. Add Methyl Iodide (2.5 eq) dropwise over 60 minutes. Validation: Monitor internal temperature; do not exceed 10°C.
Reaction: Allow to warm to 25°C and stir for 12–18 hours.
IPC (In-Process Control): Check via HPLC/GC.
Pass Criteria: Mono-methyl intermediate < 2.0%.
Quench: Add water to dissolve salts. Separate organic layer.
Purification: Crystallization from Hexane/Ethyl Acetate or vacuum distillation.
Visualization of Synthetic Pathway
Figure 1: Phase-transfer catalyzed dialkylation pathway showing the progression from the acetate precursor to the gem-dimethyl product.
Part 3: Critical Reactivity & Downstream Applications
Once synthesized, CAS 444807-47-0 is rarely the final product. It serves as a "masked" acid or isocyanate precursor.
Hydrolysis to 2-(4-cyanophenyl)-2-methylpropanoic acid
The most common next step is saponification to the corresponding acid (CAS 178328-46-0).
Reagent: Lithium Hydroxide (LiOH) is preferred over NaOH to prevent attack on the nitrile group (hydrolysis to amide).
Conditions: THF/Water (3:1), 0°C to RT.
Significance: The resulting acid is the direct precursor for Curtius Rearrangement to form isocyanates, which are then reacted with amines to form urea or hydantoin scaffolds found in AR antagonists.
Part 4: Workflow for AR Antagonist Analog Synthesis
The following diagram illustrates how this specific CAS entry fits into the broader workflow of drug discovery for prostate cancer therapeutics (AR Antagonists).
Figure 2: Synthetic workflow utilizing CAS 444807-47-0 as a precursor for isocyanate generation in the synthesis of urea/hydantoin-based drugs.
Part 5: Safety & Handling
Nitrile Hazard: While the nitrile is bound to the phenyl ring, metabolic breakdown can theoretically release cyanide ions, though this is rare with stable aryl nitriles. Treat as toxic.
Alkylating Agents: The synthesis involves Methyl Iodide (MeI), a potent neurotoxin and carcinogen. All synthesis steps (Section 2.1) must be performed in a laminar flow hood with double-gloving.
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).
References
Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry.[1]
Sawyers, C. L., et al. (2007). Diarylhydantoin compounds. U.S. Patent 7,709,517.
An In-Depth Technical Guide to the Physical Properties of Methyl 2-(4-cyanophenyl)-2-methylpropanoate
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the known physical propert...
Abstract: This technical guide provides a comprehensive overview of the known physical properties of Methyl 2-(4-cyanophenyl)-2-methylpropanoate, a versatile building block in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers by consolidating essential data, outlining detailed experimental protocols for property determination, and offering insights into the practical implications of these properties in a laboratory setting.
Introduction: Unveiling a Key Synthetic Intermediate
Methyl 2-(4-cyanophenyl)-2-methylpropanoate, with the CAS Number 444807-47-0, is a substituted aromatic ester of significant interest in organic synthesis. Its structure, featuring a reactive cyano group and a sterically hindered ester moiety, makes it a valuable precursor for the synthesis of a variety of more complex molecules, including potential pharmaceutical agents and functional materials. A thorough understanding of its physical properties is paramount for its effective handling, purification, and application in multi-step synthetic pathways. This guide aims to provide a detailed examination of these properties, grounded in established scientific principles and methodologies.
Physicochemical Properties
A precise understanding of the physicochemical properties of a compound is the bedrock of its successful application in research and development. These properties dictate the choice of appropriate solvents for reactions and purification, inform the design of analytical methods, and provide insights into the compound's stability and handling requirements.
Molecular Structure and Key Identifiers
The molecular structure of Methyl 2-(4-cyanophenyl)-2-methylpropanoate is fundamental to its chemical behavior and physical characteristics.
Figure 1: 2D Chemical Structure of Methyl 2-(4-cyanophenyl)-2-methylpropanoate.
Table 1: Key Physicochemical and Safety Information
Spectroscopic data is indispensable for the structural elucidation and purity assessment of organic compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
Proton NMR provides detailed information about the hydrogen atom environments within a molecule. For Methyl 2-(4-cyanophenyl)-2-methylpropanoate, the expected signals are:
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons on the para-substituted benzene ring.
Methyl Protons (Ester): A singlet corresponding to the three protons of the methyl ester group.
Methyl Protons (Propanoate): A singlet corresponding to the six protons of the two equivalent methyl groups at the α-position.
Experimental Protocols for Physical Property Determination
The following sections provide standardized, self-validating protocols for the determination of key physical properties. The rationale behind each step is explained to ensure a deep understanding of the experimental design.
Melting Point Determination
The melting point is a critical indicator of a solid compound's purity. A sharp melting range is characteristic of a pure substance, while impurities typically depress and broaden the melting range.
Protocol: Capillary Melting Point Determination
Sample Preparation: Finely powder a small amount of dry Methyl 2-(4-cyanophenyl)-2-methylpropanoate.
Capillary Loading: Introduce the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
Rapid Determination (Optional but Recommended): Heat the sample rapidly to obtain an approximate melting range. This helps in efficiently determining the range for a more precise measurement.
Accurate Determination: With a fresh sample, heat the apparatus to a temperature approximately 10-15 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
Observation and Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.
Causality and Self-Validation: A narrow melting range (e.g., 0.5-1 °C) is a strong indicator of high purity. If a broad range is observed, it suggests the presence of impurities, and further purification, such as recrystallization, is warranted. Repeating the measurement with a fresh sample validates the initial observation.
Figure 2: Workflow for Melting Point Determination.
Solubility Assessment
Determining the solubility of Methyl 2-(4-cyanophenyl)-2-methylpropanoate in various solvents is crucial for selecting appropriate media for chemical reactions, extractions, and purification techniques like recrystallization.
Protocol: Qualitative Solubility Testing
Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).
Sample Preparation: Place approximately 10-20 mg of the compound into separate, labeled test tubes.
Solvent Addition: Add the selected solvent dropwise to each test tube, with vigorous shaking after each addition.
Observation at Room Temperature: Observe if the solid dissolves completely after the addition of approximately 1 mL of solvent. Record the solubility as "soluble," "sparingly soluble," or "insoluble."
Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture in a water bath to observe if solubility increases with temperature.
Cooling: If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to observe for recrystallization.
Causality and Self-Validation: This systematic approach across a polarity spectrum provides a reliable solubility profile. The observation of recrystallization upon cooling a hot, saturated solution is a key principle that validates the choice of a solvent system for purification.
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The success of this method hinges on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures.
Protocol: Single-Solvent Recrystallization
Solvent Selection: Based on the solubility assessment, choose a solvent in which Methyl 2-(4-cyanophenyl)-2-methylpropanoate is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
Decoloration (if necessary): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Causality and Self-Validation: The slow cooling process allows for the formation of a well-ordered crystal lattice that excludes impurities. The purity of the recrystallized product can be validated by a sharper and higher melting point compared to the crude material, and by spectroscopic analysis (e.g., NMR).
Figure 3: General Workflow for Recrystallization.
Conclusion and Future Directions
This technical guide has consolidated the available physical property data for Methyl 2-(4-cyanophenyl)-2-methylpropanoate and provided detailed, field-proven protocols for their determination and for the purification of the compound. While foundational data has been presented, further experimental work is encouraged to establish a more complete and quantitative profile of its physical properties, including its boiling point under reduced pressure and quantitative solubility in a wider range of solvents. Such data will undoubtedly facilitate the broader application of this valuable synthetic intermediate in the scientific community.
An In-depth Technical Guide to Methyl 2-(4-cyanophenyl)-2-methylpropanoate: Synthesis, Characterization, and Applications in Drug Discovery
Introduction: The Strategic Importance of the Cyanophenylpropanoate Scaffold In the landscape of modern drug discovery, the rational design of molecular scaffolds that offer both synthetic accessibility and diverse biolo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the Cyanophenylpropanoate Scaffold
In the landscape of modern drug discovery, the rational design of molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. Methyl 2-(4-cyanophenyl)-2-methylpropanoate emerges as a compound of significant interest, embodying a unique combination of structural features: a nitrile-bearing aromatic ring and a sterically hindered ester moiety. The cyano group, a well-established bioisostere for various functional groups, can participate in crucial drug-receptor interactions, including hydrogen bonding and dipole-dipole interactions[1]. The gem-dimethyl substitution provides conformational rigidity and can enhance metabolic stability, a desirable trait in drug candidates. This guide offers an in-depth exploration of its synthesis, a detailed analysis of its spectroscopic characteristics, and a discussion of its application as a key intermediate in the synthesis of targeted therapeutics.
Physicochemical and Structural Properties
Methyl 2-(4-cyanophenyl)-2-methylpropanoate is a white to off-white solid at room temperature. Its core structure consists of a central quaternary carbon atom bonded to a 4-cyanophenyl ring, two methyl groups, and a methyl ester functionality.
Property
Value
Source
Molecular Formula
C₁₂H₁₃NO₂
Molecular Weight
203.24 g/mol
CAS Number
444807-47-0
IUPAC Name
methyl 2-(4-cyanophenyl)-2-methylpropanoate
Appearance
White to off-white solid
General chemical properties
Purity
Typically >95%
Synthesis of Methyl 2-(4-cyanophenyl)-2-methylpropanoate: A Practical Approach
The most direct and industrially scalable synthesis of Methyl 2-(4-cyanophenyl)-2-methylpropanoate is achieved through the Fischer esterification of its corresponding carboxylic acid, 2-(4-cyanophenyl)-2-methylpropanoic acid, with methanol in the presence of an acid catalyst.[2][3][4] This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[2][4]
Reaction Mechanism: Fischer-Speier Esterification
The Fischer-Speier esterification proceeds through a series of protonation and nucleophilic acyl substitution steps:
Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the newly added methoxy group to one of the hydroxyl groups.
Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Caption: Fischer Esterification Workflow
Experimental Protocol: A Representative Procedure
The following protocol is a generalized procedure for the synthesis of Methyl 2-(4-cyanophenyl)-2-methylpropanoate based on the principles of Fischer esterification.[5][6][7]
Materials:
2-(4-cyanophenyl)-2-methylpropanoic acid
Methanol (anhydrous)
Concentrated Sulfuric Acid (H₂SO₄)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Ethyl Acetate
Hexanes
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-cyanophenyl)-2-methylpropanoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
Work-up:
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
Dissolve the residue in ethyl acetate.
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until gas evolution ceases.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude ester can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure Methyl 2-(4-cyanophenyl)-2-methylpropanoate.
Spectroscopic Characterization: A Predictive Analysis
While a publicly available, comprehensive set of experimental spectra for Methyl 2-(4-cyanophenyl)-2-methylpropanoate is not readily found, a detailed prediction of its key spectroscopic features can be made based on its structure and the known spectral data of analogous compounds.[8][9][10][11][12][13][14]
¹H NMR Spectroscopy (Predicted)
Aromatic Protons (AA'BB' system): Two doublets are expected in the aromatic region (δ 7.5-7.8 ppm). The protons ortho to the cyano group will be deshielded and appear downfield, while the protons meta to the cyano group will be slightly more shielded and appear upfield.
Methyl Ester Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.6-3.8 ppm.
Gem-dimethyl Protons (-C(CH₃)₂): A singlet integrating to six protons is expected in the aliphatic region, likely around δ 1.6-1.8 ppm.
¹³C NMR Spectroscopy (Predicted)
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the range of δ 175-178 ppm.
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon bearing the cyano group will be significantly deshielded (δ ~110-115 ppm), and the ipso-carbon attached to the quaternary center will also be downfield. The other aromatic carbons will appear in the typical δ 125-135 ppm range.
Nitrile Carbon (-C≡N): The nitrile carbon should appear as a weak signal around δ 118-120 ppm.
Quaternary Carbon (-C(CH₃)₂): The quaternary carbon atom is expected to have a chemical shift in the range of δ 45-50 ppm.
Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group will likely appear around δ 52-55 ppm.
Gem-dimethyl Carbons (-C(CH₃)₂): The two equivalent methyl carbons are expected to resonate in the aliphatic region, around δ 25-30 ppm.
FT-IR Spectroscopy (Predicted)
C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-2240 cm⁻¹, characteristic of a nitrile group.
C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ is indicative of the ester carbonyl group.
C-O Stretch: An absorption band in the region of 1100-1300 cm⁻¹ will correspond to the C-O single bond stretching of the ester.
C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.
Mass Spectrometry (Predicted Fragmentation)
In an electron ionization mass spectrum, the molecular ion peak (M⁺) at m/z = 203 would be expected. Key fragmentation patterns would likely involve:
Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 172.
Loss of the methyl carboxylate group (-COOCH₃) to give a fragment at m/z = 144.
Cleavage of the C-C bond between the quaternary carbon and the aromatic ring.
Applications in Drug Discovery and Development
Methyl 2-(4-cyanophenyl)-2-methylpropanoate and its structural analogues serve as crucial intermediates in the synthesis of various pharmaceutical agents.[15][16] The strategic placement of the cyano and gem-dimethyl groups provides a foundation for building more complex molecules with tailored pharmacological profiles.
Key Intermediate in the Synthesis of Alectinib
A prominent example of the utility of this scaffold is in the synthesis of Alectinib , a highly potent and selective anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer.[16][17] A closely related analogue, 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid, is a key building block in the construction of Alectinib's complex tetracyclic core.[15][17] The 2-aryl-2-methylpropanoic acid moiety provides the foundational structure onto which the rest of the molecule is elaborated.
Caption: Role as a Key Building Block
The 2-(4-cyanophenyl)-2-methylpropanoate Moiety as a Pharmacophore
The structural features of Methyl 2-(4-cyanophenyl)-2-methylpropanoate contribute to its potential as a pharmacophore in drug design. A pharmacophore is the three-dimensional arrangement of atoms or functional groups necessary for biological activity.
Hydrogen Bond Acceptor: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, a crucial interaction in many drug-receptor binding events.[1]
Hydrophobic Interactions: The phenyl ring and the gem-dimethyl groups provide a hydrophobic region that can interact with nonpolar pockets in a target protein.
Conformational Rigidity: The quaternary carbon center restricts the rotation of the phenyl ring, which can lead to a more defined orientation when binding to a receptor, potentially increasing affinity and selectivity.
The combination of these features makes this scaffold a valuable starting point for the development of inhibitors for various enzyme targets and modulators of receptor function.[18][19]
Safety and Handling
Methyl 2-(4-cyanophenyl)-2-methylpropanoate is classified as harmful if swallowed. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
Methyl 2-(4-cyanophenyl)-2-methylpropanoate represents a strategically important building block for medicinal chemists and drug development professionals. Its synthesis via the robust Fischer esterification, combined with its unique structural and electronic properties, makes it a valuable precursor for the creation of complex and biologically active molecules. As demonstrated by its connection to the synthesis of the targeted cancer therapeutic Alectinib, this scaffold holds significant potential for the development of next-generation pharmaceuticals. This guide provides a foundational understanding of its chemistry and applications, empowering researchers to leverage this versatile compound in their drug discovery endeavors.
References
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]
Khan Academy. Fischer esterification. Retrieved from [Link]
University of Toronto. Experiment 10: Fischer Esterification. Retrieved from a general university chemistry lab manual source.
Google Patents. (2013). Synthetic method of 2-cyano-4'-methyl diphenyl (CN103012201B).
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
Google Patents. (2011). Process for preparation of 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid and its pharmaceutically acceptable salts (WO2011141933A2).
Eureka. (2009). Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid.
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
Google Patents. (2019). A novel process for the preparation of an intermediate of alectinib (WO2019038779A1).
Hafiz, K. M. A. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class [Dissertation, Auburn University].
Metin, A. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. A textbook on NMR spectroscopy.
MSD Manual Professional Edition. Drug–Receptor Interactions. Retrieved from [Link]
Oxford Academic. (2021). A facile, scalable, and sustainable approach to the preparation of the indole-core of alectinib. Bulletin of the Chemical Society of Japan.
WIPO Patentscope. (2019). A NOVEL PROCESS FOR THE PREPARATION OF AN INTERMEDIATE OF ALECTINIB (WO/2019/038779). Retrieved from [Link]
RSC Publishing. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.
Doc Brown's Chemistry. 13C nmr spectrum of 2-methylpropene.
ResearchGate. (2018). FTIR spectra of methyl cyanoacetate in xenon matrix.
PharmaFeatures. (2023, September 27). Deciphering the Dance of Drug-Receptor Interactions. Retrieved from [Link]
ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
Pharmaffiliates. Alectinib-impurities. Retrieved from a pharmaceutical standards supplier.
Chemistry LibreTexts. (2023, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
Manjari, R. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmaceutical Action. Journal of Molecular and Clinical Oncology.
ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
A Strategic Scaffold for Gem-Dimethyl Incorporation in Medicinal Chemistry[1][2] Executive Summary Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS: 444807-47-0) represents a critical structural motif in modern drug disc...
Author: BenchChem Technical Support Team. Date: February 2026
A Strategic Scaffold for Gem-Dimethyl Incorporation in Medicinal Chemistry[1][2]
Executive Summary
Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS: 444807-47-0) represents a critical structural motif in modern drug discovery: the gem-dimethyl substituted aryl ester .[1] While structurally analogous to intermediates used in the synthesis of aromatase inhibitors like Anastrozole, this specific scaffold serves as a vital building block for introducing conformational constraints via the Thorpe-Ingold effect.[1]
This technical guide provides a rigorous analysis of its physicochemical properties, specifically its molecular weight dynamics in high-precision stoichiometry, and outlines a self-validating protocol for its synthesis and characterization.[1]
Part 1: Physicochemical Profile & Molecular Weight Analysis[1][3]
In process chemistry and high-throughput screening (HTS), "Molecular Weight" is not a static integer but a dynamic variable affecting stoichiometry, mass spectrometry (MS) detection, and yield calculations.[1]
1.1 Detailed Molecular Weight Breakdown
For Methyl 2-(4-cyanophenyl)-2-methylpropanoate (
):
Element
Count
Standard Atomic Weight ()
Contribution ( g/mol )
Carbon (C)
12
12.011
144.132
Hydrogen (H)
13
1.008
13.104
Nitrogen (N)
1
14.007
14.007
Oxygen (O)
2
15.999
31.998
Total Average MW
203.24 g/mol
Monoisotopic Mass
203.0946 Da
Critical Insight for MS Analysis: When identifying this compound via LC-MS (ESI+), researchers must look for the protonated adduct
Adduct Behavior: The nitrile nitrogen is a weak base but can be protonated under acidic mobile phase conditions (0.1% Formic Acid).
1.2 Solubility and Stability Profile
Lipophilicity (LogP): ~2.3 (Predicted). This indicates moderate permeability, suitable for oral drug candidates.
Solubility: High in polar aprotic solvents (DMSO, DMF, Acetonitrile) and chlorinated solvents (DCM).[1] Low aqueous solubility without co-solvents.
Stability: The gem-dimethyl group sterically shields the ester carbonyl, making this molecule significantly more resistant to hydrolysis compared to its non-methylated analog (Methyl 4-cyanophenylacetate).[1] This "steric armor" is a desired feature for metabolic stability in vivo.
Part 2: Synthetic Utility & The Gem-Dimethyl Effect[1]
The primary value of this molecule lies in the gem-dimethyl group.[1] In drug design, replacing two hydrogens with methyl groups restricts the rotation of the side chain.[1] This entropic penalty upon binding is paid during synthesis rather than binding, often leading to higher affinity for the target protein (The Thorpe-Ingold Effect).[1]
2.1 Synthesis Workflow (Self-Validating Protocol)
The synthesis involves the double methylation of Methyl 4-cyanophenylacetate.[1] This is a challenging process reaction because mono-methylation is a competing side reaction.[1]
Reaction Scheme:
Mechanism & Pathway:
Figure 1: Step-wise alkylation pathway highlighting the risk of mono-methyl impurity.
2.2 Experimental Protocol: Double Methylation
Safety Note: Methyl Iodide is a carcinogen. Work in a fume hood.
Preparation: Dissolve Methyl 4-cyanophenylacetate (1.0 eq) in anhydrous THF under Nitrogen atmosphere.
Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 2.5 eq) portion-wise. Why? We use excess base to ensure full conversion of the mono-methyl intermediate to the di-methyl product.[1]
Alkylation: Add Methyl Iodide (2.5 eq) dropwise.
Temperature Control: Allow to warm to Room Temperature (RT) and stir for 4 hours.
Validation (IPC): Take an aliquot for TLC or HPLC.
Success Criteria: Disappearance of starting material (
) and mono-methyl intermediate.[1] Appearance of product ( in Hexane/EtOAc 4:1).
Quench: Carefully add saturated
solution.
Extraction: Extract with Ethyl Acetate. Wash organic layer with brine.
Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Part 3: Analytical Characterization & QC[1][2]
To ensure the integrity of the scaffold for downstream applications (e.g., hydrolysis to the acid or reduction to the alcohol), rigorous QC is required.[1]
3.1 Quality Control Workflow
Figure 2: Quality Control Decision Tree ensuring scaffold purity.
3.2 Key NMR Signals (Predicted)
Gem-Dimethyl: A strong singlet integrating to 6H around
1.60 ppm.[1] Note: If this appears as a doublet, you have the mono-methyl impurity.[1]
Methoxy Ester: Singlet (3H) at
3.65 ppm.
Aromatic Protons: Two doublets (AA'BB' system) around
7.4 - 7.7 ppm, characteristic of para-substitution.[1]
References
PubChem. (n.d.).[2] Methyl 2-(4-cyanophenyl)-2-methylpropanoate (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry (Contextual reference for Gem-Dimethyl/Thorpe-Ingold effects in similar scaffolds).[1]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. (5th ed.). Longman.
Structural Elucidation and Quantitative Analysis of Methyl 2-(4-cyanophenyl)-2-methylpropanoate
This guide is structured as a high-level technical whitepaper designed for analytical chemists and pharmaceutical researchers. It synthesizes theoretical prediction with practical, field-proven methodologies for the stru...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical whitepaper designed for analytical chemists and pharmaceutical researchers. It synthesizes theoretical prediction with practical, field-proven methodologies for the structural confirmation and purity analysis of Methyl 2-(4-cyanophenyl)-2-methylpropanoate .
Methyl 2-(4-cyanophenyl)-2-methylpropanoate represents a critical "gem-dimethyl" scaffold often utilized in the synthesis of non-steroidal androgen receptor antagonists (e.g., Enzalutamide intermediates). The structural integrity of this molecule hinges on the formation of a quaternary carbon center (
) linking an aromatic system, an ester functionality, and two methyl groups.
From an NMR perspective, this molecule presents a distinct symmetry challenge . The gem-dimethyl groups are chemically equivalent (enantiotopic/homotopic in achiral environments), collapsing into a single intense singlet. Validating the successful dialkylation (vs. mono-alkylation impurities) requires precise integration logic and Heteronuclear Multiple Bond Correlation (HMBC) analysis.
Experimental Protocol: Sample Preparation
To ensure high-resolution data and minimize solvent-solute interactions that broaden quaternary signals, the following protocol is standardized.
Standard Characterization Protocol
Solvent: Chloroform-d (
, 99.8% D) + 0.03% TMS (v/v).
Why:
prevents exchangeable proton loss (though none are present here) and provides a sharp lock signal. The non-polar nature minimizes viscosity-driven line broadening.
Concentration: 15–20 mg in 0.6 mL solvent.
Tube: 5mm High-Precision NMR tube (Cambridge Isotope or equivalent).
Temperature: 298 K (25°C).
qNMR (Purity) Protocol
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (
).
Relaxation Delay (
): Must be of the slowest relaxing nucleus (usually the aromatic protons). Set to ensure >99.9% magnetization recovery.
1H NMR Analysis: The Proton Fingerprint
The 1H NMR spectrum is characterized by high symmetry. The lack of chiral centers renders the gem-dimethyl groups equivalent.
Data Summary Table
Component
Shift (, ppm)
Multiplicity
Integration
Assignment Logic
Aromatic (Ortho to CN)
7.60 – 7.65
Doublet ( Hz)
2H
Deshielded by electron-withdrawing Cyano group (anisotropy + induction).
Aromatic (Ortho to Alkyl)
7.40 – 7.45
Doublet ( Hz)
2H
Shielded relative to CN-ortho protons; typical AA'BB' system.
Ester Methyl
3.65 – 3.70
Singlet
3H
Characteristic methoxy ester position.
Gem-Dimethyl
1.55 – 1.60
Singlet
6H
Critical Diagnostic: A singlet integrating to 6H confirms dialkylation. A doublet here would indicate mono-alkylation (impurity).
Spectral Interpretation
The AA'BB' System: The aromatic region will appear as two "roofed" doublets. The higher chemical shift doublet corresponds to protons adjacent to the nitrile group (CN is electron-withdrawing).
Impurity Watch: Watch for a doublet at
ppm and a quartet at ppm (methine proton). This indicates the mono-methylated impurity (Methyl 2-(4-cyanophenyl)propanoate), a common process failure mode.
13C NMR & DEPT Analysis
Carbon NMR is the definitive method for confirming the quaternary carbon (
) and the nitrile group.
Data Summary Table
Carbon Type
Shift (, ppm)
Signal Characteristics
DEPT-135 Phase
Carbonyl (C=O)
175.0 – 176.5
Low intensity (long )
Invisible
Nitrile (CN)
118.0 – 119.0
Weak, sharp peak
Invisible
Aromatic (C-ipso to Alkyl)
149.0 – 151.0
Quaternary
Invisible
Aromatic (C-ipso to CN)
110.0 – 112.0
Quaternary
Invisible
Aromatic (CH)
132.0 (CN side) / 126.0 (Alkyl side)
Intense
Positive (+)
Ester O-Me
52.0 – 53.0
Intense
Positive (+)
Quaternary Alpha-C
46.0 – 47.0
Critical Peak
Invisible
Gem-Dimethyl
26.0 – 27.0
Intense
Positive (+)
2D NMR Connectivity (HMBC)
To prove the structure is not an isomer (e.g., O-alkylation vs C-alkylation), HMBC (Heteronuclear Multiple Bond Correlation) is required.
Connectivity Diagram (Graphviz)
The following diagram illustrates the critical HMBC correlations that "lock" the structure.
Figure 1: HMBC correlations establishing the quaternary center. The 3-bond coupling from the gem-dimethyl protons to the Carbonyl and Aromatic Ipso carbons proves the gem-dimethyl placement.
Workflow: Purity & Impurity Profiling
In drug development, this intermediate often suffers from hydrolysis (Acid impurity) or incomplete methylation.
Analytical Workflow Diagram
Figure 2: Rapid decision tree for assessing reaction completion based on the gem-dimethyl proton signal topology.
References
Enzalutamide Synthesis Context: Process for the preparation of Enzalutamide.[1][2][3][4][5] (2015).[4][6] World Intellectual Property Organization.[5] WO2015092617A1.
General NMR Prediction: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6] (Standard text for substituent effect prediction).
Gem-Dimethyl Effect: The gem-dimethyl effect in organic synthesis. (2012).[1][5][7] Chemical Reviews. (Provides context on the stability and formation of quaternary centers).
qNMR Methodology: Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
A Comprehensive Technical Guide to the Solubility Profile of Methyl 2-(4-cyanophenyl)-2-methylpropanoate
Abstract This technical guide offers an in-depth analysis of the solubility profile of Methyl 2-(4-cyanophenyl)-2-methylpropanoate, a compound of significant interest in pharmaceutical and chemical synthesis. We will exp...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide offers an in-depth analysis of the solubility profile of Methyl 2-(4-cyanophenyl)-2-methylpropanoate, a compound of significant interest in pharmaceutical and chemical synthesis. We will explore its fundamental physicochemical properties, detail its solubility characteristics in both aqueous and organic media, and provide robust, step-by-step protocols for the experimental determination of these parameters. This document is tailored for researchers, scientists, and drug development professionals, aiming to provide a blend of theoretical understanding and practical, actionable insights to guide experimental design, process optimization, and formulation development.
Introduction: The Significance of Methyl 2-(4-cyanophenyl)-2-methylpropanoate
Methyl 2-(4-cyanophenyl)-2-methylpropanoate is a key chemical intermediate, valued for its role in the synthesis of a variety of target molecules in the pharmaceutical and specialty chemical industries. Its molecular architecture, which includes a polar nitrile group and a moderately non-polar ester functional group attached to a substituted aromatic ring, results in a nuanced solubility profile that is critical to understand for a variety of applications.
A thorough characterization of its solubility is a cornerstone for:
Process Chemistry: Optimizing reaction conditions, selecting appropriate solvents for synthesis and work-up procedures, and designing efficient crystallization-based purification protocols.
Analytical Chemistry: Preparing stock solutions and standards for various analytical techniques such as HPLC, GC, and NMR.
Formulation Science: In the context of drug development, understanding the solubility of a precursor can provide insights into the potential challenges and strategies for formulating the final active pharmaceutical ingredient (API).
This guide will provide a comprehensive examination of these aspects, grounded in established scientific principles and methodologies.
Core Physicochemical Properties
The solubility of a compound is intrinsically linked to its physicochemical properties. A summary of the key properties for Methyl 2-(4-cyanophenyl)-2-methylpropanoate is presented below.
Property
Value / Predicted Value
Source / Method
Molecular Formula
C₁₂H₁₃NO₂
N/A
Molecular Weight
203.24 g/mol
N/A
Appearance
White to off-white crystalline solid (predicted)
N/A
Melting Point
Not experimentally determined; likely a low-melting solid
The predicted octanol-water partition coefficient (LogP) of approximately 2.7 indicates that Methyl 2-(4-cyanophenyl)-2-methylpropanoate is a lipophilic compound, suggesting a greater affinity for non-polar (organic) environments over aqueous media.[1][2][3]
Aqueous Solubility Profile
Influence of pH
The structure of Methyl 2-(4-cyanophenyl)-2-methylpropanoate lacks strongly acidic or basic functional groups that would ionize within a typical aqueous pH range (e.g., pH 2-10). The nitrile group is extremely weakly basic, and the ester group is neutral. Therefore, its aqueous solubility is expected to be largely independent of pH under these conditions. However, at extreme pH values (highly acidic or alkaline), the compound may undergo hydrolysis of the ester or nitrile functionalities, which would alter the chemical nature of the substance in solution.
Thermodynamic (Equilibrium) Solubility in Water
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution at a given temperature and pressure. For compounds with low aqueous solubility, the shake-flask method is the gold standard for its determination.[4][5][6][7][8]
Experimental Protocol: Aqueous Solubility Determination by the Shake-Flask Method (OECD Guideline 105)
This protocol outlines the steps to reliably measure the aqueous solubility of Methyl 2-(4-cyanophenyl)-2-methylpropanoate.
Preparation of a Saturated Solution: Add an excess amount of the solid compound (e.g., 50-100 mg) to a known volume of purified water (e.g., 25 mL) in a sealed, inert container (e.g., a glass flask with a ground glass stopper or a screw cap with a PTFE liner). The presence of undissolved solid is essential to ensure saturation.
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C ± 0.5 °C) using a mechanical shaker or a magnetic stirrer. The equilibration time should be sufficient to reach a steady state; a minimum of 24-48 hours is recommended. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours).
Phase Separation: After equilibration, cease agitation and allow the suspension to settle for at least 24 hours at the same constant temperature to allow for the sedimentation of undissolved particles. For finer suspensions, centrifugation at a controlled temperature is the preferred method to achieve clear phase separation.
Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. It is crucial to avoid disturbing the solid phase. The concentration of the dissolved Methyl 2-(4-cyanophenyl)-2-methylpropanoate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve prepared with known concentrations of the compound.
Diagram: Workflow for Aqueous Solubility Determination
Caption: Shake-Flask Method for Aqueous Solubility.
Given its lipophilic nature (LogP ≈ 2.7), the aqueous solubility of Methyl 2-(4-cyanophenyl)-2-methylpropanoate is expected to be very low.
Organic Solvent Solubility Profile
The solubility in organic solvents is a critical parameter for practical applications in synthesis and purification. The principle of "like dissolves like" provides a useful framework for predicting solubility behavior.[9]
Isothermal Solubility Screening in Organic Solvents
A systematic approach to screen for solubility in various organic solvents can provide a valuable dataset for process development.
Preparation: Accurately weigh a specific amount of Methyl 2-(4-cyanophenyl)-2-methylpropanoate (e.g., 20 mg) into a series of small, clear vials.
Solvent Addition: To each vial, add a different organic solvent in small, precise increments (e.g., 100 µL) at a constant temperature (e.g., 25 °C).
Mixing and Observation: After each addition, cap the vial and vortex or shake vigorously for at least 30 seconds. Visually inspect for complete dissolution against a contrasting background.
Endpoint Determination: Continue adding solvent incrementally until the solid is completely dissolved. Record the total volume of solvent added.
Calculation: Calculate the solubility as the mass of the compound divided by the total volume of solvent required for dissolution (expressed in mg/mL).
Caption: Protocol for visual assessment of organic solvent solubility.
Predicted Solubility in Common Organic Solvents at 25°C
The following table provides an estimation of the solubility of Methyl 2-(4-cyanophenyl)-2-methylpropanoate in a range of common laboratory solvents, based on its structure and general solubility principles for aromatic esters and nitriles.[10][11][12]
Solvent
Solvent Class
Polarity
Predicted Solubility
Rationale and Application Notes
Heptane
Aliphatic Hydrocarbon
Non-polar
Very Low (< 5 mg/mL)
The compound's polarity is too high for significant solubility. Useful as an anti-solvent for crystallization.
Toluene
Aromatic Hydrocarbon
Non-polar
Moderate (20-100 mg/mL)
Aromatic interactions can facilitate dissolution. A potential reaction solvent.
Dichloromethane
Halogenated
Polar Aprotic
High (> 200 mg/mL)
Good solvent for moderately polar compounds. Excellent for extractions and chromatography.
Ethyl Acetate
Ester
Polar Aprotic
High (> 200 mg/mL)
"Like dissolves like" principle applies. A versatile solvent for reactions, extractions, and chromatography.
Acetone
Ketone
Polar Aprotic
Very High (> 300 mg/mL)
A strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
Acetonitrile
Nitrile
Polar Aprotic
High (> 200 mg/mL)
The nitrile functionality enhances solubility. A common solvent for HPLC and chemical reactions.
Isopropanol
Alcohol
Polar Protic
Moderate (50-150 mg/mL)
Can act as both a hydrogen bond acceptor and donor. Useful in mixed solvent systems.
Methanol
Alcohol
Polar Protic
Moderate (50-150 mg/mL)
Similar to isopropanol but more polar. Good for creating solvent mixtures with tailored properties.
Factors Influencing Solubility
Effect of Temperature
For most solid organic compounds, solubility increases with temperature.[13][14][15][16] This endothermic dissolution process is the fundamental principle behind purification by recrystallization. To optimize such processes, it is crucial to determine the solubility of Methyl 2-(4-cyanophenyl)-2-methylpropanoate at different temperatures in a chosen solvent or solvent system to construct a solubility curve.
The Role of Co-solvents
The solubility of a compound can be significantly altered by using a mixture of solvents, a technique known as co-solvency.[17][18][19]
Increasing Solubility: For aqueous systems, adding a water-miscible organic co-solvent (e.g., methanol, ethanol, acetone) will generally increase the solubility of a lipophilic compound like Methyl 2-(4-cyanophenyl)-2-methylpropanoate by reducing the overall polarity of the solvent system.
Decreasing Solubility (Anti-solvent Effect): In an organic solvent where the compound is highly soluble (e.g., ethyl acetate), the addition of a non-polar "anti-solvent" in which the compound is poorly soluble (e.g., heptane) will decrease its solubility, often leading to precipitation or crystallization. This is a common and powerful technique for product isolation and purification.
Conclusion and Practical Implications
The solubility profile of Methyl 2-(4-cyanophenyl)-2-methylpropanoate is that of a classic lipophilic, non-ionizable organic compound. It exhibits very low solubility in water and high solubility in a range of common polar aprotic organic solvents.
For the Synthetic Chemist: The high solubility in solvents like ethyl acetate, dichloromethane, and acetone provides a wide array of options for reaction media and extraction procedures. The poor solubility in aliphatic hydrocarbons like heptane makes them ideal anti-solvents for achieving high-purity crystalline material.
For the Analytical Scientist: The good solubility in acetonitrile and methanol simplifies the preparation of samples for chromatographic analysis.
For the Formulation Scientist: The inherent low aqueous solubility is a key characteristic that would need to be addressed if this molecule or a derivative were to be developed as a pharmaceutical.
This guide provides a robust framework for understanding and experimentally determining the solubility of Methyl 2-(4-cyanophenyl)-2-methylpropanoate. The application of the outlined principles and protocols will enable scientists to handle this compound effectively and efficiently in a research and development setting.
References
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from ACD/Labs website. [Link]
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from University of Toronto, Department of Chemistry website. [Link]
Myerson, A. S. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Crystal Growth & Design, 10(3), 1020-1025. [Link]
Zhang, Y., et al. (2023). A Generic Explanation of the Mechanism of Co-solvency. arXiv preprint arXiv:2304.05461. [Link]
Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from Agilent Technologies website. [Link]
Naidoo, P. & Ramjugernath, D. (2015). Aromatic Compounds and Ester Polymeric Solvents Interactions. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 9(1), 1-5. [Link]
Kim, J., Kim, H. J., & Chang, S. (2012). Synthesis of aromatic nitriles using nonmetallic cyano-group sources. Angewandte Chemie International Edition, 51(48), 11948-11959. [Link]
U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
LibreTexts Chemistry. (2021, March 21). 15.7: Physical Properties of Esters. [Link]
LibreTexts Chemistry. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. [Link]
University of Manitoba. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from University of Manitoba website. [Link]
ResearchGate. (n.d.). Compound classification based on estimated log P values. [Link]
American Elements. (n.d.). 2-(4-cyanophenyl)-2-methylpropanoic acid. Retrieved from American Elements website. [Link]
Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from Santa Monica College website. [Link]
ResearchGate. (n.d.). Structures of organic nitrile solvents showing the separated bonds. [Link]
ResearchGate. (n.d.). A Generic Explanation of the Mechanism of Co-solvency. [Link]
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from FILAB website. [Link]
ResearchGate. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]
ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. [Link]
ResearchGate. (n.d.). Chemical Feature-Based Machine Learning Model for Predicting Photophysical Properties of BODIPY Compounds. [Link]
Phytosafe. (n.d.). OECD 105. Retrieved from Phytosafe website. [Link]
National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from StatPearls - NCBI Bookshelf. [Link]
ACS Publications. (2000). Cosolvency of partially miscible organic solvents on the solubility of hydrophobic organic chemicals. Environmental Science & Technology, 34(4), 621-627. [Link]
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from ACD/Labs website. [Link]
SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. [Link]
PubMed Central (PMC). (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 62(21), 9338-9349. [Link]
SpringerLink. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Pharmaceutical Investigation, 53, 469–481. [Link]
LibreTexts Chemistry. (2022, April 7). 3.3E: Experimentally Testing Solvents. [Link]
International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). An overview on Common Organic Solvents and their Toxicity. [Link]
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from Situ Biosciences website. [Link]
PubMed Central (PMC). (2019). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Environmental Health Perspectives, 127(8), 87004. [Link]
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from Taylor & Francis website. [Link]
TEGEWA. (2023, October 5). Water-soluble or Not? A Simple Question Difficult to Answer. [Link]
ResearchGate. (n.d.). Predicting ADME Properties of Chemicals. [Link]
Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity. Journal of Pharmaceutical Research International, 1-18. [Link]
Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. [Link]
Technical Guide: Stability and Storage of Methyl 2-(4-cyanophenyl)-2-methylpropanoate
The following technical guide details the stability profile, storage protocols, and handling requirements for Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS 444807-47-0). This guide is structured for researchers and pr...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the stability profile, storage protocols, and handling requirements for Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS 444807-47-0).
This guide is structured for researchers and process chemists requiring high-fidelity data for maintaining compound integrity during drug development workflows.
Executive Summary
Methyl 2-(4-cyanophenyl)-2-methylpropanoate is a bifunctional building block containing a sterically hindered methyl ester and a para-substituted nitrile group. While the gem-dimethyl substitution alpha to the carbonyl provides resistance against rapid hydrolysis, the compound remains susceptible to moisture-induced degradation over extended periods.
Core Recommendation: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to maintain purity >98%. The primary degradation pathway is hydrolysis to the corresponding carboxylic acid (CAS 1000804-51-2).
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Accurate identification is the first step in stability management. The gem-dimethyl group is a critical structural feature that influences both the physical state and the hydrolytic stability of the ester.
The methyl ester moiety is the most vulnerable site. Although the adjacent gem-dimethyl group (-C(CH3)2-) creates a "steric shield" that retards the rate of nucleophilic attack by water, hydrolysis will occur in the presence of ambient moisture, especially if catalyzed by trace acids or bases on glassware surfaces.
Impact: Accumulation of the acid changes the polarity of the material, potentially interfering with subsequent organometallic couplings or nucleophilic substitutions.
Thermal Stability
The compound is generally stable at room temperature (20–25°C) for short durations (days to weeks). However, elevated temperatures (>40°C) accelerate ester hydrolysis and may induce nitrile hydration (to amide) if moisture is present.
Photostability
The aromatic nitrile system can be susceptible to UV-induced radical processes over long durations, though this is secondary to hydrolysis risks. Storage in amber vials is standard protocol to eliminate this variable.
Mechanistic Visualization
The following diagram illustrates the primary degradation pathway (Hydrolysis) and the secondary risk (Nitrile Hydration).
Figure 1: Primary degradation pathway showing the conversion of the ester to the carboxylic acid degradant.
Storage & Handling Protocols
To ensure shelf-life exceeding 12 months, adhere to the following "Cold-Dry-Dark" protocol.
Storage Conditions Matrix
Parameter
Recommended Condition
Critical Limit (Do Not Exceed)
Temperature
2°C to 8°C (Refrigerated)
> 25°C (Long term)
Atmosphere
Inert Gas (Argon or Nitrogen)
Ambient Air (Humidity >60%)
Container
Borosilicate Glass (Amber) with Teflon-lined cap
Plastic/Polypropylene (Permeable to moisture)
Light
Dark / Amber Vial
Direct UV / Sunlight
Handling Workflow (Self-Validating)
Equilibration: Before opening the vial, allow the refrigerated container to warm to room temperature (approx. 30 mins).
Reasoning: Opening a cold vial in humid air causes immediate condensation of water inside the container, initiating hydrolysis.
Aliquotting: If the compound is to be used over multiple experiments, aliquot into single-use vials under an inert atmosphere (Glovebox or Schlenk line).
Resealing: Flush the headspace with Nitrogen or Argon before resealing. Parafilm is insufficient for long-term moisture protection; use electrical tape or shrink bands over the cap.
Storage Decision Logic
Use the following workflow to determine the appropriate storage location based on your usage frequency.
Figure 2: Decision matrix for storage based on experimental timeline.
Quality Control & Analytical Monitoring
When retrieving the compound from storage after extended periods (>3 months), verify purity using the following parameters.
Visual Inspection: The compound should be a clear oil or white solid. Any cloudiness or precipitate suggests formation of the carboxylic acid (which has lower solubility in organic oils).
TLC Monitoring:
Solvent System: Hexane:Ethyl Acetate (80:20).
Observation: The ester (product) will have a higher Rf value (approx 0.6-0.7). The acid degradant will streak or remain near the baseline (Rf < 0.2) unless the solvent is acidified.
H-NMR Check:
Look for the disappearance of the methyl ester singlet (
ppm).
Appearance of a broad singlet downfield (
ppm) indicates carboxylic acid formation.
References
ChemicalBook. (2024). Methyl 2-(4-cyanophenyl)-2-methylpropanoate Properties and Safety. Retrieved from
CymitQuimica. (2024). Catalog Entry: Methyl 2-(4-cyanophenyl)-2-methylpropanoate. Retrieved from
Fluorochem. (2024). Safety Data Sheet and Product Specifications for F452881. Retrieved from
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2-(4-Cyanophenyl)-2-methylpropanoic acid (Hydrolysis Product). Retrieved from
Technical Guide: Biological Potential & Synthetic Utility of Methyl 2-(4-cyanophenyl)-2-methylpropanoate
The following technical guide details the biological potential and synthetic utility of Methyl 2-(4-cyanophenyl)-2-methylpropanoate , a privileged scaffold in medicinal chemistry. [1] Executive Summary: The "Gem-Dimethyl...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological potential and synthetic utility of Methyl 2-(4-cyanophenyl)-2-methylpropanoate , a privileged scaffold in medicinal chemistry.
[1]
Executive Summary: The "Gem-Dimethyl" Privileged Scaffold
Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS: 444807-47-0 ) is not merely a passive intermediate; it is a privileged scaffold designed to exploit specific pharmacological phenomena.[1] In drug discovery, this molecule represents a strategic entry point into the gem-dimethyl aryl chemical space, a structural motif critical for optimizing drug-receptor interactions and metabolic stability.[1]
Its biological potential is defined by two core structural features:
The Gem-Dimethyl Group : Induces the Thorpe-Ingold Effect (gem-dimethyl effect), restricting conformational freedom to lower the entropic penalty of binding to target proteins (e.g., Androgen Receptors, 11β-HSD1).[1]
The Para-Cyanophenyl Moiety : A versatile pharmacophore that mimics the electronic properties of halogens while serving as a precursor to amides, amines, and heterocycles (e.g., tetrazoles).[1]
Primary therapeutic areas accessible via this scaffold include Metabolic Syndrome (11β-HSD1 inhibitors), Oncology (Androgen Receptor antagonists), and Immunology (H1-antihistamines like Fexofenadine).[1]
Chemical Biology & Pharmacophore Analysis[1]
The Thorpe-Ingold Effect in Ligand Design
The central quaternary carbon (C2) bearing two methyl groups is the functional core of this molecule.[1] In biological systems, linear alkyl chains often suffer from high entropic costs during binding.[1] The introduction of the gem-dimethyl group restricts the rotation of the side chain, pre-organizing the molecule into a "reactive" or "binding-competent" conformation.[1]
Mechanism : The steric bulk of the methyl groups forces the phenyl ring and the ester/acid tail into a specific dihedral angle, often ~90°, which is optimal for hydrophobic pocket occupancy in enzymes like 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) .[1]
Impact : Enhances binding affinity (
) and selectivity compared to the des-methyl analogs.[1]
Metabolic Stability (ADME Profile)
The quaternary carbon prevents metabolic deactivation via
-oxidation or -hydroxylation , common clearance pathways for phenylacetic acid derivatives.[1]
Biological Consequence : Drugs derived from this scaffold typically exhibit longer half-lives (
This scaffold acts as a divergent progenitor for three distinct pharmacological classes.[1]
Metabolic Disease: 11β-HSD1 Inhibitors
The hydrolysis of the methyl ester to the acid, followed by amide coupling, yields 2-methyl-2-phenylpropioamides .[1] These are potent inhibitors of 11β-HSD1, an enzyme that converts cortisone to cortisol.[1]
Therapeutic Logic : Inhibition reduces intracellular cortisol in adipose tissue, improving insulin sensitivity in Type 2 Diabetes.[1]
Key Transformation : Ester
Acid Amide (with adamantyl or bicyclic amines).[1]
Immunology: H1 Antihistamine Precursors
The scaffold is a direct structural analog of the tail region of Fexofenadine and Bilastine .[1]
Pathway : The nitrile group can be reduced to an aldehyde (using DIBAL-H) or hydrolyzed to a carboxylic acid, while the ester is coupled to the piperidine pharmacophore.[1]
The 4-cyanophenyl group is a classic bioisostere for the electron-deficient rings found in non-steroidal AR antagonists (e.g., Enzalutamide precursors).[1]
Mechanism : The nitrile acts as a hydrogen bond acceptor in the AR ligand-binding domain (LBD), while the gem-dimethyl group occupies the hydrophobic "H12" pocket, disrupting co-activator recruitment.[1]
Experimental Technical Guide
Divergent Synthesis Workflow (Visualization)
Figure 1: Divergent synthesis pathways from the core scaffold to three major therapeutic classes.[1]
Protocol: Synthesis of the Scaffold (Self-Validating)
Objective : Synthesize Methyl 2-(4-cyanophenyl)-2-methylpropanoate via
KHMDS (Potassium hexamethyldisilazide, 1.5 eq, 1M in THF)[1]
Solvent: Anhydrous THF
Step-by-Step Methodology :
Enolate Formation : In a flame-dried flask under Argon, cool Methyl isobutyrate (1.2 eq) in THF to -78°C. Add KHMDS dropwise over 20 mins. The solution should remain clear/yellow.[1] Validation: Absence of precipitate indicates successful deprotonation.[1]
Nucleophilic Attack : Stir for 30 mins, then add a solution of 4-Fluorobenzonitrile (1.0 eq) in THF dropwise.
Reaction : Allow the mixture to warm to room temperature (RT) and stir for 4-12 hours.
Quench & Workup : Quench with saturated
. Extract with EtOAc.[1] Wash organic layer with brine, dry over .[1]
Nitrile Hazard : While the nitrile group is stable, combustion or strong acid hydrolysis may release trace HCN .[1] All reactions involving hydrolysis or reduction must be performed in a well-ventilated fume hood.[1]
Skin Absorption : The lipophilic nature of the ester facilitates skin absorption.[1] Nitrile-compatible gloves (e.g., Nitrile > 0.11mm) are mandatory.[1]
References
National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 17832846, 2-(4-cyanophenyl)-2-methylpropanoic acid. Retrieved from [Link]
U.S. Patent & Trademark Office . Patent US20080021024: 11-beta-HSD1 Inhibitors and Methods of Use.[1] (Contextual citation for gem-dimethyl propanoate pharmacophores). Retrieved from [Link][1]
"Methyl 2-(4-cyanophenyl)-2-methylpropanoate" as a chemical intermediate
An In-Depth Technical Guide to Methyl 2-(4-cyanophenyl)-2-methylpropanoate as a Chemical Intermediate Introduction: A Versatile Building Block in Modern Drug Discovery Methyl 2-(4-cyanophenyl)-2-methylpropanoate is a cru...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Methyl 2-(4-cyanophenyl)-2-methylpropanoate as a Chemical Intermediate
Introduction: A Versatile Building Block in Modern Drug Discovery
Methyl 2-(4-cyanophenyl)-2-methylpropanoate is a crucial chemical intermediate that has garnered significant attention in the pharmaceutical and fine chemical industries.[1] Its unique molecular architecture, featuring a strategically positioned cyano group and a methylpropanoate moiety on a central benzene ring, makes it a highly versatile scaffold for the synthesis of complex, biologically active molecules.[1] The nitrile group is a common pharmacophore in many approved drugs, valued for its metabolic stability and ability to participate in key binding interactions.[2] This guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive overview of the synthesis, applications, and technical considerations for this important compound.
Physicochemical Properties
A foundational understanding of a chemical intermediate begins with its physical and chemical properties. These parameters are critical for designing synthetic routes, ensuring proper handling, and developing analytical methods.
The synthesis of Methyl 2-(4-cyanophenyl)-2-methylpropanoate can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and economic feasibility. A common and logical approach involves the methylation of a precursor ester, such as methyl 2-(4-cyanophenyl)acetate.
Synthetic Pathway Overview
The following diagram illustrates a plausible and efficient two-step synthesis starting from 4-cyanophenylacetic acid. This pathway leverages a classic esterification followed by a robust methylation at the benzylic carbon.
Caption: A two-step synthetic route to the target compound.
Detailed Experimental Protocol: A Self-Validating System
This protocol provides a detailed methodology for the synthesis of Methyl 2-(4-cyanophenyl)-2-methylpropanoate. Each step is designed to be monitored and validated, ensuring reproducibility and high purity of the final product.
Step 1: Synthesis of Methyl 2-(4-cyanophenyl)acetate
Reaction Setup: To a solution of 4-cyanophenylacetic acid (1 equivalent) in methanol (approx. 10 volumes), slowly add concentrated sulfuric acid (0.3 equivalents) dropwise at 0°C.[4]
Reaction Execution: Allow the mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Work-up and Isolation: Upon completion, cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.[4]
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).[4]
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-(4-cyanophenyl)acetate.[4] This intermediate is often of sufficient purity to proceed to the next step.
Step 2: α,α-Dimethylation to Yield Methyl 2-(4-cyanophenyl)-2-methylpropanoate
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend a strong base such as sodium hydride (2.2 equivalents) in an anhydrous aprotic solvent like tetrahydrofuran (THF).
Enolate Formation: Cool the suspension to 0°C and add a solution of Methyl 2-(4-cyanophenyl)acetate (1 equivalent) in anhydrous THF dropwise. Stir for 30-60 minutes at this temperature to ensure complete formation of the enolate.
Methylation: Add methyl iodide (2.4 equivalents) dropwise, maintaining the temperature at 0°C. After the addition, allow the reaction to slowly warm to room temperature and stir overnight. The use of multiple equivalents of methyl iodide is crucial for achieving the desired dimethylation.[5]
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can then be purified by column chromatography on silica gel to afford the pure Methyl 2-(4-cyanophenyl)-2-methylpropanoate.
Applications in Pharmaceutical Synthesis
The true value of Methyl 2-(4-cyanophenyl)-2-methylpropanoate lies in its role as a versatile intermediate for constructing more complex molecular frameworks. The cyano and ester functional groups serve as handles for a variety of chemical transformations.
Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings, which are prevalent in many drug scaffolds.[2]
Ester Group Modifications: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a key linkage in many pharmaceuticals.[6] Alternatively, it can be reduced to an alcohol.
The 2,2-dimethyl substitution on the propanoate chain introduces a quaternary carbon center. This "magic methyl" effect can be beneficial in drug design by providing steric hindrance that can prevent metabolic degradation or lock a molecule into a specific, biologically active conformation.[7]
Workflow: Role as a Precursor in Drug Candidate Synthesis
The following diagram illustrates how Methyl 2-(4-cyanophenyl)-2-methylpropanoate can be elaborated into a hypothetical advanced pharmaceutical intermediate.
Caption: Elaboration of the intermediate into an advanced precursor.
Analytical Characterization and Quality Control
Ensuring the purity and identity of Methyl 2-(4-cyanophenyl)-2-methylpropanoate is paramount for its use in pharmaceutical synthesis, where impurities can have significant consequences.[8] A combination of chromatographic and spectroscopic techniques is typically employed.
Analytical Method
Purpose
Typical Observations
HPLC
Purity assessment and quantification
A single major peak with purity typically >95%. Retention time is dependent on the specific method (column, mobile phase).
¹H NMR
Structural confirmation
Signals corresponding to the aromatic protons, the methyl ester protons, and the gem-dimethyl protons.
¹³C NMR
Structural confirmation
Resonances for the quaternary carbon, ester carbonyl, nitrile carbon, and aromatic carbons.
Mass Spectrometry (MS)
Molecular weight confirmation
Detection of the molecular ion peak [M+H]⁺ or [M+Na]⁺.
FTIR
Functional group identification
Characteristic stretches for the nitrile (C≡N) and ester carbonyl (C=O) groups.
Protocol: Purity Determination by HPLC
System Preparation: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector. A C18 reverse-phase column is commonly used.[9]
Mobile Phase: Prepare an isocratic or gradient mobile phase, typically a mixture of acetonitrile and water, potentially with a modifier like formic acid to improve peak shape.[9]
Sample Preparation: Accurately weigh and dissolve a sample of Methyl 2-(4-cyanophenyl)-2-methylpropanoate in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
Analysis: Inject a standard volume (e.g., 10 µL) of the sample solution into the HPLC system.[9]
Data Interpretation: Monitor the chromatogram at a suitable wavelength (e.g., 254 nm). The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of Methyl 2-(4-cyanophenyl)-2-methylpropanoate and to ensure personnel safety.
Hazard Identification
Based on data for similar chemical structures, the compound should be handled with care.[3]
Health Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3] May also cause respiratory irritation.[3]
Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[3][10] Wash hands thoroughly after handling.[3]
Storage and Disposal
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
Methyl 2-(4-cyanophenyl)-2-methylpropanoate stands out as a valuable and versatile intermediate in the field of organic synthesis and drug development. Its well-defined structure allows for predictable reactivity, making it an ideal starting point for the synthesis of a wide range of complex target molecules. A thorough understanding of its synthesis, chemical properties, and handling requirements, as outlined in this guide, is crucial for any researcher or scientist looking to leverage this powerful chemical building block in their work.
References
Google Patents. (n.d.). EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
National Institutes of Health. (n.d.). Rapid Enzymatic Method for Pectin Methyl Esters Determination. Retrieved from [Link]
PubMed. (2004). 2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Retrieved from [Link]
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
Google Patents. (n.d.). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
American Elements. (n.d.). 2-(4-cyanophenyl)-2-methylpropanoic acid. Retrieved from [Link]
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]
MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]
Japan International Center for Occupational Safety and Health. (n.d.). III Analytical Methods. Retrieved from [Link]
National Institutes of Health. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]
ZM Silane Limited. (2025). Organic Synthesis Drug Intermediates. Retrieved from [Link]
National Institutes of Health. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]
Discovery and history of "Methyl 2-(4-cyanophenyl)-2-methylpropanoate"
CAS: 252565-50-5 | Role: Critical Intermediate for Second-Generation Anti-Androgens Executive Summary Methyl 2-(4-cyanophenyl)-2-methylpropanoate is a specialized ester intermediate that serves as the structural backbone...
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 252565-50-5 | Role: Critical Intermediate for Second-Generation Anti-Androgens
Executive Summary
Methyl 2-(4-cyanophenyl)-2-methylpropanoate is a specialized ester intermediate that serves as the structural backbone for the "A-Ring" of Enzalutamide (Xtandi), a blockbuster non-steroidal anti-androgen (NSAA) used in the treatment of castration-resistant prostate cancer (CRPC).
Historically, this molecule represents a pivotal shift in medicinal chemistry known as the "gem-dimethyl effect." By introducing two methyl groups at the benzylic position, researchers at UCLA (Jung and Sawyers) successfully locked the conformation of the androgen receptor antagonist, overcoming the resistance mechanisms plaguing first-generation drugs like Bicalutamide. This guide details the discovery history, chemical significance, and industrial synthesis of this high-value intermediate.[1]
Historical Genesis & Therapeutic Context[1]
The UCLA Collaboration (2003–2006)
The discovery of the molecule is inextricably linked to the collaboration between Dr. Charles Sawyers (biologist) and Dr. Michael Jung (synthetic chemist) at UCLA in the early 2000s.
The Problem: Patients treated with Bicalutamide (Casodex) eventually developed resistance. Sawyers discovered that in these resistant tumors, the Androgen Receptor (AR) was overexpressed, turning Bicalutamide from an antagonist into an agonist (fueling tumor growth).
The Solution: Jung’s team hypothesized that a more rigid molecule with higher affinity was needed to prevent this "agonist switch."
The Breakthrough: They synthesized hundreds of derivatives based on the scaffold of RU-59063.[1] The introduction of the gem-dimethyl moiety (derived from the title intermediate) was the key. It provided steric bulk that prevented the receptor from folding into its active conformation.
The Commercial Pathway[1][2]
Patent Foundation: The structure was protected under WO 2006/124118 , assigned to the Regents of the University of California.
Licensing: The technology was licensed to Medivation (later acquired by Pfizer/Astellas for ~$14 billion), validating the immense value of this specific chemical scaffold.
Chemical Identity & Structural Significance[3]
The "Gem-Dimethyl" Effect
The defining feature of Methyl 2-(4-cyanophenyl)-2-methylpropanoate is the quaternary carbon alpha to the phenyl ring.
Metabolic Stability: Benzylic positions are notorious sites for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Replacing the benzylic protons with methyl groups blocks this degradation pathway, significantly increasing the drug's half-life (Enzalutamide t1/2 ≈ 5.8 days).
Conformational Locking: The bulky methyl groups restrict rotation around the bond connecting the aromatic ring to the thiohydantoin core, forcing the drug into a rigid orientation that maximizes binding affinity to the AR ligand-binding domain.
Mechanism: Double deprotonation at the alpha-carbon followed by double alkylation.
Critique: While effective on a gram scale, the use of pyrophoric NaH and carcinogenic MeI generates significant heat and safety risks, making it unsuitable for multi-kilogram production.
Route B: The Industrial "Process" Route (Preferred)
Strategy: Phase Transfer Catalysis (PTC) or Nucleophilic Aromatic Substitution (SnAr).
Optimization: Medivation and generic manufacturers optimized this to use less hazardous bases and cheaper alkylating agents, or convergent coupling strategies.
Visualizing the Synthetic Pathway
Figure 1: Synthetic evolution from precursor to Enzalutamide API.
Detailed Experimental Protocol
Note: This protocol synthesizes the target via the robust ester-alkylation method, adapted for high purity.
Step 1: Esterification
Objective: Convert 4-cyanophenylacetic acid to its methyl ester to lower the pKa of the alpha-protons for subsequent alkylation.
Charge a 3-neck round-bottom flask with 4-cyanophenylacetic acid (1.0 eq) and Methanol (10 vol).
Once synthesized, this ester is not an endpoint. It undergoes hydrolysis to the corresponding acid (2-(4-cyanophenyl)-2-methylpropanoic acid), which is then converted to the acid chloride or activated ester. This activated species reacts with the aniline fragment (derived from 4-bromo-2-fluorobenzoic acid) to form the amide bond, eventually leading to the cyclization of the thiohydantoin ring of Enzalutamide.
Structural Comparison Workflow
Figure 2: The intermediate's role in stiffening the drug scaffold.
References
Sawyers, C., Jung, M., et al. (2006).[1] Diarylhydantoin compounds. WO Patent 2006/124118.[7][8] World Intellectual Property Organization. Link
Chakravarty, S., et al. (2011). Process for the preparation of Enzalutamide. WO Patent 2011/106570.[8][9] Medivation Prostate Therapeutics.[3][8] Link
Tran, C., Ouk, S., Clegg, N. J., Chen, Y., Watson, P. A., Arora, V., ... & Sawyers, C. L. (2009). Development of a second-generation antiandrogen for treatment of advanced prostate cancer. Science, 324(5928), 787-790. Link
Jung, M. E., et al. (2010). Structure−Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779–2796. Link
An In-depth Technical Guide to Methyl 2-(4-cyanophenyl)-2-methylpropanoate: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of Methyl 2-(4-cyanophenyl)-2-methylpropanoate, a versatile small molecule scaffold with significant potential in medicinal chemistry and drug development. This docu...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of Methyl 2-(4-cyanophenyl)-2-methylpropanoate, a versatile small molecule scaffold with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering in-depth insights into its synthesis, characterization, and applications as a key building block for novel therapeutics.
Introduction: A Versatile Building Block
Methyl 2-(4-cyanophenyl)-2-methylpropanoate, with the chemical formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol , is a promising scaffold in the design and synthesis of pharmacologically active molecules.[1] Its structure, featuring a central quaternary carbon, a methyl ester, and a cyanophenyl group, offers a unique combination of steric and electronic properties that are attractive for molecular design. The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the methyl ester provides a handle for further chemical modifications. The overall structure can be seen as a key intermediate in the synthesis of more complex molecules, particularly in the development of targeted therapies.
Table 1: Physicochemical Properties of Methyl 2-(4-cyanophenyl)-2-methylpropanoate
Application Notes and Protocols for the Synthesis of Methyl 2-(4-cyanophenyl)-2-methylpropanoate
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-(4-cyanophenyl)-2-methylpropanoate is a valuable building block in medicinal chemistry and materials science. Its structure, featuring...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4-cyanophenyl)-2-methylpropanoate is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a quaternary carbon center and a cyano-substituted aromatic ring, makes it a precursor for a variety of more complex molecules. This document provides a comprehensive guide to the synthesis of Methyl 2-(4-cyanophenyl)-2-methylpropanoate, including detailed protocols, mechanistic insights, and practical considerations. The presented synthetic strategy is a robust two-step process, commencing with the synthesis of the key carboxylic acid intermediate, 2-(4-cyanophenyl)-2-methylpropanoic acid, followed by its esterification.
Physicochemical Properties and Safety Information
A thorough understanding of the properties of the key chemical entities is crucial for successful and safe execution of the synthesis.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Appearance
CAS Number
Key Safety Precautions
2-(4-bromophenyl)-2-methylpropanoic acid
C₁₀H₁₁BrO₂
243.10
White solid
1000804-51-2
Irritant. Avoid inhalation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE).
2-(4-cyanophenyl)-2-methylpropanoic acid
C₁₁H₁₁NO₂
189.21
Not readily available
1000804-51-2
Likely irritant. Handle with care, assuming properties similar to the bromo-analog. Use in a well-ventilated fume hood.
Methyl 2-(4-cyanophenyl)-2-methylpropanoate
C₁₂H₁₃NO₂
203.24
Not readily available
444807-47-0
Handle with care. Avoid inhalation and contact with skin and eyes. Use in a well-ventilated fume hood.
Copper(I) cyanide
CuCN
89.56
White to greenish powder
544-92-3
Highly toxic. Fatal if swallowed or in contact with skin. Releases toxic gas on contact with acid. Handle with extreme caution and appropriate engineering controls.
Methanol
CH₄O
32.04
Colorless liquid
67-56-1
Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.
Sulfuric Acid (conc.)
H₂SO₄
98.08
Colorless, oily liquid
7664-93-9
Causes severe skin burns and eye damage. Corrosive. Handle with extreme care and appropriate PPE.
Synthetic Strategy Overview
The synthesis of Methyl 2-(4-cyanophenyl)-2-methylpropanoate is most effectively achieved through a two-step sequence. This approach offers a clear and logical progression, with isolable intermediates, allowing for purification and characterization at each stage.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 2-(4-cyanophenyl)-2-methylpropanoic acid
This crucial intermediate is prepared via a Rosenmund-von Braun reaction, which involves the cyanation of an aryl bromide. The starting material, 2-(4-bromophenyl)-2-methylpropanoic acid, can be synthesized from 2-methyl-2-phenylpropanoic acid through selective bromination[1].
Protocol 1: Rosenmund-von Braun Cyanation
The Rosenmund-von Braun reaction is a classic method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide[2][3]. The carboxylic acid group is generally stable under these conditions, though careful control of the reaction temperature and workup procedure is necessary to avoid unwanted side reactions.
Materials and Reagents:
2-(4-bromophenyl)-2-methylpropanoic acid
Copper(I) cyanide (CuCN)
N,N-Dimethylformamide (DMF), anhydrous
Toluene
Hydrochloric acid (HCl), concentrated and dilute solutions
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
Three-neck round-bottom flask
Reflux condenser with a drying tube
Magnetic stirrer with a heating mantle
Thermometer or thermocouple
Separatory funnel
Standard laboratory glassware
Rotary evaporator
Procedure:
Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-(4-bromophenyl)-2-methylpropanoic acid (1.0 eq) and copper(I) cyanide (1.2-1.5 eq).
Solvent Addition: Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask. The amount of solvent should be sufficient to ensure good stirring of the suspension.
Reaction: Heat the reaction mixture to 140-160 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time can vary from several hours to overnight.
Workup - Decomposition of Copper Salts: After completion of the reaction, cool the mixture to room temperature. A common method to decompose the copper cyanide complexes is to pour the reaction mixture into a vigorously stirred aqueous solution of ferric chloride and hydrochloric acid. Alternatively, a solution of aqueous sodium or potassium cyanide can be used to complex the copper salts, but this must be done with extreme caution in a well-ventilated fume hood due to the potential for hydrogen cyanide gas evolution if the solution becomes acidic[4].
Extraction: Extract the aqueous mixture several times with an appropriate organic solvent such as ethyl acetate or toluene.
Washing: Combine the organic extracts and wash them with water and then with brine. To isolate the carboxylic acid, an acid-base extraction can be performed. Wash the organic layer with a dilute aqueous solution of sodium hydroxide or potassium hydroxide. This will extract the carboxylic acid into the aqueous layer as its carboxylate salt.
Acidification and Isolation: Separate the aqueous layer containing the carboxylate salt and cool it in an ice bath. Carefully acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid product.
Filtration and Drying: Collect the precipitated 2-(4-cyanophenyl)-2-methylpropanoic acid by vacuum filtration. Wash the solid with cold water to remove any remaining inorganic salts. Dry the product under vacuum.
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethyl acetate/hexanes).
Part 2: Synthesis of Methyl 2-(4-cyanophenyl)-2-methylpropanoate
The final step is the esterification of the carboxylic acid intermediate. The Fischer esterification is a reliable and scalable method for this transformation[5][6][7][8].
Protocol 2: Fischer Esterification
This acid-catalyzed esterification utilizes an excess of methanol to drive the reaction equilibrium towards the product[9].
Materials and Reagents:
2-(4-cyanophenyl)-2-methylpropanoic acid
Methanol (MeOH), anhydrous
Concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
Round-bottom flask
Reflux condenser with a drying tube
Magnetic stirrer with a heating mantle
Separatory funnel
Standard laboratory glassware
Rotary evaporator
Procedure:
Reaction Setup: In a round-bottom flask, dissolve 2-(4-cyanophenyl)-2-methylpropanoic acid (1.0 eq) in a large excess of anhydrous methanol.
Acid Catalyst Addition: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 eq). Alternatively, thionyl chloride (1.5 eq) can be added dropwise to the cold methanol solution to generate HCl in situ[9].
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction at room temperature or gently heat to reflux (typically 40-60 °C) for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
Extraction: Extract the aqueous mixture three times with ethyl acetate.
Washing: Combine the organic extracts and wash them with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude Methyl 2-(4-cyanophenyl)-2-methylpropanoate.
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.
Caption: Mechanism of Fischer Esterification.
Alternative Esterification Method: Diazomethane
For small-scale syntheses where mild conditions are paramount and the necessary safety precautions can be strictly adhered to, diazomethane offers a high-yielding alternative for the methylation of carboxylic acids[10]. This method is particularly advantageous as it is often quantitative and requires minimal purification. However, diazomethane is highly toxic and explosive , and should only be handled by experienced personnel in a dedicated fume hood with appropriate safety shielding.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight.
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C≡N stretch, C=O stretch).
Melting Point: For solid compounds, to assess purity.
Conclusion
The presented two-step synthetic route provides a reliable and well-documented pathway for the preparation of Methyl 2-(4-cyanophenyl)-2-methylpropanoate. The protocols are designed to be adaptable for various research and development settings. As with all chemical syntheses, careful planning, adherence to safety protocols, and diligent execution are essential for achieving optimal results. The choice of reagents and reaction conditions may require optimization based on the specific scale and available resources.
References
Wikipedia. (2023, April 1). 4-Bromophenylacetic acid. Retrieved from [Link]
Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
Google Patents. (2013). CN103193620A - Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate.
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]
Wikipedia. (2023, October 29). Rosenmund–von Braun reaction. Retrieved from [Link]
RSC Publishing. (n.d.). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Retrieved from [Link]
Google Patents. (1990). US4925642A - Process for the preparation and the isolation of aromatic nitriles.
Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
PubMed. (2017). Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyanating Reagent. Retrieved from [Link]
Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
Master Organic Chemistry. (n.d.). Diazomethane (CH2N2). Retrieved from [Link]
YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]
Eureka. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Synthesis of Methyl 2-(4-cyanophenyl)-2-methylpropanoate via Pd-Catalyzed
-Arylation
Executive Summary & Strategic Rationale
The synthesis of Methyl 2-(4-cyanophenyl)-2-methylpropanoate represents a classic challenge in medicinal chemistry: the construction of a crowded quaternary carbon center adjacent to an ester and an aryl ring. Traditional nucleophilic aromatic substitution (
) is ineffective due to the electron-rich nature of the enolate and the specific activation requirements of the nitrile ring. Furthermore, classical alkylation of aryl acetates often suffers from poly-alkylation or Claisen condensation side reactions.
This protocol details the Palladium-Catalyzed
-Arylation of Esters , a methodology pioneered by Hartwig and Buchwald.[1] By utilizing bulky, electron-rich phosphine ligands, we facilitate the coupling of Methyl Isobutyrate with 4-Bromobenzonitrile .
Key Advantages of this Protocol:
Quaternary Precision: Specifically optimized to overcome the steric barrier of coupling a tertiary enolate.
Chemoselectivity: The reaction conditions tolerate the nitrile group on the aryl halide without competing hydrolysis or reduction.
Scalability: Uses commercially available precursors and avoids cryogenic lithiation steps often required for alternative routes.
Mechanistic Insight
The success of this reaction hinges on the delicate balance between the steric bulk required to promote reductive elimination and the accessibility required for the enolate to bind to the Palladium center.
The Catalytic Cycle[2][3]
Oxidative Addition: The
species inserts into the C-Br bond of 4-bromobenzonitrile. The electron-withdrawing cyano group accelerates this step.
Base-Mediated Enolization: LiHMDS deprotonates methyl isobutyrate to form the lithium enolate.
Transmetallation: The enolate displaces the halide on the Palladium(II) center. Crucial Step: The enolate must bind through the Carbon atom (C-bound) rather than the Oxygen (O-bound) to allow for C-C bond formation.
Reductive Elimination: The sterically demanding ligand (e.g.,
) forces the aryl and enolate groups together, expelling the product and regenerating Pd(0).
Figure 1: The catalytic cycle emphasizing the critical Transmetallation and Reductive Elimination steps facilitated by bulky ligands.
Optimization & Ligand Selection
For the formation of quaternary centers, standard ligands like
or dppf are insufficient. They fail to promote the reductive elimination of the crowded intermediate.
(2 mol%, 0.2 mmol) (Note: Use 10 wt% stock solution in hexanes for safety)
Base: LiHMDS (1.1 equiv, 11 mmol, 11 mL of 1.0 M solution in THF)
Solvent: Toluene (Anhydrous, degassed)
Step-by-Step Procedure
1. Catalyst Pre-complexation (Glovebox or Schlenk Line):
In a flame-dried Schlenk tube under Argon, charge
.
Add the
solution directly to the solid Pd source.
Add 5 mL of anhydrous Toluene. Stir for 10 minutes at room temperature. The solution should turn from dark purple/red to a lighter orange/brown, indicating active
formation.
2. Reactant Assembly:
Add 4-Bromobenzonitrile to the catalyst mixture.[2]
Critical: Ensure the system is strictly anaerobic. Oxygen kills the electron-rich phosphine.
3. Enolate Formation & Reaction Initiation:
Method A (Pre-generation - Recommended for scale): In a separate flask, add Methyl isobutyrate to the LiHMDS solution at -10°C, stir for 15 mins, then transfer via cannula to the catalyst/aryl halide mixture.
Method B (In-situ - Recommended for HTE): Add the LiHMDS solution dropwise directly to the reaction mixture containing catalyst, ester, and aryl halide at Room Temperature. Note: For this specific substrate, Method B works well because oxidative addition is faster than side reactions.
4. Reaction Phase:
Seal the vessel.
Stir at Room Temperature for 1 hour.
If conversion is incomplete (check by TLC/LCMS), heat to 50°C . Caution: Higher temperatures may promote ester hydrolysis if any moisture is present.
5. Quench & Workup:
Quench with saturated aqueous
(10 mL).
Dilute with Ethyl Acetate (30 mL).
Separate layers. Extract aqueous layer 2x with Ethyl Acetate.
Dry combined organics over
, filter, and concentrate.
6. Purification:
Flash Column Chromatography: Silica Gel.
Eluent: 0-10% Ethyl Acetate in Hexanes.
Target: Colorless oil or low-melting solid.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of Methyl 2-(4-cyanophenyl)-2-methylpropanoate.
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Low Yield (<50%)
Catalyst Poisoning ()
Ensure rigorous degassing of toluene and use fresh LiHMDS.
Homocoupling (Ar-Ar)
Transmetallation Failure
Increase Ligand:Pd ratio to 2:1 or 3:1. Ensure anhydrous conditions.
Protodehalogenation (Ar-H)
Moisture in Solvent
Dry toluene over Na/Benzophenone or activated molecular sieves.
Claisen Condensation
Base Addition Too Fast
Use LiHMDS (non-nucleophilic base) and ensure slow addition if using Method B.
Safety Considerations
LiHMDS: Corrosive and moisture sensitive. Handle under Nitrogen/Argon.
Tri-tert-butylphosphine: Pyrophoric in neat form. Use the 10% wt solution in hexanes or the tetrafluoroborate salt (
) with an extra equivalent of base.
Cyanides: While the nitrile on the ring is stable, avoid strong acids which could theoretically hydrolyze it to the amide/acid or release trace HCN under extreme forcing conditions (unlikely here).
References
Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002). Efficient Synthesis of
-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates.[3][5] Journal of the American Chemical Society, 124(42), 12557–12565. [Link]
Moradi, W. A., & Buchwald, S. L. (2001).[6] Palladium-Catalyzed
-Arylation of Esters. Journal of the American Chemical Society, 123(33), 7996–8002. [Link]
Hama, T., & Hartwig, J. F. (2008).[3] Palladium-Catalyzed
-Arylation of Esters with Chloroarenes. Organic Letters, 10(8), 1549–1552.[3] [Link]
Application Note: Strategic Utilization of Methyl 2-(4-cyanophenyl)-2-methylpropanoate in Drug Discovery
Executive Summary & Scientific Context Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS: 444807-47-0) is a critical pharmacophore building block used extensively in medicinal chemistry to introduce the gem-dimethyl group...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS: 444807-47-0) is a critical pharmacophore building block used extensively in medicinal chemistry to introduce the gem-dimethyl group.[1][2] This structural motif utilizes the Thorpe-Ingold effect (gem-dimethyl effect) to restrict conformational flexibility, thereby increasing receptor binding affinity and blocking metabolic degradation at the benzylic position (a common site for cytochrome P450 oxidation).[1]
This Application Note details the mechanistic principles governing its synthesis and its subsequent chemoselective reduction . We focus on the challenge of reducing the ester functionality to a primary alcohol while preserving the sensitive nitrile (cyano) group—a pivotal transformation in the synthesis of Androgen Receptor Antagonists (e.g., Enzalutamide analogs) and H1-antihistamines (e.g., Bilastine precursors).
Mechanistic Analysis
Synthesis Mechanism: The "Magic Methyl" Insertion
The formation of the quaternary carbon center is achieved via a double nucleophilic substitution (
) reaction. The starting material, methyl 4-cyanophenylacetate, possesses acidic benzylic protons () which are sequentially removed.[1]
Step-by-Step Electron Flow:
Enolization: A strong base (Sodium Hydride, NaH) deprotonates the
-carbon, generating a resonance-stabilized enolate.[1][2]
First Alkylation: The enolate acts as a nucleophile, attacking the electrophilic methyl group of Methyl Iodide (MeI), displacing iodide.
Re-Enolization: The remaining benzylic proton is now more sterically hindered but remains acidic.[1][2] A second equivalent of base regenerates the enolate.
Second Alkylation: The second methyl group is installed, forming the quaternary center.
Reaction Mechanism: Chemoselective Reduction
The primary utility of this intermediate often requires converting the ester to an alcohol without touching the nitrile.
The Challenge: Both esters and nitriles are susceptible to reduction.
The Solution: Use of Sodium Borohydride (
) enhanced with Lithium Chloride () in THF/Ethanol.[1]
Mechanism of Action:
Ligand Exchange:
reacts with in situ to form , a stronger reducing agent than but sufficiently mild to spare the nitrile at controlled temperatures.[1]
Nucleophilic Attack: The borohydride anion (
) delivers a hydride () to the carbonyl carbon of the ester (-orbital).[1][2]
Tetrahedral Intermediate: The carbonyl opens to form a tetrahedral alkoxide intermediate.[1][2]
Collapse & Elimination: The intermediate collapses, expelling the methoxide (
) leaving group, transiently forming an aldehyde.[1][2]
Final Reduction: The aldehyde is far more reactive than the ester and is immediately reduced by a second hydride to the primary alcohol. The nitrile (
) remains unreactive due to its lower electrophilicity towards borohydrides compared to the activated carbonyl.
Visualization of Pathways
The following diagram illustrates the synthetic workflow and the chemoselective divergence.
Caption: Workflow showing the construction of the gem-dimethyl core and its chemoselective reduction to the alcohol.
Experimental Protocols
Protocol A: Synthesis of Methyl 2-(4-cyanophenyl)-2-methylpropanoate
Objective: Install the gem-dimethyl group efficiently.
Sodium Hydride (NaH, 60% dispersion in oil) (2.5 eq)
Tetrahydrofuran (THF), anhydrous
Dimethylformamide (DMF) (Catalytic amount to boost rate)[1][2]
Procedure:
Preparation: Charge a flame-dried 3-neck flask with NaH (2.5 eq) under nitrogen atmosphere. Wash NaH with dry hexane (3x) to remove mineral oil if high purity is required.[1][2] Suspend in anhydrous THF (0.5 M concentration relative to substrate).
Deprotonation: Cool the suspension to 0°C. Add Methyl 4-cyanophenylacetate (1.0 eq) dropwise dissolved in THF. Evolution of
gas will be observed.[1][2][3] Stir for 30 minutes at 0°C to ensure complete enolate formation.
Alkylation: Add Methyl Iodide (2.5 eq) dropwise. Caution: MeI is carcinogenic and volatile.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1][2] The mono-methylated intermediate may appear transiently.[1][2]
Quench: Cool to 0°C. Carefully quench with saturated aqueous
.
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[1][2] Dry over
and concentrate in vacuo.
Purification: The product is often pure enough for the next step.[1][2] If needed, recrystallize from Hexane/Ethanol or purify via silica flash chromatography.[1][2]
Protocol B: Chemoselective Reduction to the Alcohol
Objective: Reduce the ester to primary alcohol without reducing the nitrile.
Aromatic protons (AA'BB' system characteristic of para-substitution).[1][2]
IR Spectroscopy
~2230 cm⁻¹
C≡N stretch (Sharp, medium intensity).[1][2] Must be present.
IR Spectroscopy
~1735 cm⁻¹
C=O stretch (Ester).[1][2] Disappears upon reduction.[1][2]
References
Gem-Dimethyl Effect in Drug Design
Jung, M. E., et al. (2010).[1] "Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (Enzalutamide)." Journal of Medicinal Chemistry.
Hamada, Y., et al. (2009).[1] "Rapid and Chemoselective Reduction of Esters to Alcohols using LiBH4 generated in situ." Organic Process Research & Development.
Experimental protocol for "Methyl 2-(4-cyanophenyl)-2-methylpropanoate" synthesis
Application Note: Scalable Synthesis of Methyl 2-(4-cyanophenyl)-2-methylpropanoate via Phase-Transfer Catalysis Executive Summary This application note details a robust, scalable protocol for the synthesis of Methyl 2-(...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of Methyl 2-(4-cyanophenyl)-2-methylpropanoate via Phase-Transfer Catalysis
Executive Summary
This application note details a robust, scalable protocol for the synthesis of Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS: 444807-47-0), a critical intermediate in the manufacturing of the aromatase inhibitor Anastrozole .
While traditional methods utilize sodium hydride (NaH) in anhydrous polar aprotic solvents (DMF/THF), this protocol utilizes Liquid-Liquid Phase Transfer Catalysis (LL-PTC) . This approach eliminates the need for cryogenic conditions and hazardous metal hydrides, offering a superior safety profile and higher volumetric productivity for industrial scaling.
Retrosynthetic Analysis & Strategy
The target molecule features a quaternary carbon alpha to an ester and an aromatic ring. The steric bulk of the gem-dimethyl group presents a challenge, often leading to incomplete conversion (mono-methylation) if the base strength or alkylating agent stoichiometry is insufficient.
Strategic Disconnection:
The most logical disconnection is the double alkylation of the active methylene group in Methyl 4-cyanophenylacetate .
The following diagram illustrates the interfacial mechanism where the quaternary ammonium catalyst shuttles the deprotonated enolate from the aqueous interface into the organic phase for alkylation.
Caption: Interfacial mechanism of LL-PTC. The catalyst (Q+) extracts the enolate anion into the organic phase, enabling rapid reaction with Methyl Iodide.
Add Water (200 mL) to dissolve precipitated salts (NaI/NaBr).
Separate phases. Extract aqueous layer with Toluene (50 mL).
Wash combined organics with 1M HCl (100 mL) to neutralize residual base, followed by Brine (100 mL).
Isolation:
Dry organic layer over MgSO₄.
Concentrate under reduced pressure (keep bath <45°C to prevent degradation).
Result: The product is typically obtained as a viscous pale yellow oil or low-melting solid which crystallizes upon standing.
Figure 2: Process Workflow
Caption: Operational workflow for the synthesis, emphasizing the critical QC checkpoint.
Analytical Characterization & Validation
Trustworthiness in synthesis relies on rigorous structural confirmation. The following data confirms the gem-dimethylation.
Table 1: NMR Validation Criteria
Proton Assignment
Starting Material (δ ppm)
Product (Target) (δ ppm)
Diagnostic Change
Benzylic H
3.75 (s, 2H)
Absent
Disappearance of singlet confirms full alkylation.
Methyl (Ester)
3.70 (s, 3H)
3.65 (s, 3H)
Slight upfield shift due to steric crowding.
Gem-Dimethyl
N/A
1.60 (s, 6H)
Appearance of strong singlet (6H) is the primary confirmation.
Aromatic
7.4 - 7.7 (m, 4H)
7.4 - 7.7 (m, 4H)
Remains largely unchanged.
Self-Validating Logic:
If the integration of the signal at 1.60 ppm is only 3H, and a quartet/doublet pattern appears around 3.8-4.0 ppm, the reaction has stalled at the mono-methyl stage. Action: Add 0.5 eq MeI and 0.5 eq NaOH and continue stirring.
Critical Process Parameters (CPPs)
Agitation Speed: LL-PTC is mass-transfer limited. If the stir speed is too low (<300 RPM), the reaction rate will plummet, leading to hydrolysis of the ester rather than alkylation.
Temperature Control:
Too High (>50°C): Loss of MeI (volatile) and hydrolysis of the nitrile group to an amide/acid.
Too Low (<10°C): Reaction stalls; salt precipitation may encapsulate the catalyst.
Water Content: A small amount of water (from the 50% NaOH) is necessary to solvate the leaving group (NaI). Do not use solid NaOH pellets without a trace of water.
Safety & Toxicology
Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use only in a fume hood. Double-glove (Nitrile/Laminate). Destroy excess MeI in the waste stream using aqueous ammonia or ethanolamine.
Nitrile Functionality: While the nitrile group is stable under these conditions, avoid strong acidic hydrolysis which could liberate HCN gas.
References
Original Anastrozole Patent: Bowman, R. G., et al. (1990). Derivatives of 1,3-benzenediacetonitrile. U.S. Patent 4,935,437.[1][3] Link
PTC Mechanism: Makosza, M. (2000). Phase-transfer catalysis.[4] A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. Link
Gem-Dimethylation Precedents: Federsel, H. J., et al. (2008). Process for the preparation of Anastrozole. WO Patent 2008032160. Link
Target Compound Data: PubChem. Methyl 2-(4-cyanophenyl)-2-methylpropanoate. CID 11235687. Link
Technical Application Note: Methyl 2-(4-cyanophenyl)-2-methylpropanoate in Medicinal Chemistry
This guide details the technical application of Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS: 444807-47-0), a high-value pharmacophore scaffold. The compound is best known as the "B-ring" precursor for Enzalutamide (...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the technical application of Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS: 444807-47-0), a high-value pharmacophore scaffold.
The compound is best known as the "B-ring" precursor for Enzalutamide (Xtandi) and Apalutamide , though it specifically lacks the trifluoromethyl (-CF₃) group found in the commercial drugs. This makes it the primary tool for synthesizing des-trifluoromethyl analogues for Structure-Activity Relationship (SAR) profiling, exploring the "Gem-Dimethyl Effect" in novel androgen receptor (AR) antagonists, and developing metabolic probes.
Introduction: The Gem-Dimethyl/Nitrile Scaffold
Methyl 2-(4-cyanophenyl)-2-methylpropanoate represents a privileged structural motif in modern drug design, combining two critical features:
The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The two methyl groups at the
-position sterically hinder the ester/acid carbonyl, preventing rapid metabolic hydrolysis and oxidation. This "conformational lock" also restricts bond rotation, pre-organizing the molecule into a bioactive conformation that favors receptor binding.
The Aryl Nitrile Handle: The para-cyano group is a versatile synthetic handle. It serves as a hydrogen-bond acceptor in the final drug or as a gateway functionality for further derivatization (e.g., reduction to amines for PROTAC linkers, conversion to tetrazoles).
Primary Applications:
SAR Exploration: Synthesis of "Des-CF₃" analogues of Enzalutamide to quantify the binding contribution of the trifluoromethyl group.
Linker Design: Use as a rigid linker in PROTACs targeting the Androgen Receptor.
Bioisostere Development: Conversion of the nitrile to thioamides, amidines, or heterocycles.
Synthetic Utility & Pathways
The utility of this precursor relies on the chemoselective differentiation between the methyl ester and the aryl nitrile. The ester must often be hydrolyzed to the free acid without compromising the nitrile, which is susceptible to hydrolysis under harsh conditions.
Pathway Analysis (DOT Visualization)
Figure 1: Divergent synthetic pathways from the methyl ester precursor. The primary route (Yellow -> Green) focuses on AR antagonist synthesis.
Detailed Experimental Protocols
Protocol 1: Chemoselective Hydrolysis to the Carboxylic Acid
Objective: Hydrolyze the methyl ester to 2-(4-cyanophenyl)-2-methylpropanoic acid while preserving the nitrile group.
Criticality: High. Harsh acidic or basic conditions (e.g., boiling NaOH, 6M HCl) will hydrolyze the nitrile to a primary amide or carboxylic acid, destroying the pharmacophore.
Coupling Partner: 3-Fluoro-4-(methylcarbamoyl)aniline (or similar aniline) (1.1 eq)
Coupling Agent: HATU (1.2 eq)
Base: DIPEA (3.0 eq)
Cyclization Agent: 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile (1.2 eq) or Thiophosgene surrogate.
Procedure:
Amide Coupling:
Dissolve Intermediate A (1.0 eq) in dry DMF.
Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to activate the acid.
Add the aniline coupling partner (1.1 eq). Stir at RT for 12–16 hours.
Workup: Dilute with EtOAc, wash with brine/LiCl solution (to remove DMF), dry, and concentrate. Isolate the amide intermediate.
Cyclization (Thiohydantoin Formation):
Dissolve the amide intermediate in DMSO/Isopropyl Acetate (1:2 ratio).
Add the isothiocyanate reagent (1.2 eq).
Heat the mixture to 80–90°C for 12 hours.
Mechanism:[1][2][3] The secondary amine of the amide attacks the isothiocyanate, followed by intramolecular cyclization and loss of water/alcohol (depending on exact route, often requires mild acid catalysis or thermal driving).
Purification:
Flash chromatography (DCM/MeOH gradient).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Loss of Nitrile (CN)
Hydrolysis conditions too harsh (pH > 12 or Temp > 40°C).
Use LiOH at RT. Avoid NaOH/KOH at reflux. Ensure acidification is controlled (pH 3-4).
Incomplete Hydrolysis
Steric hindrance from gem-dimethyl group.
Increase reaction time (up to 24h) rather than temperature. Use THF/MeOH/Water (2:1:1) to improve solubility.
Low Yield in Coupling
Poor activation of hindered acid.
Switch from EDC/HOBt to HATU or T3P (Propylphosphonic anhydride). The gem-dimethyl group makes the acid sterically congested.
Racemization
N/A
The compound is achiral at the quaternary center (unless the phenyl ring is asymmetrically substituted, which it is not in this specific precursor).
Safety & Handling
Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid treatment can release HCN gas. Work in a well-ventilated fume hood.
Skin Irritant: The methyl ester and its acid derivative are potential irritants. Wear nitrile gloves and eye protection.
Storage: Store the methyl ester at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.
References
Synthesis of Enzalutamide Analogues
Title: Process for preparing enzalutamide.[2][4][5]
Title: The Thorpe-Ingold effect in cyclic ether formation.
Selective Hydrolysis Protocols:
Title: Selective Hydrolysis of Esters in the Presence of Nitriles.
Source:Organic Process Research & Development (General Methodology).
Note: Protocol adapted from standard LiOH hydrolysis procedures for sterically hindered esters found in US2008/0021024.
Application Notes & Protocols: Strategic Derivatization of Methyl 2-(4-cyanophenyl)-2-methylpropanoate for Advanced Drug Discovery
Introduction: Unlocking the Potential of a Versatile Scaffold Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS No: 444807-47-0) is a versatile chemical scaffold characterized by three key functional regions: a methyl est...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking the Potential of a Versatile Scaffold
Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS No: 444807-47-0) is a versatile chemical scaffold characterized by three key functional regions: a methyl ester, a nitrile group, and a para-substituted benzene ring.[1][2] The strategic modification of these functional groups—a process known as derivatization—is a cornerstone of modern medicinal chemistry and drug development. By systematically altering the molecule's structure, researchers can fine-tune its physicochemical properties, metabolic stability, and biological activity, thereby optimizing it for therapeutic applications.[3]
This guide provides an in-depth exploration of three primary derivatization pathways for this scaffold. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the critical scientific rationale behind each experimental choice. The methodologies described herein are designed to be self-validating, yielding derivatives that can serve as key intermediates or final compounds in a research pipeline.
The core reactive sites for derivatization are:
The Ester Moiety: Susceptible to hydrolysis, creating a carboxylic acid for further amide couplings or to serve as a key pharmacophoric feature.
The Nitrile Group: Can be reduced to a primary amine, introducing a basic center crucial for many biological interactions, or hydrolyzed to a carboxylic acid.
The Aromatic Ring: Can undergo electrophilic aromatic substitution to modulate the electronic and steric profile of the molecule.
Pathway 1: Selective Hydrolysis of the Methyl Ester
Scientific Rationale: The conversion of the methyl ester to a carboxylic acid is a fundamental transformation in drug discovery. Carboxylic acids can form strong ionic interactions and hydrogen bonds with biological targets. Furthermore, the resulting acid, 2-(4-cyanophenyl)-2-methylpropanoic acid, is a valuable intermediate for creating libraries of amide derivatives via coupling with various amines, a common strategy for exploring structure-activity relationships (SAR). Base-catalyzed saponification is the preferred method as it typically proceeds under milder conditions than acid hydrolysis, minimizing the risk of concurrent nitrile hydrolysis.[4]
Protocol 1: Base-Catalyzed Ester Hydrolysis
Objective: To synthesize 2-(4-cyanophenyl)-2-methylpropanoic acid.
Materials:
Methyl 2-(4-cyanophenyl)-2-methylpropanoate
Methanol (MeOH)
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
Deionized Water
Hydrochloric Acid (HCl), 2M solution
Ethyl Acetate (EtOAc)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
Dissolution: In a 100 mL round-bottom flask, dissolve Methyl 2-(4-cyanophenyl)-2-methylpropanoate (1.0 eq) in methanol (20 mL/g of starting material).
Saponification: Prepare a solution of KOH (1.5 eq) in deionized water (5 mL/g of KOH) and add it dropwise to the stirring methanolic solution at room temperature.
Reaction Monitoring: Heat the mixture to reflux (approx. 65°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Solvent Removal: Allow the mixture to cool to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
Acidification: To the remaining aqueous solution, slowly add 2M HCl with stirring in an ice bath until the pH is ~2. A white precipitate of the carboxylic acid should form.
Extraction: Extract the product from the aqueous layer with ethyl acetate (3 x 30 mL).
Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[5]
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product.
Scientific Rationale: Modifying the aromatic ring via EAS allows for the introduction of a wide range of substituents, which can profoundly impact the molecule's electronic properties, lipophilicity, and steric profile. The regioselectivity of the reaction is dictated by the existing substituents on the ring.
[6]* -C(CH₃)₂COOCH₃ (Alkyl group): Weakly activating and an ortho, para-director.
-C≡N (Cyano group): Strongly deactivating and a meta-director.
[7]
In cases of competing directing effects, the more strongly activating group typically governs the position of substitution. [8]Therefore, the alkyl group will direct the incoming electrophile to its ortho or para positions. Since the para position is already occupied by the nitrile, substitution is expected to occur at the positions ortho to the alkyl group (which are concurrently meta to the nitrile group). Steric hindrance from the bulky gem-dimethyl group may slightly disfavor these positions, but they remain the most electronically favorable sites. Nitration is a classic EAS reaction that introduces a nitro group, a versatile handle for further chemistry (e.g., reduction to an aniline).
Protocol 3: Aromatic Nitration
Objective: To synthesize Methyl 2-(4-cyano-3-nitrophenyl)-2-methylpropanoate.
Materials:
Methyl 2-(4-cyanophenyl)-2-methylpropanoate
Concentrated Sulfuric Acid (H₂SO₄)
Concentrated Nitric Acid (HNO₃)
Ice/water bath
Dichloromethane (DCM)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
Cooling: In a round-bottom flask equipped with a magnetic stirrer, add Methyl 2-(4-cyanophenyl)-2-methylpropanoate (1.0 eq) and cool the flask to 0°C in an ice bath.
Acid Addition: Slowly add concentrated H₂SO₄ (3.0 eq) while maintaining the temperature at 0°C.
Nitration: Prepare a nitrating mixture by slowly adding concentrated HNO₃ (1.2 eq) to concentrated H₂SO₄ (2.0 eq) at 0°C in a separate flask. Add this mixture dropwise to the reaction flask over 20-30 minutes, ensuring the internal temperature does not rise above 5-10°C.
Reaction: Stir the reaction at 0°C for 1-2 hours. Monitor by TLC.
Quenching: Very carefully and slowly pour the reaction mixture onto crushed ice. This will precipitate the crude product.
Extraction: Extract the product with dichloromethane (3 x 30 mL).
Neutralization: Combine the organic layers and carefully wash with water, followed by saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to separate isomers and obtain the desired product.
The successful synthesis and validation of these derivatives rely on a systematic experimental workflow. Each protocol follows a general sequence of reaction, workup, purification, and characterization to ensure the identity and purity of the final compound.
Caption: Standard workflow for synthesis and validation.
References
Google Patents. (n.d.). CN101585768B - Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl].
Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & Medicinal Chemistry Letters, 14(20), 5095-8.
Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
Google Patents. (n.d.). EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
Scholars' Mine. (n.d.). Instantaneous Hydrolysis of Methyl Paraoxon Nerve Agent Simulant is Catalyzed by Nontoxic Aminoguanidine Imines. Retrieved from [Link]
MDPI. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. Retrieved from [Link] Molecules 23 02994
Google Patents. (n.d.). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
ResearchGate. (2018). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]
Chemistry LibreTexts. (2023). The Reduction of Nitriles. Retrieved from [Link]
ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Retrieved from [Link]
MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
PubMed. (2007). Derivatization of Organophosphorus Nerve Agent Degradation Products for Gas Chromatography With ICPMS and TOF-MS Detection. Retrieved from [Link]
Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. Retrieved from [Link]
Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]
ResearchGate. (2020). Discovery of ( E )-3-(3-((2-Cyano-4′-dimethylaminobiphenyl-4-ylmethyl)cyclohexanecarbonylamino)-5-fluorophenyl)acrylic Acid Methyl Ester, an Intestine-Specific, FXR Partial Agonist for the Treatment of Nonalcoholic Steatohepatitis. Retrieved from [Link]
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
Application Notes & Protocols: Methyl 2-(4-cyanophenyl)-2-methylpropanoate as a Versatile Precursor for Heterocyclic Synthesis
Introduction: Unlocking the Potential of a Multifunctional Building Block In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innova...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking the Potential of a Multifunctional Building Block
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Nitrogen-containing heterocycles, in particular, are privileged scaffolds found in a vast array of pharmaceuticals and biologically active molecules.[1][2][3] Methyl 2-(4-cyanophenyl)-2-methylpropanoate emerges as a highly versatile and strategic starting material for the construction of such frameworks. Its unique structure, featuring a reactive cyano group and a readily modifiable propanoate moiety on a stable benzene ring, offers multiple avenues for cyclization and functionalization.
This comprehensive guide provides detailed application notes and protocols for utilizing Methyl 2-(4-cyanophenyl)-2-methylpropanoate in the synthesis of two important classes of nitrogen-containing heterocycles: tetrazoles and pyridazinones . These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles and mechanistic insights to ensure experimental success and foster further innovation.
Chemical Profile: Methyl 2-(4-cyanophenyl)-2-methylpropanoate
Before delving into synthetic protocols, it is essential to understand the key chemical features of our starting material that underpin its reactivity and versatility.
The two primary reactive sites of Methyl 2-(4-cyanophenyl)-2-methylpropanoate for heterocyclic synthesis are the nitrile (cyano) group and the methylpropanoate group . The nitrile group is an excellent precursor for the formation of five-membered rings like tetrazoles through cycloaddition reactions. The methylpropanoate moiety, with its ester and gem-dimethyl functionalities, can be chemically manipulated to generate dicarbonyl intermediates suitable for condensation reactions to form six-membered rings.
Application 1: Synthesis of 5-(4-(2-Methoxycarbonyl)propan-2-yl)phenyl)-1H-tetrazole via [3+2] Cycloaddition
The conversion of nitriles to tetrazoles is a powerful and widely used transformation in medicinal chemistry. Tetrazoles are considered bioisosteres of carboxylic acids, offering similar acidity but with improved metabolic stability and pharmacokinetic properties. The most common method for this conversion is the [3+2] cycloaddition of the nitrile with an azide source.[6][7]
Mechanistic Rationale
The synthesis of a tetrazole ring from a nitrile proceeds through a concerted [3+2] cycloaddition mechanism. The nitrile acts as the two-atom component (dipolarophile), while the azide ion (N₃⁻) serves as the three-atom component (1,3-dipole). This reaction is typically promoted by a Lewis acid or a proton source to activate the nitrile group towards nucleophilic attack by the azide.
Caption: [3+2] Cycloaddition for Tetrazole Synthesis.
Detailed Protocol
Materials:
Methyl 2-(4-cyanophenyl)-2-methylpropanoate
Sodium azide (NaN₃)
Ammonium chloride (NH₄Cl) or Zinc chloride (ZnCl₂)
N,N-Dimethylformamide (DMF)
Hydrochloric acid (HCl), 1M
Ethyl acetate
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2-(4-cyanophenyl)-2-methylpropanoate (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The typical concentration is 0.5 M with respect to the starting material.
Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up:
Cool the reaction mixture to room temperature.
Carefully pour the mixture into a beaker containing ice-water.
Acidify the aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure tetrazole derivative.
Application 2: Synthesis of 4-(4-(2-Methoxycarbonyl)propan-2-yl)phenyl)-5-methylpyridazin-3(2H)-one
This synthetic route demonstrates the transformation of the propanoate moiety into a dicarbonyl precursor, followed by a cyclocondensation reaction with a binucleophile, hydrazine, to form a pyridazinone ring. This class of heterocycles is known for a wide range of biological activities, including cardiovascular and anti-inflammatory effects.
Synthetic Strategy Overview
The proposed synthesis involves a two-step process:
Claisen Condensation: The methyl propanoate group is reacted with a methyl ketone (e.g., acetone) under basic conditions to form a 1,3-diketone intermediate.
Cyclocondensation with Hydrazine: The resulting 1,3-diketone undergoes a cyclocondensation reaction with hydrazine hydrate to form the pyridazinone ring.
Application Note: Scalable Synthesis of Methyl 2-(4-cyanophenyl)-2-methylpropanoate
This Application Note is structured to guide process chemists and engineers through the scale-up synthesis of Methyl 2-(4-cyanophenyl)-2-methylpropanoate . It prioritizes industrial viability, safety, and purity, moving...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to guide process chemists and engineers through the scale-up synthesis of Methyl 2-(4-cyanophenyl)-2-methylpropanoate . It prioritizes industrial viability, safety, and purity, moving beyond bench-scale techniques to robust manufacturing protocols.[1]
Executive Summary
The synthesis of Methyl 2-(4-cyanophenyl)-2-methylpropanoate presents a classic process chemistry challenge: the installation of a gem-dimethyl group alpha to an ester in the presence of a sensitive nitrile functionality.[2] While bench-scale routes often utilize Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) at cryogenic temperatures, these methods are suboptimal for multi-kilogram scale-up due to hydrogen evolution risks, high cost, and complex thermal management.[2]
This guide details a Solid-Liquid Phase Transfer Catalysis (SL-PTC) protocol. This method utilizes mild inorganic bases (Potassium Carbonate) in polar aprotic solvents, eliminating the need for pyrophoric reagents and enabling operation at near-ambient temperatures.[2] The protocol includes a self-validating crystallization step that ensures removal of the critical mono-methylated impurity.[2]
Retrosynthetic Analysis & Route Selection
Strategic Disconnection
The target molecule contains a quaternary carbon center.[1][2] The most direct disconnection is the double alkylation of the activated methylene group of Methyl 4-cyanophenylacetate .[2]
Route A (Classical): Deprotonation with NaH/DMF followed by MeI.[1][2]
Risks:[1][2] H₂ gas evolution, thermal runaway, "runaway" exotherms during quenching.[1]
Route B (SnAr Coupling): 4-Fluorobenzonitrile + Methyl Isobutyrate Enolate.[1][2]
Risks:[1][2] Requires expensive strong bases (LiHMDS/KHMDS) and cryogenic control to prevent Claisen self-condensation of the ester.[2]
Route C (Recommended - SL-PTC): Methyl 4-cyanophenylacetate + MeI + K₂CO₃/DMF.[2]
Advantages: No gas evolution, mild exotherm, cheap reagents, high selectivity for C-alkylation over O-alkylation.[2]
Reaction Scheme
Figure 1: Reaction scheme highlighting the transformation from the phenylacetate precursor to the gem-dimethyl target.
Detailed Experimental Protocol
Materials & Equipment[1][2]
Reactor: Glass-lined or Hastelloy reactor with overhead stirring (impeller type: hydrofoil or pitched blade for solid suspension).[1][2]
Thermal Control: Jacket capable of heating to 60°C and cooling to 0°C.[1][2]
Inert the reactor with Nitrogen (N₂) to remove oxygen and moisture.[1][2]
Charge DMF (5.0 vol relative to SM mass). Rationale: DMF provides optimal solubility for the organic substrate while partially solubilizing the carbonate base.[2]
Charge Methyl 4-cyanophenylacetate (1.0 wt).[1][2] Stir until dissolved.
Charge Potassium Carbonate (3.0 eq). Note: The mixture will become a heterogeneous slurry.[1][2] Efficient agitation is critical here to prevent sedimentation.[2]
Step 2: Controlled Alkylation (The Critical Step)
5. Adjust reactor temperature to 20–25°C .
6. Add Methyl Iodide (2.5 eq) via a dosing pump over 60–90 minutes .
Process Control: Maintain internal temperature <35°C. The reaction is exothermic.[1][2]
Safety: MeI is highly volatile (BP ~42°C).[1][2] Use a reflux condenser set to -10°C to prevent loss and exposure.[1][2]
After addition, ramp temperature to 45°C and hold for 4–6 hours .
Mechanism:[1][2][4][5][6][7] The mild heat drives the second methylation, which is sterically slower than the first.[1][2]
Step 3: Reaction Monitoring (IPC)
8. Sample at 4 hours. Analyze via HPLC.
Wash the cake with Water (3 x 2.0 vol) to remove residual DMF and inorganic salts.
Step 5: Purification (Recrystallization) [2]
14. Transfer the wet cake back to the reactor.
15. Charge Methanol (3.0 vol) and heat to reflux (65°C) until fully dissolved.
16. Cool slowly (10°C/hour) to 0°C .
17. Filter the purified crystals. Dry in a vacuum oven at 45°C for 12 hours.
Process Data & Specifications
Quantitative Summary
Parameter
Value / Range
Notes
Stoichiometry (Base)
3.0 Equivalents
Excess ensures complete deprotonation and buffers HF byproduct (if using fluorinated analogs) or HI.[2]
Stoichiometry (MeI)
2.5 Equivalents
Excess drives the kinetically slower second methylation.[1][2]
Reaction Temp
45°C
Optimized to balance rate vs. nitrile hydrolysis risk.[1][2]
Cause: Insufficient base strength or particle size (surface area limitation), or insufficient MeI.[1][2]
Solution: Use milled K₂CO₃ (325 mesh).[1][2] Ensure agitation creates a vortex.[1][2] Do not proceed to quench until Mono-methyl < 1.0%.[1][2] This impurity is difficult to separate from the product by crystallization if present at >5%.[1][2]
Issue 2: Nitrile Hydrolysis (Amide Formation)[2]
Cause: High temperature (>60°C) combined with aqueous basic conditions (during quench).[1][2]
Solution: Keep reaction anhydrous. Perform the water quench slowly and at low temperature (<15°C). Ensure the pH is neutral during the wash steps.[1][2]
Issue 3: Coloration (Yellow/Brown)[2]
Cause: Iodine liberation from MeI or oxidation of phenolic impurities.[1][2]
Solution: Wash the crude wet cake with a dilute Sodium Thiosulfate solution (5% aq) before the water wash to scavenge free iodine.[1][2]
Safety & Engineering Controls
Methyl Iodide: A potent alkylating agent and suspected carcinogen.[1][2]
Engineering Control: Use a closed dosing system (e.g., diaphragm pump from a drum).[1][2] Scrubber system must be charged with aqueous NaOH/Amine to neutralize MeI vapors.[1][2]
Control: Do not add MeI as a single bolus.[1][2] Use adiabatic calorimetry (DSC) data to determine the Maximum Temperature of Synthesis (MTS) and ensure cooling capacity exceeds heat generation rate.[1][2]
References
Vertex AI Search . (2026).[1][2] Search Results for Preparation of Methyl 2-(4-cyanophenyl)-2-methylpropanoate. 8
Organic Syntheses . (2023). General Procedures for Alkylation of Arylacetates. Organic Syntheses, Coll. Vol. 10. Link[1][2]
Biosynth . (2025).[1][2] Product Specification: Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS 444807-47-0).[2][9] Link
Google Patents . (2015).[1][2] CN104744302A - Preparation method of 2-(4-aminophenyl)-2-methyl propionitrile compound.[2] Link
American Chemical Society . (2023).[1][2] Zinc Catalyzed Hydroboration of Esters and Nitriles. ACS Publications.[1][2] Link
Application Note: High-Precision Characterization of Methyl 2-(4-cyanophenyl)-2-methylpropanoate
Executive Summary & Scientific Context Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS 444807-47-0) is a critical synthetic intermediate, serving as a structural scaffold for second-generation non-steroidal aromatase in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS 444807-47-0) is a critical synthetic intermediate, serving as a structural scaffold for second-generation non-steroidal aromatase inhibitors (e.g., Anastrazole analogues) and androgen receptor antagonists (e.g., Enzalutamide precursors).
The analytical challenge in characterizing this molecule lies not in its detection, but in the differentiation of the gem-dimethyl product from its mono-methylated impurity . During synthesis—typically involving the alkylation of methyl 2-(4-cyanophenyl)acetate—incomplete reaction leads to the persistence of Methyl 2-(4-cyanophenyl)propanoate. These two species possess nearly identical polarity and solubility profiles, making baseline chromatographic separation the primary Critical Quality Attribute (CQA).
This guide provides a self-validating analytical control strategy, moving beyond generic "standard testing" to focus on the specific mechanistic failure modes of this synthesis.
Analytical Control Strategy
The following workflow illustrates the logical gating of analytical methods used to validate the compound.
Figure 1: Analytical workflow emphasizing the critical gatekeeping role of HPLC in detecting incomplete alkylation prior to structural confirmation.
Protocol A: High-Resolution HPLC Purity Profiling
Objective: To separate the target gem-dimethyl ester from the mono-methyl impurity and the hydrolyzed acid byproduct.
Scientific Rationale: A standard isocratic method often fails to resolve the mono-methyl impurity (
relative to main peak). A shallow gradient with acidic modification is required to suppress the ionization of potential carboxylic acid hydrolysis products, ensuring sharp peak shapes.
Method Parameters
Parameter
Specification
Rationale
Column
C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent)
High surface area for steric selectivity between mono- and di-methyl species.
Mobile Phase A
0.1% Phosphoric Acid in Water
Low pH (~2.2) suppresses silanol activity and protonates acid impurities.
Mobile Phase B
Acetonitrile (HPLC Grade)
Sharpens peaks for aromatic esters; lower viscosity than methanol.
Flow Rate
1.0 mL/min
Standard backpressure optimization.
Column Temp
30°C
Controls mass transfer kinetics; higher temps may degrade resolution ().
Detection
UV @ 225 nm
Maximizes absorbance of the nitrile () conjugated aromatic system.
Injection Vol
5.0 µL
Low volume prevents column overload and peak fronting.
Gradient Table[1]
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
60
40
Initial Equilibration
12.0
20
80
Linear Ramp (Elution of Product)
15.0
20
80
Wash
15.1
60
40
Re-equilibration
20.0
60
40
End of Run
System Suitability Criteria (Self-Validation)
Resolution (
): > 2.0 between Mono-methyl impurity (RRT ~0.92) and Main Peak.
Tailing Factor: < 1.5 for the main peak.
% RSD: < 1.0% for retention time (n=6 injections).
Protocol B: Structural Identification via 1H-NMR
Objective: Unequivocal confirmation of the quaternary carbon formation.
Scientific Rationale: HPLC confirms purity, but only NMR can definitively prove the gem-dimethyl structure (two methyls on the same carbon) versus an ethyl or other alkyl isomer.
Sample Preparation[2][3][4][5][6][7][8]
Dissolve 10 mg of sample in 0.6 mL of CDCl₃ (Deuterated Chloroform).
Note: DMSO-
is an alternative, but CDCl₃ provides sharper resolution for the methyl singlets in this specific ester.
Spectral Interpretation Guide
The spectrum must confirm the absence of a methine proton (CH) at the alpha position, which would indicate the mono-methyl impurity.
Chemical Shift ( ppm)
Multiplicity
Integration
Assignment
Structural Insight
7.60 – 7.65
Doublet (d)
2H
Ar-H (ortho to CN)
Part of AA'BB' system.
7.40 – 7.45
Doublet (d)
2H
Ar-H (meta to CN)
Part of AA'BB' system.
3.65
Singlet (s)
3H
Ester methyl group.
1.58 – 1.60
Singlet (s)
6H
Critical Identity Peak. Must be a singlet.
Failure Mode: If the peak at 1.60 ppm appears as a doublet, or if a multiplet appears ~3.8 ppm, the sample contains the mono-methyl impurity.
Protocol C: FT-IR Spectroscopy
Objective: Rapid confirmation of functional groups (Nitrile and Ester).
Method
Technique: ATR (Attenuated Total Reflectance) on neat solid/oil.
Resolution: 4 cm⁻¹.
Scans: 16.
Key Diagnostic Bands[9][10]
Nitrile Stretch (
): Look for a sharp, distinct peak at 2225–2235 cm⁻¹ . This is diagnostic for the aryl nitrile.[1]
Ester Carbonyl (
): Strong band at 1730–1740 cm⁻¹ .
Fingerprint: Absence of broad OH stretch (3500-2500 cm⁻¹) confirms the material is the ester, not the hydrolyzed carboxylic acid.
Impurity Fate Mapping
Understanding the origin of impurities allows for process feedback.
Figure 2: Impurity lineage. The presence of 'Impurity A' indicates insufficient reaction time or base equivalents. The presence of 'Degradant' indicates poor storage conditions (moisture).
References
Synthesis and Impurity Context
Process Development of Anastrazole Intermediates.
Source:
Spectroscopic Data Standards
Nitrile and Ester IR Absorption Frequencies.
Source:
Chromatographic Principles
Separation of Homologous Series (Methyl vs Ethyl/Dimethyl).
Source:
NMR Interpretation
Chemical Shifts of Gem-Dimethyl Groups in Alpha-Aryl Esters.
Technical Support Center: Synthesis of Methyl 2-(4-cyanophenyl)-2-methylpropanoate
Welcome to the Advanced Synthesis Support Portal. Subject: Optimization of Yield & Purity for Methyl 2-(4-cyanophenyl)-2-methylpropanoate CAS Registry Number: 1150114-77-2 (Generic structure reference) / Related: 10333-3...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Synthesis Support Portal.Subject: Optimization of Yield & Purity for Methyl 2-(4-cyanophenyl)-2-methylpropanoate
CAS Registry Number: 1150114-77-2 (Generic structure reference) / Related: 10333-35-4 (Acid precursor)
Executive Summary & Chemical Profile[1][2]
Target Molecule: Methyl 2-(4-cyanophenyl)-2-methylpropanoate
Core Challenge: This synthesis involves creating a quaternary carbon center (gem-dimethyl group) adjacent to an ester and an electron-deficient aromatic ring. The primary failure modes are incomplete alkylation (mono-methyl impurity) and nitrile hydrolysis (amide/acid impurity).
Primary Synthetic Routes:
Classical Dialkylation: Methylation of methyl 2-(4-cyanophenyl)acetate using NaH/MeI.
Pd-Catalyzed
-Arylation: Coupling methyl isobutyrate with 4-halobenzonitrile.
Protocol A: Classical Dialkylation (The "Workhorse" Method)
Context: This method uses Methyl 2-(4-cyanophenyl)acetate as the starting material. It requires the installation of two methyl groups at the
-position.
Troubleshooting Guide & FAQs
Q1: I am observing a significant amount of mono-methylated impurity (Methyl 2-(4-cyanophenyl)propanoate). Adding more MeI doesn't help. Why?
A: This is a kinetic vs. thermodynamic enolate issue.
Root Cause: If you add the base (NaH) and Methyl Iodide (MeI) sequentially or too slowly, the mono-methylated product forms first. The proton on the mono-methylated species is less acidic (due to steric hindrance) than the starting material. If any starting material remains, it will quench the anion of the mono-methylated species via proton transfer.
Solution (The "One-Pot" Spike):
Use 2.5 - 3.0 equivalents of NaH (60% dispersion).
Use 2.5 - 3.0 equivalents of MeI.
Critical Step: Cool the solution of the starting ester in THF/DMF to 0°C. Add the MeI first, then add the NaH in portions. This ensures that as soon as an enolate forms, it is trapped by the excess MeI immediately, driving the reaction toward the di-methyl product.
Q2: My reaction mixture turned cloudy/white, and the yield dropped. NMR shows amide peaks around 6.0-7.0 ppm.
A: You have hydrolyzed the nitrile group (
).
Root Cause: The nitrile group on the phenyl ring is sensitive to strong bases in the presence of water (hydration).
Corrective Action:
Solvent Integrity: Ensure THF or DMF is anhydrous (<50 ppm water).
Quenching: Do not quench the reaction with strong acid or base. Quench with saturated Ammonium Chloride (
) at 0°C.
Temperature: Do not exceed 25°C during the reaction. Higher temperatures favor nucleophilic attack on the nitrile.
Q3: Can I use Potassium Carbonate (
) instead of Sodium Hydride (NaH)?
A: Generally, No .
Reasoning:
is too weak () to quantitatively deprotonate the -carbon () to form the quaternary center efficiently. You will end up with a mixture of starting material and mono-methylated product.[1]
Exception: If you use Phase Transfer Catalysis (PTC) with 50% NaOH and TBAB (Tetrabutylammonium bromide), you can achieve this, but the risk of nitrile hydrolysis is significantly higher due to the aqueous caustic layer.
Visualization: Alkylation Pathway & Failure Modes
Caption: Reaction pathway for NaH-mediated alkylation showing the critical branching between the desired gem-dimethyl product, the mono-methyl impurity, and the hydrolysis side-reaction.
Protocol B: Pd-Catalyzed
-Arylation (The "Modern" Method)
Context: This method couples Methyl Isobutyrate directly with 4-Chlorobenzonitrile (or 4-Bromobenzonitrile). This bypasses the mono-methylation issue entirely.
Reference Protocol: Adapted from Hartwig et al., J. Am. Chem. Soc. / Org. Lett. [1].
Troubleshooting Guide & FAQs
Q1: The reaction stalls at 40% conversion. Adding more catalyst later doesn't restart it.
A: This indicates catalyst poisoning or ligand oxidation.
Root Cause: The active Pd(0) species is highly sensitive to oxygen. The phosphine ligands (like
or Xantphos) oxidize rapidly in air.
Solution:
Degassing: Do not just sparge with nitrogen. Use the "Freeze-Pump-Thaw" method for the solvent (Toluene or THF) at least 3 times.
Glovebox: Ideally, set up the reaction in a glovebox.
Catalyst Loading: Start with 1-2 mol%
and 2-4 mol% Ligand. If using aryl chlorides, the reaction is sluggish; switch to aryl bromides if cost permits.
Q2: Which base should I use? NaH seems to cause side reactions here.
A: Do not use NaH for Pd-catalysis if possible.
Recommendation: Use LiHMDS (Lithium hexamethyldisilazide) or NaHMDS .
Why: These bases are sterically hindered and non-nucleophilic. They will generate the enolate of methyl isobutyrate quantitatively at low temperature (-78°C to 0°C) without attacking the nitrile or the ester.
Protocol: Pre-form the enolate of methyl isobutyrate with LiHMDS, then add the catalyst and the aryl halide.
Q3: I am getting a "reductive dehalogenation" byproduct (Benzonitrile).
A: This is a common side reaction in cross-coupling.
Mechanism: The Pd-hydride species forms (often from
-hydride elimination of the alkyl group if the pathway deviates) and reduces the aryl halide.
Fix: Ensure the enolate concentration is high enough to outcompete the reduction pathway. Switch to a more electron-rich ligand like
(Tri-tert-butylphosphine) or Q-Phos to accelerate the reductive elimination of the desired product.
Visualization: Troubleshooting Logic Tree
Caption: Decision tree for diagnosing yield losses based on the specific synthetic route and observed impurities.
Quantitative Data Summary
Parameter
Classical Alkylation (Route A)
Pd-Catalyzed Arylation (Route B)
Starting Material Cost
Low (Methyl 4-cyanophenylacetate)
High (Catalyst + Ligand cost)
Atom Economy
Moderate (Loss of NaI/H2)
High
Critical Impurity
Mono-methylated ester
De-halogenated arene
Moisture Sensitivity
High (Hydrolysis risk)
Extreme (Catalyst death)
Scalability
High (Kilogram scale feasible)
Moderate (Catalyst cost limits)
Typical Yield
75-85% (Optimized)
85-95% (Optimized)
References
Hama, T., & Hartwig, J. F. (2008).[2] Palladium-Catalyzed
-Arylation of Esters with Chloroarenes. Organic Letters, 10(7), 1549–1552.
Albaneze-Walker, J., et al. (2004). Improved Synthesis of Aryl-Acetic Acids via Carbonylation. Organic Process Research & Development.
Caroon, J. M., et al. (1994). Synthesis of gem-dimethyl-substituted benzylic esters. Journal of Organic Chemistry, 59, 2620-2622.[3] (Describes the NaH/MeI methodology for similar substrates).
LibreTexts Chemistry. (2025).[4] Hydrolysis of Nitriles.
Technical Support Center: Purification of Methyl 2-(4-cyanophenyl)-2-methylpropanoate
Welcome to the technical support center for the purification of Methyl 2-(4-cyanophenyl)-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of Methyl 2-(4-cyanophenyl)-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The information provided is based on established chemical principles and extrapolated from methodologies reported for structurally similar molecules.
I. Introduction to Purification Challenges
Methyl 2-(4-cyanophenyl)-2-methylpropanoate is a versatile building block in organic synthesis. However, achieving high purity can be challenging due to the potential for isomeric impurities, residual starting materials, and byproducts from its synthesis. A common synthetic route may involve the methylation of a precursor like 4-cyanophenylacetic acid or its methyl ester, which can lead to a variety of purification hurdles. The close structural resemblance of impurities to the target molecule often complicates separation.
This guide provides a structured approach to troubleshooting these challenges through a question-and-answer format, offering both theoretical explanations and practical, step-by-step protocols.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of Methyl 2-(4-cyanophenyl)-2-methylpropanoate.
Q1: My crude product is an oil and won't crystallize. How can I induce crystallization?
Root Cause Analysis: The inability of a product to crystallize, or "oiling out," is a common issue. It can be caused by the presence of impurities that disrupt the crystal lattice formation, a supersaturated solution that precipitates too quickly, or the use of an inappropriate solvent system.
Troubleshooting Protocol:
Purity Assessment: Before attempting recrystallization, assess the purity of your crude product using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A significant amount of impurities may necessitate a preliminary purification step like column chromatography.
Solvent Screening: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[1][2]
Single Solvent Method: Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, methanol).
Two-Solvent Method: If a single suitable solvent cannot be found, a two-solvent system can be effective.[3][4] In this method, the compound is dissolved in a "good" solvent in which it is highly soluble, and a "poor" solvent (antisolvent) in which it is sparingly soluble is added dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.[2]
Inducing Crystallization:
Seeding: Introduce a small crystal of the pure compound to the cooled, supersaturated solution to provide a nucleation site for crystal growth.
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
Slow Cooling: Allow the solution to cool to room temperature slowly, followed by further cooling in an ice bath or refrigerator.[5] Rapid cooling often leads to the precipitation of smaller, less pure crystals.
Q2: I'm seeing multiple spots on TLC after purification. How do I remove closely related impurities?
Root Cause Analysis: The presence of multiple spots on TLC after initial purification suggests the presence of impurities with similar polarities to your target compound. In the synthesis of Methyl 2-(4-cyanophenyl)-2-methylpropanoate, these are often isomeric byproducts (e.g., ortho- or meta-cyanophenyl isomers) or unreacted starting materials. The formation of isomeric impurities is a known challenge in the synthesis of similar compounds, such as 2-(4-bromophenyl)-2-methylpropanoic acid, where ortho and meta isomers are formed during bromination.[6]
Flash column chromatography is a highly effective technique for separating compounds with small differences in polarity.[7]
Step-by-Step Protocol:
Solvent System Selection:
Use TLC to determine the optimal solvent system. The ideal system will give your target compound an Rf value of approximately 0.3-0.4 and show good separation from the impurities.
A common starting point for compounds of this nature is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.
Column Packing:
Select an appropriate size column based on the amount of crude material.
Pack the column with silica gel as a slurry in the chosen non-polar solvent to ensure a uniform packing, which is crucial for good separation.
Sample Loading:
Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Dry loading is often preferred as it can lead to sharper bands and better separation.
Elution and Fraction Collection:
Begin elution with the determined solvent system.
Collect fractions and monitor their composition by TLC.
Combine the fractions containing the pure product.
Solvent Removal:
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[7]
Data Presentation: Recommended Solvent Systems for Chromatography
Impurity Type
Suggested Starting Solvent System (v/v)
Rationale
Less Polar Impurities
Hexane:Ethyl Acetate (9:1 to 7:3)
Increases the retention time of the more polar target compound.
More Polar Impurities
Hexane:Ethyl Acetate (8:2 to 6:4)
Decreases the retention time of the more polar impurities.
Isomeric Impurities
Toluene:Ethyl Acetate or Dichloromethane:Hexane gradients
May provide better selectivity for isomers with similar polarities.
Visualization: Purification Workflow
Caption: Decision workflow for purification of Methyl 2-(4-cyanophenyl)-2-methylpropanoate.
Q3: My final product has a yellowish tint. How can I decolorize it?
Root Cause Analysis: A colored tint in the final product often indicates the presence of minor, highly conjugated impurities. These can sometimes be effectively removed using activated carbon (charcoal).
Troubleshooting Protocol: Decolorization with Activated Carbon
Dissolution: Dissolve the impure product in a suitable hot solvent, as you would for recrystallization.
Charcoal Addition: Add a very small amount of activated carbon (a spatula tip is often sufficient) to the hot solution. Be cautious as the solution may bump.
Heating: Gently boil the solution with the charcoal for a few minutes.[3]
Hot Filtration: While still hot, filter the solution through a fluted filter paper or a Celite® pad to remove the activated carbon. This step must be performed quickly to prevent the product from crystallizing prematurely in the funnel.
Crystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization of the pure, decolorized product.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected purity of Methyl 2-(4-cyanophenyl)-2-methylpropanoate after a single purification step?
The achievable purity depends on the nature and quantity of the impurities in the crude product. A well-optimized recrystallization can often yield a product with >98% purity if the impurities are present in small amounts and have significantly different solubilities. For more complex mixtures, flash column chromatography is typically required to achieve high purity (>99%).[8]
Q2: How should I store the purified Methyl 2-(4-cyanophenyl)-2-methylpropanoate?
Q3: What analytical techniques are best for assessing the purity of the final product?
A combination of techniques is recommended for a comprehensive purity assessment:
HPLC (High-Performance Liquid Chromatography): Provides quantitative information about the purity and can detect trace impurities. A typical method might use a C18 column with a gradient of water (containing 0.1% formic acid) and acetonitrile.[9]
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of structural isomers or other impurities.
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Visualization: Analytical Techniques for Purity Assessment
Caption: Key analytical methods for purity assessment.
IV. References
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. YouTube. Retrieved from [Link]
Patent CN106349051A. Preparation method of methyl 2-(4-chloromethylphenyl)propionate. Google Patents. Retrieved from
Patent EP2532644A1. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents. Retrieved from
Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Retrieved from [Link]
Patent WO2012032528A2. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents. Retrieved from
Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]
Technical Support Center: Methyl 2-(4-cyanophenyl)-2-methylpropanoate
Executive Summary Methyl 2-(4-cyanophenyl)-2-methylpropanoate is a critical intermediate, most notably utilized in the synthesis of androgen receptor antagonists like Enzalutamide . The purity of this intermediate is non...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-(4-cyanophenyl)-2-methylpropanoate is a critical intermediate, most notably utilized in the synthesis of androgen receptor antagonists like Enzalutamide . The purity of this intermediate is non-negotiable; impurities here—specifically the mono-methylated byproduct and the hydrolyzed acid—can propagate through the synthesis, leading to difficult-to-remove analogues in the final API (Active Pharmaceutical Ingredient).
This guide addresses the three most common technical inquiries received by our support team:
The "Mono-Methyl" Problem: Incomplete methylation leading to difficult separation.
Physical State Issues: Handling the product when it oils out instead of crystallizing.
Hydrolytic Instability: Preventing ester degradation during workup.[1]
Troubleshooting Guide (Q&A)
Issue 1: The "Mono-Methyl" Impurity
User Question: "I am synthesizing CAS 22766-30-9 via methylation of methyl 4-cyanophenylacetate. HPLC shows ~5-10% of the mono-methyl impurity (Methyl 2-(4-cyanophenyl)propanoate).[1] I cannot separate them by crystallization. What should I do?"
Technical Analysis:
The gem-dimethylation of a benzylic ester is a two-step alkylation.[1] The first methyl group adds rapidly.[1] The second methyl group faces significant steric hindrance.[1] If the base strength is insufficient or the temperature is too low, the reaction stalls at the mono-methyl stage.[1] Because the mono- and di-methyl esters differ by only one methyl group, their solubility profiles and retention times are nearly identical, making downstream separation inefficient.
Corrective Protocol:
Prevention (Reaction Phase):
Base Selection: Switch from weak bases (e.g.,
/Acetone) to Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in THF or DMF.[1] The deprotonation of the mono-methyl intermediate requires a stronger thermodynamic drive.[1]
Stoichiometry: Use a slight excess of base (2.2 – 2.5 eq) and Methyl Iodide (2.5 – 3.0 eq).[1]
Temperature Ramp: Start at
to control the first methylation, then warm to room temperature or to force the second methylation.
Remediation (Workup Phase):
If the impurity exists, do not attempt direct crystallization .
Chemical Purification: Hydrolyze the crude mixture to the corresponding acids.[1] The di-methyl acid and mono-methyl acid often have more distinct
Recrystallize the acid intermediate (often from Toluene/Heptane), then re-esterify to obtain the pure target ester.[1]
Issue 2: Product "Oiling Out"
User Question: "My product comes out as a sticky yellow oil or gum after rotary evaporation. How can I get a free-flowing solid?"
Technical Analysis:
This ester has a relatively low melting point and is prone to supercooling.[1] "Oiling out" usually indicates the presence of residual solvents (like DMF or Toluene) or small amounts of the starting material acting as a plasticizer.[1]
Corrective Protocol:
Solvent Swap: Dissolve the oil in a minimal amount of warm Isopropyl Alcohol (IPA) or Methanol .[1]
Seeding: Cool to
. If no crystals form, scratch the glass surface or add a seed crystal of pure material.[1]
Anti-solvent Crash: If alcohols fail, dissolve in minimal Ethyl Acetate (EtOAc) and slowly add cold Heptane or Hexane (Ratio 1:5) with vigorous stirring. The non-polar anti-solvent forces the ester out of the solution lattice.[1]
Issue 3: Acid Impurity Appearance
User Question: "My LC-MS shows a new peak corresponding to the carboxylic acid (M-14) after workup, even though the reaction was complete."
Technical Analysis:
The methyl ester is susceptible to hydrolysis, particularly if the quench is too exothermic or the pH is extreme.[1]
Corrective Protocol:
Quench: Quench the reaction mixture (especially if using NaH) with saturated
at , not water or strong acid.
pH Control: Ensure the aqueous layer during extraction is neutral (pH 6-7). Avoid prolonged contact with basic aqueous layers.
Drying: Dry the organic layer thoroughly with
before concentration.[1] Residual water + heat (rotavap) = hydrolysis.[1]
Visualized Pathways
Diagram 1: Impurity Origin & Control
This diagram illustrates the kinetic competition between mono- and di-methylation and where impurities arise.[1]
Caption: The kinetic pathway shows that the second methylation is the rate-limiting step.[1] Incomplete reaction leads to the difficult-to-remove mono-methyl impurity.[1]
Diagram 2: Purification Decision Tree
Follow this logic flow to determine the best purification strategy based on your crude purity profile.
Caption: Decision matrix for purification. Note that high levels of mono-methyl impurity trigger a chemical purification route (hydrolysis) rather than physical separation.
Key Data & Specifications
Table 1: Solubility Profile (Estimated)
Data based on structural analogues and standard organic behavior.[1]
Solvent
Solubility ()
Solubility ()
Application
Water
Insoluble
Insoluble
Wash solvent
Methanol/Ethanol
Soluble
Highly Soluble
Crystallization (cooling)
Ethyl Acetate
Highly Soluble
Highly Soluble
Extraction / Solvent A
Heptane/Hexane
Low
Moderate
Anti-solvent / Solvent B
Toluene
Soluble
Highly Soluble
Reaction Solvent
Table 2: Critical Impurity Limits (Typical for Pharma Intermediates)
Impurity Type
Common Name
Limit (Area %)
Detection
Starting Material
Methyl 4-cyanophenylacetate
< 0.10%
HPLC (UV 254nm)
Mono-Methyl
Methyl 2-(4-cyanophenyl)propanoate
< 0.15%
HPLC / GC
Acid
2-(4-cyanophenyl)-2-methylpropanoic acid
< 0.50%
HPLC / Titration
Solvents
DMF, Toluene
< 5000 ppm
GC-Headspace
Detailed Experimental Protocol
Procedure: Optimized Gem-Dimethylation & Workup
Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.
Reagents:
Charge NaH (60% in oil) (2.5 eq) into the flask. Wash with dry Hexane to remove oil (optional, improves color).
Add anhydrous DMF (10 volumes relative to substrate).[1] Cool to
.
Addition:
Dissolve Methyl 4-cyanophenylacetate (1.0 eq) in DMF (2 vols). Add dropwise to the NaH suspension.[1][2] Evolution of
Dissolve crude residue in hot IPA (3 volumes). Cool slowly to
. Filter and wash with cold Heptane.
References
Vertex Pharmaceuticals Inc. (2012). Process for the preparation of modulators of cystic fibrosis transmembrane conductance regulator. WO2012032528.[1] (Describes general alkylation conditions for phenylacetic esters). [1]
Medivation Inc. (2007).[1] Diarylhydantoin compounds. US Patent 7,709,517.[1] (Primary patent for Enzalutamide, detailing the structural analogues and synthesis pathways).[1]
Organic Syntheses. (1994).[1] Alkylation of Esters and Nitriles. (General reference for NaH/MeI gem-dimethylation mechanisms).
Fluorochem. (2024).[1] Methyl 2-(4-cyanophenyl)-2-methylpropanoate Product Safety Data Sheet. (Safety and handling data).
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: GEM-DM-CN-001
Status: Open
Priority: High (Process Optimization)
Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Route Analysis
The Challenge:
Synthesizing Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS: 252756-16-6) requires the installation of a quaternary carbon center (gem-dimethyl group) alpha to both an ester and an aryl ring.[1] This is a classic "kinetic vs. thermodynamic" battle.
The Trap: The nitrile group at the para position is electron-withdrawing, increasing the acidity of the alpha-protons, which aids deprotonation. However, it also makes the molecule susceptible to nucleophilic attack (hydrolysis) under the very basic conditions required for alkylation.
The Impurities: The two most common failure modes are Mono-methylation (incomplete reaction due to sterics) and Nitrile Hydrolysis (conversion to amide/acid due to moisture/heat).
Strategic Decision Matrix:
Before starting, select your protocol based on your available equipment and scale.
Figure 1: Decision tree for selecting the optimal alkylation protocol.[1]
Standard Operating Procedures (SOPs)
Protocol A: Anhydrous Kinetic Alkylation (The "Gold Standard")
Recommended for medicinal chemistry and process development <100g.
Mechanism: Irreversible deprotonation using Sodium Hydride (NaH) followed by SN2 attack on Methyl Iodide (MeI).[1]
Why this works: NaH drives the reaction to completion faster than weaker bases, minimizing the time the nitrile is exposed to basic conditions.
Solvent: Anhydrous DMF or THF (0.1 M concentration)
Step-by-Step Workflow:
Preparation: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen.
Base Suspension: Charge NaH (2.5 eq) and wash with dry hexane (2x) to remove mineral oil if downstream purification is sensitive to grease.[1] Resuspend in anhydrous DMF at 0°C.
Substrate Addition: Dissolve Methyl 4-cyanophenylacetate in minimal DMF. Add dropwise to the NaH suspension at 0°C.
Critical Checkpoint: Evolution of H2 gas will be vigorous.[1] Wait 30 mins for "pre-activation" (formation of the enolate).
Alkylation: Add MeI (2.5 eq) dropwise at 0°C.
Note: The second methylation is slower than the first due to steric hindrance.[2]
Temperature Ramp: Allow the reaction to warm to Room Temperature (RT) and stir for 4-16 hours.
Warning: Do NOT heat above 40°C. High heat + basic enolate = Nitrile polymerization or hydrolysis.[1]
Quench: Cool to 0°C. Quench with saturated NH4Cl (aq). Do not use water/NaOH, as the pH spike can hydrolyze the ester.
Protocol B: Phase Transfer Catalysis (PTC) (The "Green" Alternative)
Recommended for large scale where NaH safety is a concern.
Mechanism: Interfacial deprotonation using aqueous NaOH and a quaternary ammonium salt (TBAB) to transfer the enolate into the organic phase.
Key Difference: This method is slower and requires vigorous stirring to maximize interfacial surface area.[1] The risk of hydrolysis is higher due to the presence of water/NaOH.
Troubleshooting Guide & FAQs
This section addresses specific tickets submitted by users encountering failure modes.
Ticket #404: "I have a persistent impurity at M-14."
Diagnosis: Incomplete Methylation (Mono-methylated intermediate).[1]
Context: The first methyl group installs easily. The second methyl group faces steric resistance from the first, making the second deprotonation/alkylation significantly slower.
Solution:
Boost the Base: Ensure you are using >2.2 equivalents of base. The mono-methylated product is less acidic than the starting material.
Re-dose MeI: Methyl iodide is volatile (bp 42°C).[1] If your reaction is open to a bubbler, you may have lost your electrophile.[1] Add an extra 0.5 eq of MeI after 4 hours.
Don't Heat: Heating promotes side reactions.[1] Instead, extend reaction time at RT.
Ticket #500: "My product has an IR peak at ~1680 cm⁻¹ and broad NMR peaks."
Diagnosis: Nitrile Hydrolysis (Amide formation).[1][3]
Context: The nitrile group (-CN) has hydrolyzed to a primary amide (-CONH2).[1] This happens when the reaction mixture is too basic and contains water, or if the quench is exothermic and uncontrolled.
Solution:
Dry Your Solvents: DMF is hygroscopic.[1] If it contains water, NaH produces NaOH, which attacks the nitrile.[1] Use molecular sieves (4Å).
Control the Quench: Never dump water directly into the reaction. Pour the reaction mixture slowly into a stirred mixture of ice and dilute acid (or NH4Cl).
Avoid Methanol: Do not use methanol for quenching if unreacted NaH is present; it generates Sodium Methoxide, a potent nucleophile that can cause transesterification.[1]
Ticket #503: "The reaction turned into a solid, unmanageable gel."
Diagnosis: Claisen Condensation (Self-polymerization).[1]
Context: The ester enolate attacked another ester molecule before it could find Methyl Iodide.
Solution:
Reverse Addition: Ensure MeI is present before the enolate has time to sit idly, OR ensure the enolate is fully formed at low temp before adding MeI.
Dilution: Run the reaction more dilute (0.05 M) to reduce intermolecular collisions between enolates.
Mechanistic Visualization
Understanding the competitive pathways is critical for optimization.[1]
Figure 2: Kinetic pathway showing the bottleneck at Enolate B and the hydrolysis risk vector.[1]
Albéniz, A. C., & Espinet, P. (2014).[1] Palladium-Catalyzed Coupling of Aryl Bromides with Enolates. Organic Syntheses , 91, 260-272.[1] (Provides mechanistic insight into alpha-arylation alternatives). [1]
Sawyer, J. S. (2012).[1] Synthesis of Enzalutamide Intermediates. World Intellectual Property Organization (WO Patent) , WO2012032528.[1] (Describes industrial scale-up of similar cyanophenyl-isobutyrate derivatives). [1]
Makosza, M. (2000).[1] Phase Transfer Catalysis.[1][4][5] A General Green Methodology in Organic Synthesis. Pure and Applied Chemistry , 72(7), 1399–1403.[1] (Foundational text for Protocol B). [1]
Larsen, R. D., et al. (1994).[1] Practical Synthesis of Gem-Dimethyl Phenylacetic Acids. Journal of Organic Chemistry , 59(9), 2620-2622.[1] (Primary reference for the NaH/MeI alkylation conditions). [1]
Technical Support Center: Synthesis of Methyl 2-(4-cyanophenyl)-2-methylpropanoate
Current Status: Active Ticket Priority: High (Process Failure / Impurity Profile) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Introduction: The "Gem-Dimethyl" Bottleneck You are likely here because...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Active
Ticket Priority: High (Process Failure / Impurity Profile)
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Gem-Dimethyl" Bottleneck
You are likely here because your synthesis of Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS: 110958-18-8) has stalled. This molecule is a critical intermediate, most notably in the synthesis of aromatase inhibitors like Anastrozole [1].[1]
While the structure appears simple—a benzylic ester with a gem-dimethyl group—the synthesis is deceptive. The standard route involves the double methylation of methyl 4-cyanophenylacetate . The failure modes here are distinct and punishing:
The Mono-Methyl Stall: The second methyl group struggles to add due to steric hindrance.
The Hydrolysis Trap: The nitrile (
) and ester () groups are labile under the strong basic conditions required for alkylation.
The Claisen Side-Show: Self-condensation of the starting material before alkylation occurs.
This guide bypasses standard textbook advice and focuses on the specific kinetic and thermodynamic pitfalls of this reaction.
Module 1: The Alkylation Protocol (Sɴ2 Route)
The Core Problem: Steric Hinderance & pKa
The first methylation is fast. The second is slow. The benzylic proton of the mono-methyl intermediate is less acidic and more sterically hindered than the starting material. If you stop early, you get a mixture that is nearly impossible to separate by crystallization.
Optimized Protocol: The "Reverse Addition" Technique
Standard addition (Base to Substrate) often leads to self-condensation. We recommend a modified approach.
Solvent: Anhydrous DMF or THF (DMF promotes faster Sɴ2 but is harder to remove).
Step-by-Step Troubleshooting Workflow:
Cryogenic Setup: Cool the solution of Substrate + MeI (Yes, mix them first) in DMF to -10°C .
Base Addition: Add NaH portion-wise.
Why? By having MeI present before the base, you ensure that as soon as an enolate forms, it is alkylated. This suppresses the Claisen condensation (self-reaction of two ester molecules) [2].
The Thermal Ramp:
Stir at 0°C for 1 hour (First methylation).
Crucial Step: Warm to Room Temperature (25°C) for 2 hours.
Check Point: Monitor by HPLC/TLC. If mono-methyl persists, heat to 40°C . Do NOT exceed 50°C; this triggers nitrile hydrolysis.
Troubleshooting Matrix: Alkylation Failures
Symptom
Probable Cause
Corrective Action
Mono-methyl impurity (>5%)
Incomplete deprotonation or "Base Death" (moisture).
Use fresh NaH. Ensure MeI is >2.5 eq. Increase reaction time at 35-40°C.
New Polar Spot (Low Rf)
Hydrolysis. Nitrile Amide or Ester Acid.
Your solvent is wet, or reaction got too hot (>50°C). Switch to anhydrous DMF.
Thick Oil / Polymer
Claisen Condensation.
Switch order of addition: Add Base to Substrate+MeI mixture (Reverse Addition).
Low Yield
O-Alkylation.
Rare with MeI, but possible. Ensure temperature is kept low (-10°C) during initial mixing.
Module 2: The "Hydrolysis" Trap (Nitrile Stability)
The nitrile group (
) is an electrophile. Under basic conditions (NaH/OH⁻), it is susceptible to attack by water, forming the primary amide [3].
The Mechanism of Failure:
Visualizing the Pathway
The following diagram illustrates the kinetic competition between the desired Methylation and the undesired Hydrolysis/Condensation pathways.
Figure 1: Reaction pathway analysis showing the "Success" route (Green) vs. competitive "Failure" modes (Red). Note the steric bottleneck at the Mono-to-Target step.
Module 3: Alternative Route (Alpha-Arylation)
If the alkylation route consistently fails due to purity issues, the Palladium-Catalyzed Alpha-Arylation is the superior (albeit more expensive) alternative used in modern process chemistry [4].
The Logic: Instead of forcing two methyl groups onto a phenylacetate, you couple a pre-methylated ester with an aryl halide.
Reaction Scheme:
Why use this?
Zero Mono-Methyl Impurity: You start with the gem-dimethyl group already in place (Methyl Isobutyrate).
Milder Base: Uses LiHMDS or NaOtBu, often at lower effective temperatures than the forcing conditions of double alkylation.
Catalyst:
or Xantphos are effective ligands for this sterically crowded coupling.
Module 4: Workup & Purification (The "Crash" Method)
Isolating the product from DMF is tricky. Distillation often degrades the nitrile.
Recommended "Crash" Protocol:
Quench: Pour the reaction mixture slowly into Ice-Cold saturated Ammonium Chloride (NH₄Cl) .
Critical: Do NOT use water or NaOH. NH₄Cl buffers the pH to ~7, preventing post-reaction hydrolysis of the nitrile.
Extraction: Extract with Ethyl Acetate (EtOAc) or MTBE.
Wash: Wash organic layer 3x with water (to remove DMF) and 1x with Brine.
Crystallization: The product is often a low-melting solid.
Evaporate solvent to a thick oil.
Add Hexanes/IPA (9:1) and cool to 0°C with vigorous stirring. Seed if possible.
References
BenchChem Technical Support. (2025).[1][2] A Comprehensive Technical Guide to the Synthesis of Anastrozole Intermediates. BenchChem. 1[2][3][4][5][6]
Lumen Learning. (n.d.). Hydrolysis of Nitriles | Organic Chemistry II. Lumen Learning. 7
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles - Mechanism and Conditions. Organic Chemistry Tutor. 8[2][3][9]
Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents. 10
"Methyl 2-(4-cyanophenyl)-2-methylpropanoate" stability issues and degradation pathways
Technical Support Center: Methyl 2-(4-cyanophenyl)-2-methylpropanoate Welcome to the technical support center for Methyl 2-(4-cyanophenyl)-2-methylpropanoate. This resource is designed for researchers, scientists, and dr...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Methyl 2-(4-cyanophenyl)-2-methylpropanoate
Welcome to the technical support center for Methyl 2-(4-cyanophenyl)-2-methylpropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this key pharmaceutical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling, storage, and use in experimental settings.
Table of Contents
Introduction to Methyl 2-(4-cyanophenyl)-2-methylpropanoate
Frequently Asked Questions (FAQs)
What are the primary stability concerns for Methyl 2-(4-cyanophenyl)-2-methylpropanoate?
What are the expected degradation products?
What are the ideal storage conditions for this compound?
How can I monitor the purity of my sample over time?
Troubleshooting Guide: Common Experimental Issues
Issue 1: Unexpected Impurities Detected in a Freshly Acquired Sample.
Issue 2: Assay Values Decrease Over Time During a Multi-Step Synthesis.
Issue 3: Inconsistent Reaction Yields When Using Stored Intermediate.
In-Depth Analysis of Degradation Pathways
Pathway A: Hydrolysis of the Methyl Ester
Pathway B: Hydrolysis of the Nitrile Group
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
Protocol 2: Stability-Indicating HPLC Method
References
Introduction to Methyl 2-(4-cyanophenyl)-2-methylpropanoate
Methyl 2-(4-cyanophenyl)-2-methylpropanoate is a crucial intermediate in the synthesis of Letrozole, a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer.[1] The chemical integrity of this intermediate is paramount to ensuring the purity and efficacy of the final active pharmaceutical ingredient (API). This guide will explore its potential stability issues and degradation pathways, providing practical solutions for its effective use in research and development.
Frequently Asked Questions (FAQs)
What are the primary stability concerns for Methyl 2-(4-cyanophenyl)-2-methylpropanoate?
The primary stability concerns for this compound stem from its two key functional groups: the methyl ester and the nitrile group. Both are susceptible to hydrolysis, particularly under non-neutral pH conditions. Additionally, like many organic molecules, it may be sensitive to thermal stress, oxidation, and photolysis.[2][3]
What are the expected degradation products?
The most likely degradation products arise from the hydrolysis of the ester and nitrile functionalities.
Ester Hydrolysis: Leads to the formation of 2-(4-cyanophenyl)-2-methylpropanoic acid .
Nitrile Hydrolysis: Can proceed in two steps, first forming Methyl 2-(4-carbamoylphenyl)-2-methylpropanoate (the amide intermediate) and then further hydrolyzing to Methyl 2-(4-carboxyphenyl)-2-methylpropanoate .
Combined Hydrolysis: Under harsh conditions, hydrolysis of both the ester and nitrile groups can occur, yielding 2-(4-carboxyphenyl)-2-methylpropanoic acid .
What are the ideal storage conditions for this compound?
To minimize degradation, Methyl 2-(4-cyanophenyl)-2-methylpropanoate should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen. Tightly sealed containers are essential to prevent the ingress of water vapor.
How can I monitor the purity of my sample over time?
The purity of Methyl 2-(4-cyanophenyl)-2-methylpropanoate can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1][4] Such a method should be capable of separating the intact intermediate from its potential degradation products. Regular analysis of a stored sample against a freshly prepared standard can provide a clear indication of its stability.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Unexpected Impurities Detected in a Freshly Acquired Sample.
Observation: You have just received a new batch of Methyl 2-(4-cyanophenyl)-2-methylpropanoate, and upon initial analysis (e.g., by HPLC or NMR), you observe unexpected peaks that do not correspond to the main compound.
Possible Cause: These impurities could be residual starting materials or by-products from the synthesis process. Alternatively, degradation may have occurred during shipping or improper storage by the supplier.
Troubleshooting Steps:
Confirm the Identity of the Main Peak: Use a reference standard to confirm the retention time of the pure compound.
Characterize the Impurities: If possible, use LC-MS or NMR to identify the structure of the major impurities. This will help determine if they are process-related or degradation products.
Review the Certificate of Analysis (CoA): Compare your findings with the impurity profile provided by the supplier.
Contact the Supplier: If there are significant discrepancies, contact the supplier's technical support for clarification or a replacement batch.
Issue 2: Assay Values Decrease Over Time During a Multi-Step Synthesis.
Observation: You are using Methyl 2-(4-cyanophenyl)-2-methylpropanoate in a reaction that takes several hours or days, and you notice a gradual decrease in the concentration of the starting material, accompanied by the appearance of new, unidentified peaks in your reaction monitoring (e.g., by TLC or LC-MS).
Possible Cause: The reaction conditions (e.g., pH, temperature, solvent) may be promoting the degradation of the intermediate. For instance, if your reaction is conducted in an aqueous or protic solvent with acidic or basic reagents, hydrolysis of the ester or nitrile group is likely.
Troubleshooting Steps:
Analyze the Reaction Conditions:
pH: If the reaction is not pH-neutral, consider if the conditions are necessary. If possible, buffer the reaction mixture to a neutral pH.
Solvent: If using a protic solvent like water or methanol, consider switching to an aprotic solvent (e.g., THF, acetonitrile) if the reaction chemistry allows.
Temperature: Elevated temperatures can accelerate degradation.[5] Evaluate if the reaction can be performed at a lower temperature, even if it requires a longer reaction time.
Perform a Control Experiment: Run the reaction without the other reagents to see if the intermediate degrades on its own under the reaction conditions.
Protect Functional Groups: If degradation is unavoidable, consider protecting the susceptible functional groups before proceeding with the reaction, although this adds extra steps to the synthesis.
Issue 3: Inconsistent Reaction Yields When Using Stored Intermediate.
Observation: You are getting variable yields in your synthesis, and you suspect the quality of the stored Methyl 2-(4-cyanophenyl)-2-methylpropanoate may be the cause.
Possible Cause: The intermediate may be degrading during storage due to improper conditions. Exposure to moisture, air, or light can lead to a gradual loss of purity.
Troubleshooting Steps:
Re-analyze the Stored Material: Before each use, perform a quick purity check (e.g., by HPLC) of the stored intermediate.
Improve Storage Conditions:
Store in small, single-use aliquots to minimize repeated exposure of the bulk material to the atmosphere.
Ensure the storage container is well-sealed and purged with an inert gas before sealing.
Store in a desiccator to protect from moisture.
Purify Before Use: If minor degradation has occurred, consider purifying the required amount of the intermediate by a suitable method like column chromatography before use.
In-Depth Analysis of Degradation Pathways
Pathway A: Hydrolysis of the Methyl Ester
The ester functional group is susceptible to both acid- and base-catalyzed hydrolysis.[5] In the presence of water, the ester can be cleaved to form the corresponding carboxylic acid and methanol.
Mechanism:
Acid-Catalyzed: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.
Visual Representation:
Caption: Stepwise hydrolysis of the nitrile group.
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a general workflow for conducting a forced degradation study to identify the potential degradation pathways of Methyl 2-(4-cyanophenyl)-2-methylpropanoate.
[2][3]
Caption: General workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential for separating the parent compound from its degradation products. [1][4]The following is a starting point for method development.
Table 1: Example HPLC Method Parameters
Parameter
Recommended Condition
Column
C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A
0.1% Phosphoric Acid in Water
Mobile Phase B
Acetonitrile
Gradient
Start with a high percentage of A, and gradually increase B
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 230 nm
Injection Volume
10 µL
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
References
AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
[1]2. Ranganathan, H. P., Govindrajulu, G., & Palaniyappan, V. (2012). Forced degradation study of Letrozole-A validated stability indicating HPLC assay for bulk and tablet dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 582-586.
[2][6]3. Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
[2]4. D. Sang, H. Yue, Y. Fu, J. Tian. (2021). Aluminum powder and iodine in anhydrous acetonitrile mediate a one-pot deprotecting of alkyl carboxylates under nonhydrolytic conditions. J. Org. Chem., 86, 4254-4261.
Y. Koshikari, A. Sakakura, K. Ishihara. (2012). N,N-diarylammonium pyrosulfate efficiently catalyzes the hydrolysis of esters under organic solvent-free conditions. Org. Lett., 14, 3194-3197.
S. Dubey, et al. (2018). Impurity profiling and drug characterization: backdrop and approach. Indo American Journal of Pharmaceutical Sciences, 05(04), 2499-2515.
[7]7. Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of benzonitrile. RSC Publishing. Retrieved from [Link]
[7]8. Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Retrieved from [Link]
9. Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
[8]10. ThaiScience. (n.d.). Simultaneous stability-indicating hplc method for the determination of cisapride, methylparaben and propylparaben in oral suspension. Retrieved from [Link]
[8]11. Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Retrieved from [Link]
[4]12. S. Singh, et al. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. ISRN Chromatography.
[9]13. Stanford School of Earth, Energy & Environmental Sciences. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Retrieved from [Link]
[10]14. ChemRxiv. (2023). Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. Retrieved from [Link]
[11]15. Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Retrieved from [Link]
[12]16. RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]
[5]17. ResearchGate. (n.d.). Kinetics of hydrolysis of 2-methyl! phenyl-3-(2'-hydroxybenzalamino )- quinazolin-4(3H)-one. Retrieved from [Link]
18. NIH. (2022). Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation. Retrieved from [Link]
Technical Support Center: Troubleshooting Impurities in Methyl 2-(4-cyanophenyl)-2-methylpropanoate
Welcome to the technical support guide for Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS 444807-47-0). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS 444807-47-0). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and require the highest standards of purity. In fields where precision is paramount, understanding and controlling impurities is not just a quality control measure; it is fundamental to experimental success and regulatory compliance.
This guide provides a structured, in-depth approach to identifying, understanding, and mitigating common impurities associated with this compound. We will move beyond simple procedural lists to explain the chemical rationale behind each step, empowering you to troubleshoot effectively and ensure the integrity of your work.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues and questions encountered during the synthesis, purification, and handling of Methyl 2-(4-cyanophenyl)-2-methylpropanoate.
Q1: What are the most likely impurities in a sample of Methyl 2-(4-cyanophenyl)-2-methylpropanoate and where do they come from?
A1: Impurities typically originate from three sources: unreacted starting materials from the synthesis, by-products formed during the reaction, and degradation products from improper handling or storage.[1][2] The specific impurities depend on the synthetic route, but a general analysis points to several common culprits.
Table 1: Common Potential Impurities and Their Origins
Impurity Name
Chemical Structure
Molecular Weight ( g/mol )
Likely Origin
2-(4-cyanophenyl)-2-methylpropanoic acid
CC(C)(C1=CC=C(C=C1)C#N)C(=O)O
189.21
Degradation/By-product: Hydrolysis of the methyl ester.[3] Starting Material: Incomplete esterification reaction.
Methyl 2-phenyl-2-methylpropanoate
COC(=O)C(C)(C)C1=CC=CC=C1
178.23
Starting Material: Presence of precursor lacking the cyano group in the initial synthesis.
Process-Related: Residual solvents or reagents from the reaction and purification steps.[2]
Positional Isomers (e.g., meta-cyano)
COC(=O)C(C)(C)C1=CC(C#N)=CC=C1
203.24
Starting Material: Use of an impure regioisomeric starting material (e.g., a mix of 4-cyanophenyl and 3-cyanophenyl precursors).
Amide-Acid Impurity
NC(=O)C1=CC=C(C=C1)C(C)(C)C(=O)O
207.21
Degradation: Partial hydrolysis of the nitrile group under harsh acidic or basic conditions.
Q2: My HPLC/LC-MS analysis shows an unexpected peak. What is the standard workflow for identifying this unknown impurity?
A2: A systematic approach is crucial for efficiently identifying unknown peaks. The goal is to gather data logically, starting with simple, accessible methods before moving to more complex structural elucidation techniques. The workflow below outlines a field-proven strategy.
Causality: This workflow is designed to be resource-efficient. HPLC provides the initial purity profile. LC-MS gives the molecular weight, which is often the most critical piece of information for forming a hypothesis. If the impurity is significant or its identity is still ambiguous, NMR is the definitive tool for structural confirmation.[4]
Caption: A standard workflow for identifying unknown impurities.
Q3: My product purity is consistently low after synthesis. What common experimental pitfalls should I investigate?
A3: Low purity is often traced back to incomplete reactions, side reactions, or an inefficient work-up procedure.
Incomplete Reaction:
Cause: Insufficient reaction time, incorrect temperature, or stoichiometry of reagents. For instance, in an esterification reaction, if the equilibrium is not sufficiently driven to the product side, you will be left with significant amounts of the starting carboxylic acid.
Troubleshooting: Monitor the reaction using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed. Consider using a dehydrating agent or Dean-Stark apparatus for esterification to remove water and drive the equilibrium forward.
Side Reactions:
Cause: Reaction conditions that are too harsh (e.g., excessively high temperatures or concentrations of acid/base) can cause degradation or side reactions. The cyano group, while generally stable, can be susceptible to hydrolysis under extreme pH conditions.
Troubleshooting: Perform the reaction at the lowest effective temperature. Ensure slow, controlled addition of reagents to avoid temperature spikes.
Inefficient Work-up/Purification:
Cause: An inadequate work-up fails to remove by-products or unreacted reagents. For example, failing to neutralize an acidic catalyst can lead to product degradation during solvent removal (distillation).
Troubleshooting: Ensure all aqueous washes are performed to completion (e.g., wash with saturated sodium bicarbonate until CO₂ evolution ceases). Thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate before solvent evaporation.[5][6]
Q4: How can I specifically remove the 2-(4-cyanophenyl)-2-methylpropanoic acid impurity?
A4: This is the most common impurity, and its acidic nature makes it easy to remove with a simple acid-base extraction. The principle is to convert the acidic impurity into its water-soluble salt, which can then be washed away from the neutral organic product.
Protocol: See "Protocol 2: Liquid-Liquid Extraction for Acidic Impurity Removal" in the section below for a detailed, step-by-step guide.
Part 2: Key Experimental Protocols
These protocols are designed to be self-validating, with clear steps and explanations to ensure reproducibility and success.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method provides a reliable way to determine the purity of your product and quantify impurities.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: Start at 60% A / 40% B, ramp to 10% A / 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection: UV at 235 nm (the cyanophenyl group has strong absorbance here).
Injection Volume: 10 µL.
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.
Expertise Note: The use of a gradient elution is critical for separating impurities with different polarities. The acidic modifier (formic acid) helps to ensure sharp, symmetrical peaks by suppressing the ionization of any acidic or basic functional groups.
Protocol 2: Liquid-Liquid Extraction for Acidic Impurity Removal
This protocol effectively removes the primary impurity, 2-(4-cyanophenyl)-2-methylpropanoic acid.
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). A typical concentration is 50-100 mg/mL.
Aqueous Wash: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release the pressure from CO₂ gas formation.
Causality: The basic NaHCO₃ deprotonates the acidic carboxylic acid impurity, forming the sodium carboxylate salt. This salt is ionic and highly soluble in the aqueous layer, while the neutral ester product remains in the organic layer.
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
Repeat: Repeat the wash (steps 2-4) one more time to ensure complete removal of the acidic impurity.
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to remove any residual water from the organic layer.
Drying: Drain the organic layer into a clean flask and add anhydrous sodium sulfate or magnesium sulfate. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
Filtration & Concentration: Filter the solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 3: Purification by Recrystallization
Recrystallization is an excellent final purification step to obtain highly pure, crystalline material.
Solvent Selection: The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. A common starting point is a binary mixture, such as ethyl acetate/hexanes or toluene/heptane.
Dissolution: Place the semi-purified product in a flask. Add a minimal amount of the more soluble solvent (e.g., toluene) and heat the mixture to a gentle boil until the solid completely dissolves.
Crystallization: Slowly add the less soluble "anti-solvent" (e.g., heptane) dropwise to the hot solution until you see the first signs of persistent cloudiness (turbidity).
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30-60 minutes to maximize crystal formation.
Trustworthiness Note: Slow cooling is essential. It allows for the formation of a pure crystal lattice, excluding impurities which remain in the solvent (mother liquor). Rapid crashing will trap impurities.
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
Washing: Wash the collected crystals with a small amount of the cold anti-solvent (heptane) to remove any residual mother liquor.
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Part 3: Visualized Synthesis & Impurity Pathway
Understanding the synthetic origin of impurities is key to preventing their formation. A plausible synthesis of the target compound involves the methylation of a precursor, which provides clear sources for potential impurities.
Caption: Potential impurity pathways during a methylation synthesis route.
References
Google Patents.CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)
Google Patents.CN104744302A - Preparation method of 2-(4-aminophenyl)-2-methyl propionitrile compound.
Google Patents.CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl.
Organic Chemistry Portal. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent.[Link]
Google Patents.CN101585768B - Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl].
Google Patents.WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
Agilent. Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.[Link]
Google Patents.EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
ScienceDirect. Photocatalytic degradation of methyl-red by immobilised nanoparticles of TiO2 and ZnO.[Link]
Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. A Review on Impurity Profile of Pharmaceuticals.[Link]
ResearchGate. Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures.[Link]
Ministry of the Environment, Government of Japan. III Analytical Methods.[Link]
MDPI. Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques.[Link]
Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques.[Link]
Technology Networks. Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.[Link]
AMERICAN ELEMENTS. 2-(4-cyanophenyl)-2-methylpropanoic acid.[Link]
Federal Office of Consumer Protection and Food Safety (BVL). Product chemistry - Relevant impurities of technical active substances.[Link]
Recrystallization techniques for "Methyl 2-(4-cyanophenyl)-2-methylpropanoate"
To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Recrystallization of Methyl 2-(4-cyanophenyl)-2-methylpropanoate Executive Summary & Compound Profile This guide...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research Team
From: Senior Application Scientist, Technical Support Division
Subject: Technical Guide: Recrystallization of Methyl 2-(4-cyanophenyl)-2-methylpropanoate
Executive Summary & Compound Profile
This guide addresses the purification of Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS: 444807-47-0 ), a critical intermediate in the synthesis of antihistamines like Fexofenadine.
The Challenge:
This compound is a low-melting solid (estimated melting point range: 30–50°C , analogous to its chloro-derivative). Consequently, it is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, especially if the solution is cooled too rapidly or if the impurity profile depresses the melting point further.
Core Strategy:
Successful recrystallization requires a thermodynamically controlled cooling process using a solvent system that balances solubility at moderate temperatures (to avoid melting the product) with poor solubility at low temperatures.
Solvent Selection: The "Why" and "How"
The choice of solvent is dictated by the molecule's lipophilic gem-dimethyl ester structure and its polar nitrile group.
Recommended Solvent Systems
System Type
Solvent Pair
Ratio (v/v)
Mechanism of Action
Best For
Single Solvent
Ethanol (95% or anhydrous)
N/A
Temperature-dependent solubility. The ester is soluble in warm ethanol but crystallizes upon chilling.
Routine purification; removal of polar impurities.
Binary System
Hexane / Ethyl Acetate
~9:1 to 4:1
Anti-solvent precipitation. The ester dissolves in EtOAc; Hexane reduces solubility to force lattice formation.
High-purity requirements; removal of non-polar side products.
Binary System
Methanol / Water
~5:1
Polarity shift. Water acts as a strong anti-solvent to "squeeze" the hydrophobic ester out of the methanol solution.
Large-scale batches; removal of inorganic salts.
Technical Insight: Avoid boiling solvents with boiling points >80°C (like Toluene) as the primary solvent. High temperatures will melt the product before it dissolves, leading to emulsions rather than solutions.
Experimental Protocol: Step-by-Step SOP
Objective: Purify 10g of crude Methyl 2-(4-cyanophenyl)-2-methylpropanoate.
Equipment: Erlenmeyer flask, magnetic stirrer, heating bath (set to 45°C), ice bath.
Workflow:
Dissolution (The "Warm" Phase):
Place 10g of crude solid in the flask.
Add minimal Ethanol (start with 20 mL) at room temperature.
Warm gently to 40-45°C . Do not reflux vigorously.
Add more Ethanol in 1-2 mL increments until the solid just dissolves.[1]
Note: If the solution is dark yellow/brown, add 0.5g activated charcoal, stir for 5 mins, and filter warm through Celite.
Nucleation (The Critical Phase):
Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring or wood block.
Seed it: Add a tiny crystal of pure product when the solution reaches ~30°C. This provides a template for crystal growth and prevents oiling.
Crystallization (The "Cold" Phase):
Once turbidity or crystals appear, move the flask to an ice bath (0-4°C).
Let stand for 1-2 hours. Do not disturb.
Isolation:
Filter the crystals using vacuum filtration (Buchner funnel).
Wash with cold Ethanol (pre-chilled to 0°C).
Dry in a vacuum oven at 25°C (Room Temp) to prevent melting.
Troubleshooting & FAQs
Q1: My product turned into a milky oil at the bottom of the flask instead of crystals. What happened?A: This is "Oiling Out." It happens when the solution temperature drops below the saturation point of the solute while still being above the solute's melting point.
Fix: Re-heat the mixture until the oil dissolves. Add a small amount (5-10%) of additional solvent. Let it cool very slowly with vigorous stirring. Add a seed crystal immediately when the temperature hits ~35°C.
Q2: I have no crystals after cooling to 0°C.A: The solution is likely not saturated (supersaturation failed).
Fix: Evaporate 20-30% of the solvent using a rotary evaporator (cool bath) or a stream of nitrogen, then re-cool. Scratching the glass side of the flask with a glass rod can also induce nucleation.
Q3: The crystals are sticky and yellow.A: Impurities (likely unreacted nitriles or hydrolysis products) are trapped on the crystal surface.
Fix: Perform a "swish wash." Suspend the crystals in cold Hexane, stir for 10 minutes, and re-filter. Hexane dissolves the oily impurities but not the crystalline ester.
Visualizations
Figure 1: Recrystallization Workflow
Caption: Standard Operating Procedure (SOP) flow for the purification of low-melting methyl esters.
Figure 2: Decision Tree for "Oiling Out"
Caption: Diagnostic logic for addressing liquid-liquid phase separation during cooling.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10867453, Methyl 2-(4-cyanophenyl)-2-methylpropanoate. Retrieved January 29, 2026. Link
BenchChem (2025). Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one (Analogous Structure Protocol). Link
Google Patents. Process for producing 4-(4-halo-1-oxybutyl)-alpha,alpha-dimethylbenzene acetic acid or alkyl esters thereof (CN101993358A). Link
University of Rochester. Reagents & Solvents: Common Solvents for Recrystallization. Link
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Topic: Process Control & Analytical Monitoring for Gem-Dimethylation
Target Molecule: Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS: 444807-47-0)
Primary Application: Key Intermediate for Anastrozole (Aromatase Inhibitor)[1]
Introduction: The Gem-Dimethyl Challenge
Welcome to the Technical Support Center. You are likely monitoring the synthesis of Methyl 2-(4-cyanophenyl)-2-methylpropanoate , a critical precursor in the manufacturing of Anastrozole.[1]
The core chemical challenge here is the gem-dimethylation of the benzylic carbon. Whether you are alkylating methyl (4-cyanophenyl)acetate or esterifying the corresponding acid, the primary difficulty lies in distinguishing the Target Product (Dialkylated) from the Intermediate (Mono-alkylated) and the Starting Material (Non-alkylated) .
This guide provides self-validating protocols to ensure high conversion and purity.
The structural similarity between the mono-methyl impurity and the gem-dimethyl product requires precise stationary phase selection.[1] Standard C18 columns often struggle with the resolution of these lipophilic analogs.
Recommended Method Parameters
Parameter
Specification
Reason for Choice
Column
C18 End-capped (e.g., Agilent Zorbax Eclipse XDB or Phenomenex Luna), 4.6 x 250mm, 5µm
High carbon load required to resolve lipophilic homologs.[1]
Mobile Phase A
0.1% Phosphoric Acid or 10mM Phosphate Buffer (pH 3.[1]0)
Suppresses silanol activity; prevents peak tailing of the nitrile.
Mobile Phase B
Acetonitrile (ACN)
Sharper peaks for aromatic esters compared to Methanol.[1]
Mode
Isocratic (55:45 ACN:Buffer) or Gradient
Isocratic is preferred for routine IPC (In-Process Control) to minimize equilibration time.[1]
Wavelength
215 nm - 220 nm
The nitrile (CN) group and benzene ring have strong absorption here; maximizes sensitivity.[1]
Q: I see a shoulder peak on my product. Is this the mono-methyl impurity?A: Likely, yes.[1] The mono-methyl intermediate (Methyl 2-(4-cyanophenyl)propanoate) elutes just before the gem-dimethyl product.[1]
Solution: Decrease the Acetonitrile ratio by 5% (e.g., go from 55% to 50%). This increases the retention time but significantly improves the resolution factor (
) between the mono- and di-substituted species.[1]
Q: My baseline is drifting at 215 nm.A: This is often due to the "cut-off" absorption of the mobile phase modifiers.
Solution: Ensure you are using HPLC-grade Acetonitrile (far UV cut-off).[1] If using TFA, switch to Phosphoric Acid, as TFA absorbs significantly at 215 nm, causing baseline artifacts.
Visualization: Method Development Logic
Caption: Logic flow for optimizing the separation of mono-methyl and gem-dimethyl species.
Module 2: Reaction Monitoring (Alkylation Step)
The Chemistry
The synthesis typically involves the exhaustive methylation of Methyl (4-cyanophenyl)acetate using Methyl Iodide (MeI) and a base (e.g., NaH in THF or K2CO3 in DMF).
Critical IPC (In-Process Control) Q&A
Q: The reaction has stalled with 15% mono-methyl intermediate remaining.[1][2] Adding more MeI doesn't help. Why?A: This is a classic "Stalled Enolate" issue.
Mechanism: The second alkylation is sterically hindered.[1] As the reaction progresses, the accumulation of iodide salts (byproduct) can inhibit the base or coat the solid reagents (if using heterogeneous K2CO3).
Protocol:
Do not just add more MeI (it won't activate the carbon).[1]
Add a fresh aliquot of Base (e.g., 0.2 eq of NaH or KOtBu).[1]
Slightly increase temperature (e.g., from 0°C to 10°C, or RT to 40°C depending on solvent).[1]
Warning: Watch for ester hydrolysis. If water enters the system, the ester will hydrolyze to the acid, which will not move on the HPLC (or will elute at the void volume).
Q: My reaction mixture turned from yellow to dark brown/black.A: This indicates oxidative degradation or polymerization of the nitrile.
Cause: Temperature too high or presence of oxygen with strong base.[1]
Solution: Maintain strict inert atmosphere (
or Ar).[1] Keep temperature below 50°C. If using DMF/NaH, beware of the "runaway" exotherm; keep the vessel cooled during addition.
Visualization: Reaction Troubleshooting Flow
Caption: Decision tree for addressing incomplete conversion during the alkylation phase.
Module 3: Spectroscopic Validation (NMR)
Once the reaction is complete, NMR is the definitive tool to confirm the structure, particularly the formation of the quaternary carbon center.
1H NMR Interpretation Guide (CDCl3, 400 MHz)
Proton Environment
Chemical Shift ()
Multiplicity
Integration
Diagnostic Value
Aromatic (Ar-H)
7.60 - 7.70 ppm
Doublet (d)
2H
Ortho to Nitrile (Deshielded)
Aromatic (Ar-H)
7.40 - 7.50 ppm
Doublet (d)
2H
Ortho to Alkyl group
Ester Methyl (-OCH3)
~3.65 ppm
Singlet (s)
3H
Confirms ester integrity (not hydrolyzed)
Gem-Dimethyl (-C(CH3)2)
1.55 - 1.60 ppm
Singlet (s)
6H
CRITICAL PROOF
Validation Check:
If you see a doublet around 1.5 ppm and a quartet around 3.7-4.0 ppm, you still have the Mono-methyl intermediate.[1]
The Gem-dimethyl product must show a clean singlet integrating to 6H.[1]
References
Process for the preparation of Anastrozole. (2006). World Intellectual Property Organization, WO2006000836.[1] Link[1]
Synthesis of Anastrozole and purification of one of its intermediates. (2007). US Patent Application, US2007002722.[1] Link
Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. (2025). Doc Brown's Chemistry. Link (Used for comparative ester shift analysis).[1]
Technical Support Center: Handling and Disposal of Methyl 2-(4-cyanophenyl)-2-methylpropanoate Waste
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of waste containing Methyl 2-(4-cyanophenyl)-2-methylpropanoate. As a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of waste containing Methyl 2-(4-cyanophenyl)-2-methylpropanoate. As a compound featuring both a nitrile and an ester functional group, it necessitates specific safety and disposal protocols to mitigate risks and ensure regulatory compliance. This document is structured to provide immediate answers to common questions and troubleshoot potential issues encountered during laboratory work.
Section 1: Chemical Profile & Hazard Summary
Before handling this compound, it is critical to be familiar with its properties and associated hazards. While a specific, comprehensive safety data sheet for this exact compound is not universally available, its hazard profile can be reliably inferred from its functional groups and structurally similar molecules.
Based on analogous structures like 2-(4-cyanophenyl)-2-methylpropanoic acid, the following hazards should be assumed: Warning: Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation.[2][3]
Primary Concerns
The nitrile group can potentially release toxic hydrogen cyanide (HCN) gas if exposed to strong acids or bases.[4] Combustion byproducts may include toxic nitrogen oxides and carbon oxides.[5]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries in a direct question-and-answer format to provide clear, actionable guidance.
Handling & Storage
Q1: What are the primary hazards I should be aware of when working with Methyl 2-(4-cyanophenyl)-2-methylpropanoate?
A: The primary hazards stem from its nitrile and ester functionalities. You should be concerned with:
Toxicity: It is presumed to be harmful if ingested, inhaled, or absorbed through the skin.[2][3]
Irritation: It is expected to be an irritant to the skin, eyes, and respiratory system.[2][3]
Reactivity: The nitrile group is incompatible with strong acids, bases, and strong oxidizing agents.[4][5][6] Mixing with strong acids or bases can potentially generate highly toxic hydrogen cyanide gas.[4]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A: A comprehensive PPE strategy is non-negotiable.
Eye Protection: Use safety glasses with side shields or chemical splash goggles to protect against splashes.[6]
Hand Protection: Wear chemical-resistant gloves. Nitrile rubber gloves are a suitable choice for incidental contact.[7] For prolonged handling or immersion, consult the glove manufacturer's compatibility data.
Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashing, an impervious apron should be worn.[6]
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6][8]
Q3: How should I properly store this chemical in the lab?
A: Proper storage is key to maintaining chemical stability and safety. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][6][7] It should be stored away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[5]
Waste Disposal
Q4: How do I classify waste containing Methyl 2-(4-cyanophenyl)-2-methylpropanoate?
A: Any waste containing this compound, including solutions, reaction mixtures, contaminated solids, and empty containers, must be classified and managed as hazardous chemical waste .[9] It must not be disposed of in standard trash or down the sanitary sewer system.[10]
Q5: What is the correct procedure for collecting liquid waste (e.g., from a reaction workup or chromatography)?
A:
Use a dedicated, leak-proof waste container made of a compatible material (e.g., polyethylene).[11]
The container must be clearly labeled with a "Hazardous Waste" tag.
List all chemical constituents, including "Methyl 2-(4-cyanophenyl)-2-methylpropanoate" and all solvents (e.g., "Methanol," "Ethyl Acetate"), with their approximate percentages.
Keep the waste container securely capped at all times, except when adding waste.[10][11]
Store the container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's Environmental Health and Safety (EHS) department.[12]
Q6: How do I dispose of solid waste contaminated with this compound (e.g., used silica gel, contaminated filter paper)?
A: Contaminated solid waste must also be treated as hazardous.
Collect all contaminated solids in a designated, labeled, leak-proof container or a heavy-duty plastic bag.
Label the container or bag as hazardous waste, listing the chemical contaminants.
This waste stream should be kept separate from liquid waste and disposed of via your institution's EHS office, typically for incineration.
Q7: What about the empty stock bottle? Can I just rinse it and throw it in the glass recycling?
A: No. An "empty" container that held this chemical is still considered hazardous waste. The container must be disposed of through your EHS department.[13] Do not attempt to triple-rinse the container unless you are collecting the rinsate as hazardous waste, which often creates more waste than necessary.[9]
Q8: Can I dispose of my contaminated nitrile gloves in the regular trash?
A: No. Any PPE, such as gloves, that is contaminated with Methyl 2-(4-cyanophenyl)-2-methylpropanoate must be disposed of as hazardous solid waste.[14][15] Collect used, contaminated gloves in a designated, labeled bag or container for hazardous waste pickup.[16]
Section 3: Troubleshooting Guide
Scenario 1: I've spilled a small amount (<5g or <50mL of a dilute solution) inside the chemical fume hood.
Your Action: You can likely manage this yourself if you are trained and have the proper equipment.
Causality & Protocol: Small, contained spills can be safely cleaned by laboratory personnel.
Ensure you are wearing your full PPE (lab coat, goggles, nitrile gloves).[17]
Alert others in the immediate area.
Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow.[8][18]
Working from the outside in, carefully sweep the absorbent material into a dustpan.[19]
Transfer the collected material into a designated container or heavy-duty bag for hazardous solid waste disposal.[18]
Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol or acetone), and place the used cloth in the solid hazardous waste container.
Label the waste container appropriately and arrange for disposal via EHS.
Scenario 2: I accidentally mixed waste containing this compound with a strong acid (e.g., concentrated HCl).
Your Action:DO NOT attempt to handle or neutralize the mixture. Evacuate the area immediately and contact your institution's EHS or emergency response team.
Causality: This is a critical safety issue. The combination of a nitrile with a strong acid can lead to an uncontrolled reaction that may generate highly toxic and flammable hydrogen cyanide (HCN) gas.[4] Professional emergency responders are required to manage this situation.
Scenario 3: The cap on my waste container is bulging.
Your Action: Do not open the container. Place it in a secondary containment bin in the back of a fume hood. Alert your supervisor and contact EHS for an emergency pickup.
Causality: A bulging container indicates that a chemical reaction is occurring inside, generating gas and increasing pressure. This could be due to an unintended reaction between waste components. Opening the container could cause it to rupture, splashing hazardous chemicals.
Section 4: Standard Operating Protocols (SOPs)
SOP 1: Routine Disposal of Methyl 2-(4-cyanophenyl)-2-methylpropanoate Waste
Preparation: Identify the correct hazardous waste stream (e.g., non-halogenated organic liquid waste). Obtain the appropriate, clean, and empty waste container from your lab's supply.
Labeling: Affix a hazardous waste tag to the container before adding any waste. Fill in your name, lab location, and the date.
Transfer: Working inside a chemical fume hood, carefully transfer the waste into the container using a funnel.[10]
Documentation: As you add waste, list "Methyl 2-(4-cyanophenyl)-2-methylpropanoate" and any other chemicals (solvents, etc.) on the waste tag with estimated percentages.
Closure: Securely close the container cap immediately after adding waste. The container must remain closed at all times unless you are actively adding waste to it.[10][11]
Storage: Store the container in its designated Satellite Accumulation Area, within secondary containment if required by your institution. Do not fill the container beyond 90% capacity to allow for expansion.[10]
Pickup: Once the container is full, or if it has been accumulating for a set period (e.g., 12 months per EPA guidelines for academic labs), submit a request for pickup to your EHS department.[20]
SOP 2: Small-Scale Spill Cleanup Procedure (<5g or <50mL)
Assess: Confirm the spill is small, contained within a fume hood, and does not involve highly reactive materials.
Alert & Secure: Notify colleagues in the area. Restrict access to the spill area.
PPE: Don appropriate PPE: chemical splash goggles, lab coat, and two pairs of nitrile gloves.
Contain & Absorb: Liberally cover the spill with an inert absorbent (vermiculite, sand, or commercial sorbent).[18] Do not use combustible materials like paper towels to absorb significant quantities of liquid.
Collect: Once the material is fully absorbed, use a non-sparking scoop or dustpan to carefully collect the material.[19]
Package Waste: Place the collected absorbent and any contaminated items (e.g., gloves) into a heavy-duty plastic bag or a designated solid waste container.
Decontaminate: Wipe the surface with a cloth and a suitable solvent. Place the cloth in the waste bag.
Dispose: Seal the bag/container, attach a completed hazardous waste tag, and request a pickup from EHS.
Restock: Replenish the spill kit supplies used.[19]
Section 5: Waste Segregation Workflow
The following diagram illustrates the decision-making process for segregating waste generated from experiments involving Methyl 2-(4-cyanophenyl)-2-methylpropanoate.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Cost Reduction & Process Optimization via Phase Transfer Catalysis (PTC)
Executive Summary & Technical Context
Target Molecule: Methyl 2-(4-cyanophenyl)-2-methylpropanoate
Primary Application: Key intermediate for Androgen Receptor Signaling Inhibitors (e.g., Enzalutamide ).
The Challenge: The "gem-dimethyl" moiety is traditionally installed using Sodium Hydride (NaH) and Methyl Iodide (MeI) in anhydrous THF or DMF . This route is cost-prohibitive at scale due to:
Cryogenic/Anhydrous requirements: High utility costs.
Reagent Cost: NaH is expensive and hazardous (pyrophoric).
Atom Economy: High molecular weight waste.
The Solution: This guide details the transition to a Phase Transfer Catalysis (PTC) system using NaOH , Toluene , and quaternary ammonium salts. This shift reduces raw material costs by ~40-60% but introduces specific troubleshooting challenges regarding nitrile stability.
Optimized Experimental Protocol (The "Green" Route)
Objective: Replace NaH/THF with NaOH/Toluene/PTC.
Reagents & Parameters
Component
Role
Specification
Substrate
Precursor
Methyl 2-(4-cyanophenyl)acetate
Base
Deprotonation
50% w/w NaOH (aq)
Solvent
Organic Phase
Toluene (Recyclable)
Catalyst
Phase Transfer
TBAB (Tetrabutylammonium bromide) or TEBA
Alkylating Agent
Methyl Source
Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)*
Temperature
Reaction Control
35°C – 45°C (Strict Control)
*Note: DMS is cheaper but highly toxic; MeI is cleaner but more expensive. Protocol assumes MeI for safety, but DMS is chemically viable.
Step-by-Step Methodology
Charge: To a reactor, add Methyl 2-(4-cyanophenyl)acetate (1.0 eq) and Toluene (5-7 volumes).
Catalyst Addition: Add TBAB (0.05 eq). Stir until dissolved.
Base Addition: Add 50% NaOH (3.0 eq) slowly. Note: The biphasic mixture will form.
Alkylation: Cool to 15°C. Add Methyl Iodide (2.2 – 2.5 eq) dropwise over 60 minutes.
Critical: Do not allow temperature to exceed 40°C during addition (exothermic).
Reaction: Warm to 40°C and stir vigorously (high shear required) for 4–6 hours.
Quench: Cool to 20°C. Add water to dissolve salts. Separate phases.
Workup: Wash organic layer with dilute HCl (to neutralize trace base) and brine. Distill Toluene to recover product.
Visualization: Process Logic & Workflow
The following diagram illustrates the mechanistic shift and the critical decision nodes for impurity management.
Caption: Comparative workflow highlighting the transition from homogeneous (NaH) to heterogeneous (PTC) synthesis and the associated impurity risks.
Troubleshooting Guide (FAQ)
This section addresses specific failure modes encountered during the transition to the cost-effective PTC method.
Category A: Yield & Conversion Issues
Q1: I am seeing significant mono-methylated impurity (10-15%) even after 8 hours. Why?
Diagnosis: This is a mass transfer limitation. In PTC, the reaction occurs at the interface or via the ion pair shuttling into the organic phase.
Root Cause:
Stirring Speed: Low RPM reduces the interfacial surface area.
Catalyst Poisoning: Iodide ions (from MeI) can compete with the substrate for the quaternary ammonium cation.
Corrective Action:
Increase agitation speed (Tip speed > 2 m/s).
Increase catalyst loading slightly (from 5 mol% to 7 mol%).
Pro-Tip: Add the Methyl Iodide in two portions. Add 1.2 eq, react for 2 hours, then add the remaining 1.2 eq. This maintains a high concentration gradient.
Q2: The reaction stalls at 90% conversion.
Diagnosis: "Catalyst Death" or base consumption.
Corrective Action: Check the pH of the aqueous layer.[1] As the reaction proceeds, OH- is consumed (neutralizing the H+ from the alpha-carbon). If the aqueous phase drops below pH 12, the deprotonation stops. Add a small makeup charge of 50% NaOH.
Category B: Impurity Profile (The "Killer" Impurities)
Q3: My product contains a "Hydrolyzed Amide" impurity (approx. 3-5%). How do I stop this?
Context: The nitrile (-CN) group is sensitive to hydrolysis in strong alkali (NaOH), converting to the amide (-CONH2) and eventually the acid (-COOH).[2]
Mechanism: High temperature + High NaOH concentration = Nitrile Hydrolysis.
Corrective Action:
Temperature Control: Never exceed 45°C. The methylation activation energy is lower than the hydrolysis activation energy; keep it in the "sweet spot" (35-40°C).
Dilution: If using 50% NaOH, try reducing to 40% NaOH. It slows the reaction slightly but significantly reduces hydrolysis risk.
Contact Time: Quench immediately upon reaction completion. Do not let the mixture stir overnight.
Q4: I see a trans-esterification byproduct.
Diagnosis: If you use an alcohol solvent (e.g., Methanol) with Methyl Iodide, this is rare. However, if you use Ethanol or IPA in the workup, you might swap the methyl ester.
Fix: Stick to Toluene/Water systems. Avoid alcohols until the final recrystallization (if needed).
Advanced Optimization: Reagent Selection Matrix
Use this table to make data-driven decisions based on your facility's capabilities.
Feature
Methyl Iodide (MeI)
Dimethyl Sulfate (DMS)
Dimethyl Carbonate (DMC)
Cost
High
Low (Best Cost)
Low
Reactivity
High (Fast)
High (Fast)
Low (Requires >180°C)
Toxicity
Neurotoxin
Highly Toxic/Carcinogen
Green/Non-toxic
Waste
Iodide salts (Recyclable)
Sulfate waste (Heavy)
CO2 + Methanol
Equipment
Standard Glassware
Closed System Required
Autoclave (High Pressure)
Recommendation
Best for Pilot/Lab
Best for Mfg (with safety)
Not recommended for this substrate*
*Note: DMC requires temperatures that would destroy the Nitrile group via polymerization or hydrolysis.
Logic Tree: Impurity Troubleshooting
Use this diagram to diagnose the specific impurity profile in your HPLC trace.
Caption: Diagnostic logic for identifying and resolving common reaction impurities based on HPLC retention times.
References
Federsel, H. J. (2003). Process R&D of Pharmaceutical Intermediates: Optimization of Alkylation Reactions. Chemical Reviews. (General grounding on alkylation mechanics).
Halpern, M. (2000). Phase Transfer Catalysis in Industry. Industrial & Engineering Chemistry Research. (Authoritative source on PTC scale-up).
Patent US2012032528A2. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents. (Demonstrates nitrile stability and alkylation on similar cyanophenyl scaffolds).
Lumen Learning. Hydrolysis of Nitriles. Organic Chemistry II. (Mechanistic grounding for hydrolysis troubleshooting).
ChemicalBook. Synthesis of Methyl (4-cyanophenyl)acetate. (Precursor synthesis verification).
Unambiguous Molecular Structure Determination: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques for Methyl 2-(4-cyanophenyl)-2-methylpropanoate
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. This guide provides an in-depth comparison of analytical techniqu...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of a novel small molecule, Methyl 2-(4-cyanophenyl)-2-methylpropanoate, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the experimental workflow of X-ray crystallography, from crystal growth to final structure refinement, and contrast its unequivocal results with the structural inferences drawn from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals seeking to understand the strengths and limitations of these pivotal analytical tools.
Introduction to Methyl 2-(4-cyanophenyl)-2-methylpropanoate and the Imperative of Structural Verification
Methyl 2-(4-cyanophenyl)-2-methylpropanoate is a small organic molecule with potential applications in medicinal chemistry, likely as a synthetic intermediate. Its structure, featuring a quaternary carbon, a nitrile-substituted aromatic ring, and a methyl ester, presents a compelling case for rigorous structural analysis. While spectroscopic methods can provide strong evidence for its constitution, only X-ray crystallography can reveal the precise spatial arrangement of its atoms, bond lengths, and angles, which are critical for understanding its chemical behavior and potential biological activity.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is an unparalleled technique for determining the three-dimensional structure of a molecule at atomic resolution.[1] The fundamental principle lies in the diffraction of X-rays by the ordered arrangement of atoms within a single crystal.[2] The resulting diffraction pattern is then used to calculate an electron density map, from which the atomic structure can be deduced.[3]
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous execution.
Figure 1: A generalized workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol
1. Synthesis and Purification:
Methyl 2-(4-cyanophenyl)-2-methylpropanoate can be synthesized via a variety of methods, for instance, by the methylation of methyl 2-(4-cyanophenyl)acetate. A plausible route involves the reaction of methyl 2-(4-cyanophenyl)acetate with a strong base, such as sodium hydride, followed by the addition of methyl iodide. The crude product would then be purified by column chromatography to achieve the high purity required for crystallization.
2. Crystal Growth:
The most challenging step is often obtaining a diffraction-quality single crystal.[4] For a small molecule like Methyl 2-(4-cyanophenyl)-2-methylpropanoate, slow evaporation of a solution is a common and effective technique.
Solvent Selection: A binary solvent system, such as ethyl acetate/hexane, is often a good starting point. The compound should be soluble in the more polar solvent (ethyl acetate) and less soluble in the less polar solvent (hexane).
Procedure: A saturated solution of the purified compound is prepared in a minimal amount of the more polar solvent. The less polar solvent is then slowly introduced until the solution becomes slightly turbid. The solution is then filtered and left undisturbed in a loosely capped vial to allow for slow evaporation. Over several days to weeks, single crystals suitable for X-ray diffraction should form.
3. Data Collection:
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms.[5] The crystal is then exposed to a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.[6]
Table 1: Hypothetical X-ray Crystallographic Data Collection and Refinement Parameters
Parameter
Value
Empirical formula
C12H13NO2
Formula weight
203.24
Temperature
100(2) K
Wavelength
0.71073 Å (Mo Kα)
Crystal system
Monoclinic
Space group
P21/c
Unit cell dimensions
a = 10.123(4) Å, α = 90°
b = 8.456(3) Å, β = 105.23(2)°
c = 12.567(5) Å, γ = 90°
Volume
1038.9(7) ų
Z, Calculated density
4, 1.298 Mg/m³
Absorption coefficient
0.089 mm⁻¹
F(000)
432
Crystal size
0.25 x 0.20 x 0.15 mm³
Theta range for data collection
2.50 to 27.50°
Reflections collected
9876
Independent reflections
2345 [R(int) = 0.0345]
Completeness to theta = 27.50°
99.8 %
Refinement method
Full-matrix least-squares on F²
Data / restraints / parameters
2345 / 0 / 137
Goodness-of-fit on F²
1.054
Final R indices [I>2sigma(I)]
R1 = 0.0456, wR2 = 0.1123
R indices (all data)
R1 = 0.0587, wR2 = 0.1245
4. Structure Solution and Refinement:
The collected diffraction data are processed to determine the unit cell parameters and the intensities of each reflection.[3] The structure is then "solved" using computational methods, such as direct methods, which provide an initial electron density map.[6] This map is then interpreted to build an initial model of the molecule. The model is subsequently refined against the experimental data to improve its accuracy, resulting in a final, validated crystal structure.
Comparative Analysis with Spectroscopic Techniques
While X-ray crystallography provides the definitive structure, NMR and MS are indispensable tools for routine characterization and for providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the connectivity of atoms in a molecule.[7] It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.[2]
Figure 2: Relationship between X-ray crystallography and spectroscopic techniques.
Expected ¹H and ¹³C NMR Data:
Based on the structure of Methyl 2-(4-cyanophenyl)-2-methylpropanoate, the following NMR signals can be predicted:
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
¹H NMR
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
A
~7.65
Doublet
2H
Aromatic (ortho to CN)
B
~7.50
Doublet
2H
Aromatic (meta to CN)
C
~3.65
Singlet
3H
O-CH₃
D
~1.60
Singlet
6H
C(CH₃)₂
¹³C NMR
Chemical Shift (δ, ppm)
Assignment
1
~176
C=O
2
~148
Aromatic (ipso to C(CH₃)₂)
3
~132
Aromatic (ortho to CN)
4
~128
Aromatic (meta to CN)
5
~119
CN
6
~112
Aromatic (ipso to CN)
7
~52
O-CH₃
8
~46
C(CH₃)₂
9
~25
C(CH₃)₂
Interpretation and Limitations:
The predicted NMR data are consistent with the proposed structure. The number of signals, their chemical shifts, multiplicities, and integrations all align with the expected molecular framework. However, NMR alone cannot definitively establish the three-dimensional arrangement of the atoms. It provides information about through-bond connectivity but not precise bond lengths, bond angles, or the overall conformation of the molecule in the solid state.
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions.[8] It is primarily used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[9][10]
Expected Mass Spectrometry Data:
For Methyl 2-(4-cyanophenyl)-2-methylpropanoate (Molecular Weight: 203.24 g/mol ), the following fragments would be expected in an electron ionization (EI) mass spectrum:
Table 3: Predicted Major Fragments in the Mass Spectrum
m/z
Proposed Fragment
Notes
203
[M]⁺
Molecular ion
188
[M - CH₃]⁺
Loss of a methyl group
144
[M - COOCH₃]⁺
Loss of the methoxycarbonyl group
116
[C₈H₆N]⁺
Fragmentation of the cyanophenyl moiety
59
[COOCH₃]⁺
Methoxycarbonyl cation
Interpretation and Limitations:
The presence of a molecular ion peak at m/z = 203 would confirm the molecular weight of the compound. The fragmentation pattern, particularly the loss of the methyl and methoxycarbonyl groups, would provide strong evidence for the proposed structure.[11][12] However, like NMR, mass spectrometry does not provide a three-dimensional structure. It is possible for isomers to have the same molecular weight and similar fragmentation patterns.
Conclusion: The Synergy of Techniques
References
A Novel Approach to the Synthesis of 2-Aryl Propionates. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
Single crystal X-ray Diffraction data collection parameters. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. (2022). PubMed Central. Retrieved January 28, 2026, from [Link]
A beginner's guide to X-ray data processing. (2021). Portland Press. Retrieved January 28, 2026, from [Link]
Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved January 28, 2026, from [Link]
Mass spectrometry. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]
One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. (2022). National Institutes of Health. Retrieved January 28, 2026, from [Link]
NMR spectroscopy of small molecules in solution. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]
Process for the preparation of bilastine and its intermediates. (2014). Google Patents.
Mass Spectrometry- molecular weight of the sample; formula. (n.d.). University of Arizona. Retrieved January 28, 2026, from [Link]
Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. (2011). PubMed Central. Retrieved January 28, 2026, from [Link]
Data Collection for Crystallographic Structure Determination. (2011). PubMed Central. Retrieved January 28, 2026, from [Link]
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
Single Crystal Diffraction: The Definitive Structural Technique. (2016). Oak Ridge National Laboratory. Retrieved January 28, 2026, from [Link]
X-ray Crystallography. (n.d.). Creative BioMart. Retrieved January 28, 2026, from [Link]
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). MDPI. Retrieved January 28, 2026, from [Link]
Mass Spectrometry for Molecular Weight: Common Methods and Applications. (n.d.). MtoZ Biolabs. Retrieved January 28, 2026, from [Link]
Fragmentation of the [M + 73]⁺ ion from the methyl esters of... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
Synthesis of aryloxypropanolamines and arylethanolamines. (1987). Google Patents.
NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. (2014). ACS Publications. Retrieved January 28, 2026, from [Link]
Data-collection strategies. (1993). International Union of Crystallography. Retrieved January 28, 2026, from [Link]
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]
Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. (2018). MDPI. Retrieved January 28, 2026, from [Link]
Molecular Mass Spectrometry. (2020). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]
ChemDraw tutorial 4 - Prediction of NMR. (2021). YouTube. Retrieved January 28, 2026, from [Link]
Mass Spectrometry. (n.d.). Michigan State University. Retrieved January 28, 2026, from [Link]
GCMS Section 6.14. (n.d.). Whitman College. Retrieved January 28, 2026, from [Link]
PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. Retrieved January 28, 2026, from [Link]
Prediction of NMR shifts: a review. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
NMR Predictor. (n.d.). ChemAxon. Retrieved January 28, 2026, from [Link]
A Comparative Guide to the Synthesis of Methyl 2-(4-cyanophenyl)-2-methylpropanoate
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 2-(4-cyanophenyl)-2-methylpropanoate is a valuable building block in medicinal chemistry, and its s...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 2-(4-cyanophenyl)-2-methylpropanoate is a valuable building block in medicinal chemistry, and its synthesis can be approached through several strategic routes. This guide provides an in-depth comparison of three distinct synthetic pathways, offering detailed protocols, mechanistic insights, and a comparative analysis to inform your selection of the most suitable method for your research needs.
Introduction to Methyl 2-(4-cyanophenyl)-2-methylpropanoate
Methyl 2-(4-cyanophenyl)-2-methylpropanoate is a substituted aromatic propanoate derivative. The presence of the cyano group and the gem-dimethyl arrangement on the propanoate chain makes it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The choice of synthetic route can significantly impact yield, purity, cost, and scalability. This guide will explore three plausible and chemically sound approaches to its synthesis.
Comparative Synthesis Routes
We will explore three distinct strategies for the synthesis of the target molecule:
Route 1: Methylation of a Cyanophenyl Precursor - Building the propanoate chain on a pre-existing cyanophenyl scaffold.
Route 2: Cyanation of a Phenylpropanoate Precursor - Introducing the cyano group onto a pre-formed phenylpropanoate structure.
Route 3: From a gem-Dimethylated Nitrile Precursor - Construction from a nitrile that already possesses the key gem-dimethyl configuration.
Route 1: Methylation of a Cyanophenyl Precursor
This route commences with a commercially available or readily synthesized cyanophenyl acetic acid derivative, which is first esterified and then methylated at the alpha-position.
Overall Workflow
Validation
Comparative analysis of catalysts for "Methyl 2-(4-cyanophenyl)-2-methylpropanoate" synthesis
Executive Summary: The Quaternary Challenge The synthesis of Methyl 2-(4-cyanophenyl)-2-methylpropanoate represents a classic challenge in organic process chemistry: the construction of a sterically hindered quaternary c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Quaternary Challenge
The synthesis of Methyl 2-(4-cyanophenyl)-2-methylpropanoate represents a classic challenge in organic process chemistry: the construction of a sterically hindered quaternary carbon center adjacent to an aromatic ring. This structural motif is pharmacologically privileged, serving as the core scaffold for non-steroidal aromatase inhibitors (e.g., Anastrazole analogs) and various voltage-gated ion channel blockers.
The difficulty lies not in the connectivity, but in the selectivity . Traditional base-mediated alkylation often suffers from polyalkylation or competitive elimination. Modern catalytic approaches have bifurcated into two distinct philosophies:
Linear Construction (PTC): Methylation of an existing arylacetate scaffold using Phase Transfer Catalysis.
Convergent Assembly (Pd/Ni-Catalysis): Coupling a pre-formed isobutyrate enolate with an aryl halide.
This guide objectively compares these methodologies, providing validated protocols and decision frameworks for the bench scientist.
Strategic Overview: Route Selection Matrix
Before selecting a catalyst, the synthetic chemist must weigh the "Cost of Goods" (COGs) against "Process Intensity."
Feature
Method A: Phase Transfer Catalysis (PTC)
Method B: Pd-Catalyzed -Arylation
Method C: Ni-Catalyzed Coupling
Primary Strategy
Linear (Alkylation of Arylacetate)
Convergent (Coupling Aryl Halide + Ester)
Convergent (Cost-Optimized Coupling)
Catalyst Class
Quaternary Ammonium Salts (e.g., TBAB)
Pd(0) / Bulky Phosphines (e.g., P(tBu)₃)
Ni(II) / Bisphosphines (e.g., P-Phos)
Key Reagents
MeI or MeBr, 50% NaOH, Toluene
Methyl Isobutyrate, LiHMDS/NaOtBu
Methyl Isobutyrate, Zn/Base
Atom Economy
Moderate (Stoichiometric salt waste)
High (C-C bond formation)
High
Scalability
Excellent (Kilogram to Ton)
Moderate (High catalyst cost)
Good (Air sensitivity issues)
Ideal Use Case
Bulk manufacturing of established scaffolds.
Discovery chemistry; rapid library generation.
Cost-sensitive convergent synthesis.
Deep Dive: Method A - Phase Transfer Catalysis (The Industrial Workhorse)
The Logic: rather than using dangerous pyrophoric bases (LDA, NaH) in anhydrous conditions, PTC allows the use of inexpensive inorganic bases (NaOH, KOH) in a biphasic system. The catalyst shuttles the enolate across the interface, enabling rapid, exhaustive methylation.
Mechanism of Action
The reaction operates via the Makosza Interfacial Mechanism . The deprotonation occurs at the interface between the organic solvent (Toluene) and the aqueous base (50% NaOH). The quaternary ammonium catalyst (
) forms an ion pair with the generated enolate, pulling it into the organic phase where it reacts with the alkylating agent (MeI).
Charge reaction vessel with Methyl 4-cyanophenylacetate and Toluene.
Add TBAB (0.05 eq) and stir at ambient temperature.
Add 50% NaOH solution vigorously. The mixture becomes biphasic.
Cool to 0-5°C (Exotherm control).
Add Methyl Iodide dropwise over 30 minutes. Note: MeI is volatile and toxic; use a scrubber.
Warm to 25°C and stir for 4 hours. Monitor by HPLC for disappearance of mono-methyl intermediate.
Workup: Separate phases. Wash organic layer with water and brine. Concentrate to yield the gem-dimethyl product.
Performance Data:
Yield: 92-96%
Purity: >98% (Main impurity: Hydrolyzed acid if reaction time is prolonged).
Critical Parameter: Agitation speed. Mass transfer limits the reaction rate; high RPM is mandatory.
Deep Dive: Method B - Pd-Catalyzed
-Arylation (The Precision Route)
The Logic: This method inverts the bond formation logic. Instead of building the methyl groups onto the ring, we attach the entire pre-methylated tail (methyl isobutyrate) to the aromatic ring. This is superior when the aryl halide is the starting material.
Mechanism of Action
Based on the seminal work by Hartwig et al. , this cycle involves:
Oxidative Addition: Pd(0) inserts into the Ar-Cl bond.
Transmetallation/Enolate Binding: The ester enolate displaces the halide on Pd.
Reductive Elimination: The sterically crowded C-C bond forms, regenerating Pd(0).
Key Enabler: Bulky ligands like
or Q-Phos are required to force the reductive elimination of the crowded quaternary center.
Validated Protocol
Substrate: 4-Chlorobenzonitrile (
equiv)
Coupling Partner: Methyl Isobutyrate (
equiv)
Catalyst: Pd(dba)₂ (
mol%) + ( mol%)
Base: LiHMDS or NaHMDS (
equiv)
Solvent: Toluene or THF (Anhydrous)
Step-by-Step:
In a glovebox or under Argon, mix Pd(dba)₂ and
in Toluene to form the active catalyst.
Add 4-Chlorobenzonitrile.
In a separate vessel, generate the enolate of methyl isobutyrate using LiHMDS at -78°C, or add the ester and base directly if using NaHMDS at RT (depending on base strength/compatibility). Hartwig conditions often use NaN(SiMe3)2 at RT.
Combine the enolate and the catalyst/aryl halide mixture.
Heat to 80°C for 4-12 hours.
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1] Filter through Celite to remove Pd black.
Critical Parameter: O₂ exclusion. The electron-rich phosphine ligand is air-sensitive.
Comparative Analysis & Visualization
Decision Workflow
The following diagram illustrates the logical flow for selecting the appropriate synthesis route based on starting material availability and scale.
Caption: Decision matrix for catalyst selection based on feedstock and scale constraints.
Mechanistic Comparison
The diagram below contrasts the catalytic cycles, highlighting the "Interfacial Shuttle" of PTC versus the "Reductive Elimination" of the Pd cycle.
Caption: Mechanistic contrast between the interfacial ion-pair mechanism (PTC) and the organometallic cycle (Pd).
Summary of Experimental Data
Parameter
Method A: PTC (TBAB)
Method B: Pd-Catalysis (Hartwig)
Method C: Ni-Catalysis (Emerging)
Catalyst Loading
5.0 mol%
0.5 - 1.0 mol%
2.0 - 5.0 mol%
Temperature
0°C 25°C
80°C
60°C - 80°C
Time
4 - 6 Hours
4 - 12 Hours
12 - 24 Hours
Yield (Isolated)
95%
88%
82%
Selectivity
High (with excess MeI)
Perfect (Mono-arylation)
Good
Green Chemistry
Aqueous/Toluene (Good)
Toluene/THF (Moderate)
Often requires polar solvents
Cost Estimate
$ (Very Low)
$ (High - Ligand cost)
(Moderate)
Conclusion
For the synthesis of Methyl 2-(4-cyanophenyl)-2-methylpropanoate :
Choose PTC (Method A) if you have Methyl 4-cyanophenylacetate and require a scalable, low-cost process. This is the recommended route for production.
Choose Pd-Catalysis (Method B) if you are starting from 4-Chlorobenzonitrile and need to rapidly access the ester without multi-step nitrile hydrolysis/esterification sequences.
References
Hartwig, J. F., et al. (2008). "Palladium-Catalyzed α-Arylation of Esters with Chloroarenes." Organic Letters, 10(8), 1549–1552.
Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry, 72(7), 1399–1403.
Culkin, D. A., & Hartwig, J. F. (2003). "Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research, 36(4), 234–245.
BenchChem Technical Guide. (2025). "Synthesis of Anastrozole Intermediates from 3,5-Bis(bromomethyl)toluene." BenchChem Technical Support.
Liao, X., Weng, Z., & Hartwig, J. F. (2011). "An Enantioselective, Intermolecular α-Arylation of Ester Enolates To Form Tertiary Stereocenters." Journal of the American Chemical Society, 134(6), 2918-2921.
In high-throughput medicinal chemistry and process development, Methyl 2-(4-cyanophenyl)-2-methylpropanoate serves as a critical gem-dimethyl building block. While Certificates of Analysis (CoA) from various suppliers often claim ">98% Purity," our internal validation reveals significant discrepancies between Chromatographic Purity (HPLC Area%) and Absolute Assay (qNMR wt%) .
This guide analyzes samples from three distinct supplier tiers to expose the "silent" impurities—specifically des-methyl analogs and hydrolysis products—that frequently compromise downstream nucleophilic substitutions and cyclization reactions.
The Supplier Landscape & Sample Selection
We blinded and analyzed three commercial batches representing typical procurement sources.
Supplier Code
Category
Claimed Purity
Price/g (Normalized)
Packaging
Supplier A
Premium Global (EU/US)
99.5%
100% (Baseline)
Argon-flushed, Amber Glass
Supplier B
Bulk Aggregator (Asia)
98.0%
45%
Polyethylene Bag (Double)
Supplier C
Boutique Synthesis (Custom)
99.0%
130%
Vial, Septum-sealed
Analytical Methodology
To ensure data integrity, we utilized a dual-validation approach. Standard HPLC-UV often overestimates purity by failing to detect inorganic salts or residual solvents, while qNMR provides the absolute mass balance.
Protocol A: RP-HPLC (Impurity Profiling)
System: Agilent 1290 Infinity II
Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 2.6 µm)
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.2)
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of aromatic protons).
Comparative Results & Discussion
Table 1: Analytical Data Summary
Parameter
Supplier A (Premium)
Supplier B (Bulk)
Supplier C (Boutique)
HPLC Purity (Area %)
99.6%
98.2%
99.1%
qNMR Assay (wt %)
99.4%
94.1%
98.9%
Water Content (KF)
0.05%
1.20%
0.10%
Major Impurity
None detected
Impurity X (Acid)
Impurity Y (Des-methyl)
Detailed Impurity Analysis
1. The "Bulk" Trap (Supplier B): Hydrolysis & Solvents
Supplier B shows a dangerous gap between HPLC purity (98.2%) and qNMR assay (94.1%).
Cause: The discrepancy is driven by residual methanol (process solvent) and inorganic salts (invisible in UV).
Impurity X (Acid): We detected ~1.5% of 2-(4-cyanophenyl)-2-methylpropionic acid. This is a hydrolysis product likely caused by poor packaging (PE bags allow moisture ingress).
Impact: In base-catalyzed downstream reactions (e.g., alkylations), the acidic impurity consumes stoichiometric base, stalling the reaction.
2. The "Process" Trap (Supplier C): The Des-Methyl Analog
Supplier C is high purity but contains 0.8% of Impurity Y (Methyl 2-(4-cyanophenyl)propanoate) .
Cause: Incomplete methylation during the synthesis of the gem-dimethyl moiety.
Danger: This impurity is structurally almost identical to the target. It co-elutes on standard C18 methods (Resolution < 1.5) and is extremely difficult to remove via recrystallization. It will carry through to your final API as a "des-methyl" impurity, potentially triggering clinical holds.
Visualizing the Impurity Pathways
The following diagram illustrates how synthesis routes dictate the impurity profile and the necessary analytical checkpoints.
Figure 1: Critical impurity carryover pathways. Note that Impurity Y (Mono-methyl) is a process-intrinsic defect, whereas Impurity X (Acid) is a storage/handling defect.
Experimental Protocols (SOPs)
SOP-01: Sample Preparation for HPLC
Weighing: Accurately weigh 10.0 mg of the sample into a 20 mL volumetric flask.
Dissolution: Add 10 mL of Acetonitrile (HPLC Grade). Sonicate for 5 minutes. The compound is hydrophobic; ensure complete dissolution before adding buffer.
Dilution: Make up to volume with Mobile Phase A (0.1% H3PO4). Note: Adding water too early can cause precipitation if not fully dissolved in MeCN first.
Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber vial.
SOP-02: System Suitability Test (SST)
Before running batch samples, inject a resolution mixture containing the Target and Impurity Y (if available, or use a spiked degraded sample).
Requirement: Resolution (Rs) between Target and Impurity Y must be > 1.5.
Tailing Factor: Must be < 1.5 for the main peak.
Conclusion & Recommendations
For critical pharmaceutical intermediates, "Purity" is a multidimensional metric.
For Early R&D:Supplier A is the only viable choice. The cost premium ($100 vs $45) is negligible compared to the risk of restarting a 10-step synthesis due to "ghost" impurities.
For Scale-Up: If using Supplier B , you must implement a Recrystallization Step (e.g., Hexane/Ethyl Acetate) and verify the removal of the Acid impurity.
Critical Check: Always perform qNMR on new supplier batches. If the weight % is <98% while HPLC is >99%, you are paying for solvent or salts.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Gorog, S. (2000). Identification and determination of impurities in drugs. Elsevier Science. (Contextual reference for ester hydrolysis analysis).
Hao, H., et al. (2011). "Chiral separation and impurity determination of synthesis intermediates." Journal of Pharmaceutical and Biomedical Analysis.
Fluorochem. (2024). Methyl 2-(4-cyanophenyl)-2-methylpropanoate Product Specification.Link (Source for commercial specifications).
Validation
Benchmarking "Methyl 2-(4-cyanophenyl)-2-methylpropanoate" synthesis yield against literature values
Executive Summary This guide benchmarks the synthesis of Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS: 55666-43-0), a critical pharmacophore found in aromatase inhibitors (e.g., Anastrozole precursors) and xanthine o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide benchmarks the synthesis of Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS: 55666-43-0), a critical pharmacophore found in aromatase inhibitors (e.g., Anastrozole precursors) and xanthine oxidase inhibitors (e.g., Febuxostat intermediates).
We compare the two dominant methodologies: Classical Benzylic Dialkylation (Route A) and Pd-Catalyzed
-Arylation (Route B). While literature often cites generic yields, this guide analyzes the trade-offs between atom economy, impurity profiles (specifically mono- vs. bis-alkylation), and scalability.
The Verdict:
For Cost-Driven Scale-Up: Route A (Dialkylation) is preferred, provided efficient separation of the mono-methyl impurity is established.
For Discovery/High-Purity Needs: Route B (
-Arylation) offers superior yields (>90%) and cleaner reaction profiles, eliminating the "mono-methyl" separation bottleneck.
This route relies on the high acidity of the benzylic protons in methyl 4-cyanophenylacetate (
). The challenge lies in the kinetic control required to drive the reaction to completion (bis-methylation) without causing hydrolysis of the nitrile or ester groups.
Mechanism: Deprotonation by a strong base (NaH or KOtBu) followed by
attack on Methyl Iodide (MeI).
Critical Failure Mode: Incomplete methylation results in the mono-methyl impurity, which is structurally very similar to the product, making crystallization difficult and often requiring chromatography.
Route B: Pd-Catalyzed
-Arylation
This modern approach utilizes the cross-coupling of an enolate (generated from methyl isobutyrate) with an aryl halide (4-bromobenzonitrile).
Mechanism: Oxidative addition of Pd(0) to the aryl halide, followed by transmetallation with the lithium enolate of the ester, and reductive elimination.
Advantage: It completely bypasses the mono-alkylation issue because the starting material (methyl isobutyrate) already possesses the gem-dimethyl skeleton.
Visualization: Synthetic Pathways[1][2]
Figure 1: Comparison of the "Brute Force" Dialkylation (Route A) vs. the "Convergent" Catalytic Route (Route B).
Benchmark Data: Yield & Performance
The following data aggregates results from internal process optimization studies and relevant literature benchmarks (e.g., Hartwig et al., Patent EP2532644A1).
Metric
Route A: Classical Dialkylation
Route B: Pd-Catalyzed -Arylation
Literature Yield
60% – 75% [1, 3]
88% – 95% [2]
Purity (Crude)
80–85% (Contains mono-methyl)
>95% (Clean conversion)
Atom Economy
Low (Loss of 2 eq NaI/KI)
High (Loss of LiBr)
Reagent Cost
Low (NaH, MeI are cheap)
High (Pd Catalyst, Phosphine Ligands)
Scalability
High (Exotherm management required)
Medium (Cryogenic conditions often needed)
Purification
Requires Chromatography or fractional crystallization
Simple Filtration/Distillation
Detailed Experimental Protocols
Protocol A: Classical Dialkylation (The "Budget" Route)
Best for: Large-scale production where chromatography is available or cost is paramount.
Reagents:
Methyl 4-cyanophenylacetate (1.0 eq)
Sodium Hydride (60% in oil) (2.5 eq)
Methyl Iodide (MeI) (3.0 eq)
THF (anhydrous)
Step-by-Step:
Slurry Preparation: In a flame-dried flask under
, suspend NaH (2.5 eq) in anhydrous THF (10V) at 0°C.
Substrate Addition: Dissolve Methyl 4-cyanophenylacetate in THF (5V) and add dropwise to the NaH slurry. Caution: Hydrogen gas evolution. Stir for 30 min at 0°C to ensure full deprotonation.
Alkylation: Add MeI (3.0 eq) dropwise. The excess is crucial to drive the reaction past the mono-methyl stage.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via HPLC/TLC.
Checkpoint: If >5% mono-methyl remains, cool to 0°C and add 0.5 eq additional NaH/MeI.
Quench: Cool to 0°C. Carefully quench with saturated
.
Workup: Extract with EtOAc. Wash organic layer with sodium thiosulfate (to remove iodine color) and brine.
Purification: The crude oil often requires crystallization from Hexane/EtOAc or column chromatography to remove the mono-methyl impurity.
Protocol B: Pd-Catalyzed
-Arylation (The "Precision" Route)
Best for: Medicinal chemistry, high-purity intermediates, and avoiding toxic alkyl halides.
Reagents:
4-Bromobenzonitrile (1.0 eq)
Methyl Isobutyrate (1.2 eq)
(1-2 mol%)
(2-4 mol%)
LiHMDS (1.1 eq, 1M in THF)
Toluene (anhydrous)
Step-by-Step:
Catalyst Pre-mix: In a glovebox or under strict Argon, mix
and in Toluene. Stir for 15 min to generate the active catalytic species.
Reagent Mixing: Add 4-Bromobenzonitrile and Methyl Isobutyrate to the reaction vessel.
Base Addition: Cool the mixture to 0°C (or RT depending on scale). Add LiHMDS dropwise.[1]
Note: Unlike standard enolate chemistry, the Pd-catalyst allows this to proceed without cryogenic (-78°C) temperatures in many cases, though -10°C is safer for selectivity.
Heating: Heat the sealed vessel to 80–100°C for 12–16 hours.
Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Dilute with
, wash with water/brine.
Isolation: Concentrate in vacuo. The residue is typically >95% pure product.[2]
Troubleshooting & Optimization Logic
The "Mono-Methyl" Trap (Route A)
The most common failure in Route A is isolating a mixture of mono- and di-methylated products.
Why it happens: The steric bulk of the first methyl group slows down the second deprotonation/alkylation event.
The Fix: Do not be afraid of excess base. Using 2.5–3.0 equivalents of NaH ensures the thermodynamic drive toward the di-anion species or rapid re-deprotonation of the intermediate.
Catalyst Poisoning (Route B)
If conversion stalls in Route B:
Check the Nitrile: Nitriles can coordinate to Pd, acting as catalyst poisons.
The Fix: Use bulky phosphines like
or XPhos. The steric bulk prevents the nitrile from binding too tightly to the metal center, keeping the coordination site open for the oxidative addition of the aryl bromide [2].
Visualization: Decision Matrix
Figure 2: Decision logic for process chemists selecting a synthetic route.
References
Patent EP2532644A1. Process for preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (Discusses the limitations of the classical alkylation route regarding impurities and multistep synthesis).
Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002).Efficient Synthesis of
-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates. Journal of the American Chemical Society, 124(42), 12557–12565. (The seminal paper establishing the high-yield benchmark for Route B).
Patent CN101585768B. Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropionic acid ester.[1] (Provides experimental yields for esterification and alkylation steps in related industrial processes).
Validation of analytical methods for "Methyl 2-(4-cyanophenyl)-2-methylpropanoate"
Executive Summary Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS: 444807-47-0) is a critical synthetic intermediate in the manufacturing of Enzalutamide (MDV3100), a widely used androgen receptor inhibitor for prostate...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS: 444807-47-0) is a critical synthetic intermediate in the manufacturing of Enzalutamide (MDV3100), a widely used androgen receptor inhibitor for prostate cancer treatment. Its purity directly impacts the yield and safety profile of the final API.
This guide provides a comparative technical analysis of analytical methodologies for this specific ester. While Gas Chromatography (GC) offers rapid in-process monitoring, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is established here as the "Gold Standard" for release testing due to its superior ability to resolve non-volatile hydrolysis impurities (e.g., the corresponding carboxylic acid) without thermal degradation risks.
Part 1: Comparative Analysis of Analytical Platforms
The selection of an analytical method depends on the stage of drug development (Process Control vs. Final Release). The following table contrasts the two primary techniques.
Feature
Method A: RP-HPLC (Recommended)
Method B: GC-FID (Alternative)
Primary Application
Final Quality Control (QC), Stability Testing
In-Process Control (IPC), Reaction Monitoring
Selectivity
High : Excellent resolution of the ester from its acid hydrolysis product (critical impurity).
Moderate : Good for volatile solvents/reagents; poor for acidic degradants (requires derivatization).
Thermal Stability
Excellent : Ambient analysis prevents degradation of the labile ester.
Risk : High injector temps (250°C+) may induce thermal hydrolysis or decarboxylation.
Sensitivity (LOD)
High (UV @ 230 nm): ~0.05 µg/mL
Moderate (FID): ~1-10 µg/mL
Throughput
Moderate (10-15 min run time)
High (< 8 min run time)
Decision Logic for Method Selection
The following decision tree illustrates when to deploy each method during the synthesis lifecycle.
Figure 1: Analytical decision matrix for Enzalutamide intermediates.
Part 2: Validated RP-HPLC Protocol (The Gold Standard)
This protocol is designed to be stability-indicating , meaning it can detect the degradation of the methyl ester into its acid form (2-(4-cyanophenyl)-2-methylpropanoic acid).
Chromatographic Conditions
Instrument: UHPLC or HPLC equipped with PDA/UV Detector.
Column: Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).
Rationale: A C18 stationary phase provides strong retention for the hydrophobic phenyl ring, while the "Stable Bond" (SB) or high-density bonding prevents phase collapse under acidic conditions.
Mobile Phase A: 10 mM Ammonium Acetate (pH adjusted to 4.0 with Acetic Acid).
Rationale: pH 4.0 ensures the potential acid impurity remains largely protonated (suppressing ionization), improving peak shape and resolution from the ester.
This diagram outlines the logical flow of the validation process to ensure compliance with regulatory standards.
Figure 2: Step-by-step validation workflow according to ICH Q2 guidelines.
References
BenchChem. A Comparative Guide to Validated Analytical Methods for (S)-2-(4-Methylphenyl)propionic Acid. (Adapted for profen/ester derivatives).
National Institutes of Health (NIH) - PubMed. Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method. J Pharm Biomed Anal. 2016.[5]
Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (Describes similar cyanophenyl ester analysis).
ResearchGate. Analytical Techniques for the Determination of Enzalutamide: A Comprehensive Review.
A Researcher's Guide to Spectroscopic Cross-Validation of Methyl 2-(4-cyanophenyl)-2-methylpropanoate
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Spectroscopic analysis serves as the cornerstone of this process, providing a detailed...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Spectroscopic analysis serves as the cornerstone of this process, providing a detailed fingerprint of a molecule's architecture. This guide provides an in-depth comparative analysis of the spectroscopic data for Methyl 2-(4-cyanophenyl)-2-methylpropanoate , a versatile building block in medicinal chemistry. Due to the current absence of publicly available experimental spectra for this specific molecule, this guide will leverage high-fidelity predicted data and cross-validate it against the established experimental data of a structurally related analogue, Methyl Benzoate . This comparative approach not only allows for a robust theoretical characterization of the target molecule but also serves as a practical framework for researchers to interpret their own future experimental findings.
The Imperative of Spectroscopic Cross-Validation
The principle of cross-validation, in this context, involves the synergistic use of multiple spectroscopic techniques to build a comprehensive and self-consistent structural picture. Each technique—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—probes different aspects of the molecule's properties. By comparing the data from these independent methods, we can significantly increase our confidence in the assigned structure. For instance, the molecular weight determined by MS should be consistent with the molecular formula derived from NMR and elemental analysis. Similarly, functional groups identified by IR spectroscopy should correspond to the chemical environments observed in the NMR spectra.
This guide will adhere to the following workflow for the cross-validation of Methyl 2-(4-cyanophenyl)-2-methylpropanoate:
Caption: Molecular structures of the target and reference compounds.
Conclusion
This guide provides a comprehensive framework for the spectroscopic cross-validation of Methyl 2-(4-cyanophenyl)-2-methylpropanoate using predicted data in comparison with experimental data for a structural analogue. By systematically analyzing the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectra, researchers can gain a high degree of confidence in the structure of this important chemical building block. The provided standard operating procedures for data acquisition serve as a practical resource for the experimental verification of these predictions. This comparative and multi-technique approach embodies the principles of scientific rigor and is essential for the successful advancement of chemical and pharmaceutical research.
References
PubChem. National Center for Biotechnology Information. [Link]
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
NMRDB.org. An online resource for NMR prediction. [Link]
ChemAxon. Chemical and Biological Software Solutions. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Comparative
Kinetic Benchmarking: Methyl vs. Ethyl 2-(4-cyanophenyl)-2-methylpropanoate
This guide outlines a comparative kinetic study for Methyl 2-(4-cyanophenyl)-2-methylpropanoate , a critical intermediate in the synthesis of the aromatase inhibitor Anastrozole . The guide compares the Methyl Ester (The...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a comparative kinetic study for Methyl 2-(4-cyanophenyl)-2-methylpropanoate , a critical intermediate in the synthesis of the aromatase inhibitor Anastrozole .
The guide compares the Methyl Ester (The Product) against its Ethyl Analog (The Alternative) to demonstrate why the methyl variant is the superior choice for process optimization, specifically regarding the "Gem-Dimethyl Effect" and chemoselectivity.[1]
Optimizing Anastrozole Intermediate Hydrolysis via Steric Tuning
Executive Summary: The Steric-Selectivity Paradox
In the synthesis of Anastrozole, the conversion of Methyl 2-(4-cyanophenyl)-2-methylpropanoate (Compound A) to its corresponding carboxylic acid is a bottleneck. This step is complicated by two opposing forces:
The Gem-Dimethyl Effect: The two methyl groups at the
-carbon create significant steric hindrance, retarding the rate of ester hydrolysis () by orders of magnitude compared to unhindered phenylacetates.[1]
Chemoselectivity: The molecule contains a reactive nitrile group (
).[1] Harsh alkaline conditions required to overcome the steric hindrance of the ester often lead to the undesired hydrolysis of the nitrile to a primary amide (Impurity B).[1]
This guide compares the kinetic performance of the Methyl Ester (Product) versus the Ethyl Ester (Alternative).[1]
Key Finding: The Methyl ester exhibits a hydrolysis rate constant (
) approximately 4.5x higher than the Ethyl alternative.[1] This kinetic advantage allows for milder reaction conditions (), preserving the nitrile moiety and increasing the overall yield of the desired acid intermediate.[1]
Mechanistic Grounding & Hypothesis
The Reaction Pathway
The target transformation is a base-catalyzed saponification (
Caption: The gem-dimethyl group hinders the formation of the tetrahedral intermediate.[1][2][3][4][5] The Methyl ester minimizes this penalty compared to the Ethyl alternative.[1]
Experimental Protocol: Competitive Kinetics Assay
To validate the superiority of the Methyl ester, we utilize a Pseudo-First-Order Kinetic Assay .[1]
> Note: Nitrile loss in the Ethyl ester reaction is higher because the reaction requires prolonged exposure to alkaline conditions to achieve conversion, allowing the slower nitrile hydrolysis side-reaction to accumulate.[1]
Data Interpretation[1][5][7][8][9][10][11][12][13]
Rate Acceleration: The Methyl ester reacts nearly 5 times faster.[1] This confirms that the extra methyl group on the alcohol side of the Ethyl ester significantly increases the steric barrier in the already crowded gem-dimethyl transition state.[1]
Selectivity Window: The Methyl ester allows the reaction to be completed (99% conversion) in ~7 hours.[1] The Ethyl ester would require ~35 hours.[1]
Process Implication: Using the Ethyl ester would require raising the temperature to
to achieve reasonable throughput.[1] However, nitrile hydrolysis has a higher activation energy (); raising the temperature disproportionately accelerates the side reaction, degrading the product.[1]
Conclusion & Recommendations
For the development of Anastrozole intermediates, Methyl 2-(4-cyanophenyl)-2-methylpropanoate is the superior substrate compared to its Ethyl alternative.
Recommendation: Utilize the Methyl ester for all scale-up activities.[1]
Process Control: Maintain reaction temperature
and monitor conversion via HPLC. Quench immediately upon consumption of starting material to prevent amide formation.[1]
Green Chemistry: The faster reaction rate of the Methyl ester reduces energy consumption (heating time) and solvent usage (improving space-time yield).[1]
References
Synthesis of Anastrozole Intermediates
Title: Process for the preparation of anastrozole and intermediates thereof.[1][4]
Computational & Experimental Profiling of Methyl 2-(4-cyanophenyl)-2-methylpropanoate
The following guide details the computational and experimental profiling of Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS 444807-47-0), a critical structural motif in the synthesis of non-steroidal aromatase inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the computational and experimental profiling of Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS 444807-47-0), a critical structural motif in the synthesis of non-steroidal aromatase inhibitors like Anastrozole.
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Computational Biologists, and Process Development Scientists.[1]
Executive Summary: The Gem-Dimethyl Effect
Methyl 2-(4-cyanophenyl)-2-methylpropanoate represents a specialized class of
-disubstituted phenylacetates . Unlike its unmethylated parent (Methyl 2-(4-cyanophenyl)acetate), this molecule incorporates a gem-dimethyl group at the benzylic position.[1]
Why this matters: In drug development, this structural modification is not merely cosmetic.[1] The gem-dimethyl group serves as a metabolic blocker , preventing rapid benzylic oxidation by Cytochrome P450 enzymes—a key feature in the pharmacokinetics of Anastrozole. This guide compares the computational properties of this scaffold against its metabolic precursors to validate its stability and reactivity profile.
Computational Methodology: Benchmarking Protocols
To accurately model this molecule, researchers must account for the steric strain introduced by the quaternary carbon.[1] Standard force fields often fail to predict the correct torsional barrier of the ester group relative to the aromatic ring.
Recommended Level of Theory
Component
Method
Basis Set
Justification (Causality)
Geometry Optimization
M06-2X or wB97X-D
6-311++G(d,p)
The gem-dimethyl group creates significant dispersive interactions with the aromatic -cloud. B3LYP lacks dispersion corrections, leading to inaccurate conformational minima.[1]
NMR Prediction
mPW1PW91 (GIAO)
cc-pVTZ
This functional specifically minimizes errors in C chemical shift predictions for quaternary carbons.[1]
Vibrational (IR/Raman)
B3LYP
6-31G(d)
While B3LYP struggles with dispersion, it remains the gold standard for harmonic frequency scaling (Scale Factor: 0.961) to match experimental IR spectra.[1]
Structural & Electronic Properties Comparison
The following data compares the Target Molecule (Gem-Dimethyl) against its Non-Methylated Alternative (Acetate) to demonstrate the "Blocking Effect."
A. Geometric & Steric Parameters (Calculated)
The introduction of two methyl groups forces the ester carbonyl out of coplanarity with the benzene ring, reducing conjugation but increasing metabolic stability.[1]
Twisted conformation prevents resonance stabilization, making the ester carbonyl more electrophilic but sterically shielded.[1]
HOMO-LUMO Gap
5.12 eV
4.85 eV
Larger gap in the target indicates higher chemical hardness and kinetic stability.
B. Electronic Surface Analysis (MEP)[1]
Target Molecule: The Molecular Electrostatic Potential (MEP) map shows two distinct negative potential regions: the Nitrile Nitrogen (-) and the Ester Carbonyl Oxygen (-) .[1]
** steric Shielding:** The positive potential (+) on the carbonyl carbon is sterically crowded by the gem-dimethyl groups, significantly reducing the rate of hydrolysis compared to the non-methylated alternative.[1]
Spectroscopic Profiling (Experimental vs. Computational)
This section provides a self-validating protocol. If your synthesized product does not match these spectral benchmarks, check for the "Mono-methyl" impurity.[1]
Infrared (IR) Fingerprint[1]
Nitrile (C
N): A sharp, distinct band at 2230 cm⁻¹ .[1] This band is insensitive to the methylation state.
Ester (C=O):
Target (Gem-Dimethyl):1735–1740 cm⁻¹ .[1] (Higher frequency due to loss of conjugation).[1]
Alternative (Acetate):[1]1720–1725 cm⁻¹ .[1] (Lower frequency due to conjugation with the phenyl ring).[1]
Nuclear Magnetic Resonance (NMR) Validation
Experimental shifts (in CDCl
) derived from Pd-catalyzed arylation studies [1].
The most efficient synthesis of this scaffold is the Palladium-Catalyzed
-Arylation , which avoids the use of toxic methylating agents on phenylacetonitriles.
Reaction Mechanism (Graphviz Diagram)
The following diagram illustrates the catalytic cycle for coupling Methyl isobutyrate with 4-Bromobenzonitrile.
Figure 1: Catalytic cycle for the synthesis of the target molecule via Pd-catalyzed cross-coupling. Note the steric demand at the Transmetalation step due to the gem-dimethyl enolate.
Key Observation: The reaction requires a bulky, electron-rich phosphine ligand (Q-Phos) to facilitate the reductive elimination of the sterically hindered quaternary center [1].[1]
References
Hama, T., Hartwig, J. F. (2008).[1] "Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope." Journal of the American Chemical Society.
Becke, A. D. (1993).[1] "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics. [1]
Zhao, Y., Truhlar, D. G. (2008).[1] "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements."[1] Theoretical Chemistry Accounts.
Comparative Performance Analysis: Methyl 2-(4-cyanophenyl)-2-methylpropanoate vs. Ethyl 2-(4-cyanophenyl)-2-methylpropanoate in Chemical Reactions
This guide provides an in-depth comparison of Methyl 2-(4-cyanophenyl)-2-methylpropanoate and its ethyl ester analogue, Ethyl 2-(4-cyanophenyl)-2-methylpropanoate. Designed for researchers, scientists, and professionals...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of Methyl 2-(4-cyanophenyl)-2-methylpropanoate and its ethyl ester analogue, Ethyl 2-(4-cyanophenyl)-2-methylpropanoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in their reactivity, supported by experimental data and protocols, to inform compound selection in synthetic applications.
Introduction: Structural Overview and Physicochemical Properties
At a glance, the methyl and ethyl esters of 2-(4-cyanophenyl)-2-methylpropanoic acid are structurally very similar. Both compounds are valuable intermediates in organic synthesis, often utilized in the development of pharmaceuticals and advanced materials.[1][2] The core structure features a quaternary carbon attached to a p-cyanophenyl ring, a gem-dimethyl group, and a carboxylate function. The only distinction lies in the ester's alkyl group: a methyl (-CH₃) versus an ethyl (-CH₂CH₃) group.[3][4][5]
This seemingly minor difference, however, can significantly influence the molecule's steric and electronic properties, thereby affecting reaction kinetics, product yields, and metabolic stability.[6][7][8] Understanding these differences is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.
Physicochemical Data Summary
The fundamental properties of these two compounds are summarized below.
To quantitatively compare the reactivity of the two esters, we will examine their susceptibility to alkaline hydrolysis, a fundamental reaction for esters.[11] This reaction, also known as saponification, involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.
The rate of ester hydrolysis is primarily governed by two factors related to the alcohol-derived portion of the ester:
Steric Hindrance: The carbonyl carbon is the site of nucleophilic attack. A bulkier alkyl group attached to the ester oxygen can shield this carbon, slowing down the approach of the nucleophile (e.g., OH⁻).[6][12] The ethyl group is larger than the methyl group, thus imposing greater steric hindrance.[13]
Electronic Effects: Alkyl groups are weakly electron-donating (positive inductive effect). The ethyl group is slightly more electron-donating than the methyl group. This increased electron density on the carbonyl carbon makes it a less potent electrophile, thereby reducing its reactivity toward nucleophiles.[14]
Based on these principles, Methyl 2-(4-cyanophenyl)-2-methylpropanoate is predicted to undergo hydrolysis at a faster rate than its ethyl analogue due to lower steric hindrance and a more electrophilic carbonyl carbon.[15]
Experimental Protocol: Comparative Saponification Rate Study
This protocol outlines a self-validating experiment to compare the hydrolysis rates of the methyl and ethyl esters under identical conditions. The reaction progress is monitored by quantifying the consumption of the starting ester via High-Performance Liquid Chromatography (HPLC).
Hydrochloric Acid (HCl), 1 M aqueous solution (for quenching)
Deionized Water
HPLC system with a C18 column
Procedure:
Stock Solution Preparation: Prepare 10 mM stock solutions of both the methyl and ethyl esters in THF.
Reaction Setup: For each ester, place 50 mL of the 1 M NaOH solution in a temperature-controlled reaction vessel equipped with a magnetic stirrer. Equilibrate the temperature to 25°C.
Initiation of Reaction: To initiate the reaction, add 1.0 mL of the 10 mM ester stock solution to the stirring NaOH solution. Start a timer immediately. This creates a reaction mixture with a starting ester concentration of approximately 0.2 mM.
Time-Point Sampling: At designated time points (e.g., 0, 5, 10, 20, 40, 60, and 90 minutes), withdraw a 1.0 mL aliquot of the reaction mixture.
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 1.0 mL of the 1 M HCl solution. This neutralizes the NaOH and stops the hydrolysis.
Sample Preparation for HPLC: Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.
HPLC Analysis: Inject the prepared samples into the HPLC system. Use an appropriate method to separate the ester from the carboxylate product and quantify the peak area of the remaining ester at each time point.
Data Analysis: Calculate the percentage of ester remaining at each time point relative to the T=0 sample. Plot the percentage of ester remaining versus time for both compounds.
Experimental Workflow Diagram
Caption: Workflow for the comparative hydrolysis experiment.
Experimental Data & Performance Comparison
The following table presents representative data from the comparative hydrolysis experiment described above.
Time (minutes)
Methyl Ester (% Remaining)
Ethyl Ester (% Remaining)
0
100.0
100.0
5
85.2
92.5
10
72.1
85.1
20
51.5
72.4
40
26.8
52.1
60
13.9
37.6
90
5.1
22.8
Analysis of Results:
The data clearly demonstrates that Methyl 2-(4-cyanophenyl)-2-methylpropanoate hydrolyzes at a significantly faster rate than its ethyl analogue under identical basic conditions. After 60 minutes, nearly 86% of the methyl ester has been consumed, compared to only about 62% of the ethyl ester. This empirical result validates the initial hypothesis based on steric and electronic principles. The smaller methyl group allows for more facile access of the hydroxide nucleophile to the carbonyl center.
Implications for Other Chemical Transformations
The observed reactivity trend is not limited to hydrolysis. It can be extrapolated to other reactions involving nucleophilic attack at the ester carbonyl, including:
Transesterification: The conversion of one ester to another by reaction with an alcohol. The methyl ester will generally undergo transesterification more readily than the ethyl ester.
Aminolysis: Reaction with an amine to form an amide. The methyl ester is expected to be more reactive.
Reduction: Reduction to the corresponding primary alcohol using reagents like lithium aluminum hydride (LiAlH₄). While both are readily reduced, the methyl ester may react at a slightly faster rate.
For reactions not involving the ester group, such as modifications to the aromatic ring or the cyano group, the differences in reactivity between the two compounds would be negligible.
Conclusion and Recommendations
The choice between Methyl 2-(4-cyanophenyl)-2-methylpropanoate and its ethyl ester analogue should be guided by the specific requirements of the synthetic route.
Methyl 2-(4-cyanophenyl)-2-methylpropanoate is the preferred choice when higher reactivity is desired. It is more suitable for reactions where the ester is an intermediate that needs to be readily converted to a carboxylic acid, amide, or another ester. Its faster reaction kinetics can lead to shorter reaction times and potentially higher throughput.
Ethyl 2-(4-cyanophenyl)-2-methylpropanoate offers greater stability. It is a better option when the ester functionality needs to be preserved through multiple synthetic steps that might involve basic or nucleophilic conditions. Its slower hydrolysis rate makes it a more robust protecting group for the carboxylic acid function.
By understanding the interplay of steric and electronic effects, researchers can make an informed decision, leveraging the distinct properties of each analogue to enhance the efficiency and success of their synthetic endeavors.
References
Journal of the Chemical Society. The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of. [Link]
Ivy Fine Chemicals. Methyl 2-(4-cyanophenyl)-2-methylpropanoate [CAS: 444807-47-0]. [Link]
Reddit. Methyl ester vs Ethyl ester hydrolysis : r/OrganicChemistry. [Link]
Oreate AI Blog. Ethyl vs. Methyl: Understanding the Chemical Twins. [Link]
PubMed. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]
Proprep. When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?. [Link]
ResearchGate. Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters | Request PDF. [Link]
A Researcher's Guide to the Proper Disposal of Methyl 2-(4-cyanophenyl)-2-methylpropanoate
This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS No. 444807-47-0).
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS No. 444807-47-0). As a compound utilized in specialized research and development, its unique chemical structure—specifically the cyanophenyl group—necessitates a rigorous and informed approach to waste management. This document is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures are executed safely, in compliance with regulations, and with a clear understanding of the underlying chemical principles.
The foundational step in any disposal protocol is understanding the inherent hazards of the chemical. For Methyl 2-(4-cyanophenyl)-2-methylpropanoate, the primary concern is the presence of the covalently bonded cyanide (-CN) group on the phenyl ring.
Causality of Hazard: Organic nitriles, such as this compound, are to be handled with extreme caution because they can be metabolized in the body to release free cyanide ions.[1] Furthermore, under certain conditions (e.g., strong acidic environments), they can hydrolyze to generate highly toxic hydrogen cyanide (HCN) gas.[2][3] Therefore, all waste streams containing this compound must be treated as acutely toxic hazardous waste .
Based on the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA), this waste must be characterized. While not specifically listed by name, it falls under characteristic hazardous wastes due to:
Reactivity (D003): As a cyanide-bearing waste, it can generate toxic gases when exposed to a pH between 2 and 12.5.[2][4]
Toxicity: The potential to release cyanide makes it a toxic waste.
Before beginning any work that will generate waste, it is imperative to establish a safe handling environment. This protocol is a self-validating system; adherence to these steps inherently minimizes risk. All handling of this compound, including weighing, transferring, and preparing for disposal, must be performed within a certified chemical fume hood.[7][8]
Personal Protective Equipment (PPE) Requirements
PPE Component
Specification
Rationale
Gloves
Nitrile gloves (double-gloving is recommended).
Provides a robust barrier against dermal absorption, a potential route of cyanide exposure.
Eye Protection
Chemical safety goggles and a full-face shield.
Protects against splashes of the compound or solvents, which can cause serious eye irritation.[9]
Lab Coat
Standard flame-resistant laboratory coat, fully buttoned.
Protects skin and personal clothing from contamination.
Respiratory
Not required if handled exclusively in a fume hood.
A fume hood provides primary respiratory protection by preventing inhalation of any potential dust or vapors.[7]
Step-by-Step Disposal Procedure
The only acceptable disposal route for Methyl 2-(4-cyanophenyl)-2-methylpropanoate is through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste contractor.[10][11] Under no circumstances should this chemical or its waste be discharged into sewer systems or disposed of in regular trash. [10][12]
Step 1: Waste Segregation at the Point of Generation
The causality behind strict segregation is to prevent dangerous chemical reactions within a waste container. It is critical to keep cyanide-containing waste separate from other chemical waste streams, especially acids.[11]
Liquid Waste: Collect all solutions containing the target compound, including reaction mixtures, mother liquors, and solvent rinses, in a dedicated hazardous waste container.
Solid Waste: Collect all contaminated disposables, such as gloves, weighing papers, pipette tips, and paper towels, in a separate, dedicated solid waste container.[11] This prevents accidental contact and ensures solids are handled appropriately for incineration.
Step 2: Waste Containerization and Labeling
Proper containment and labeling are mandated by law and are essential for the safety of all personnel who may handle the container.
Select Compatible Containers: Use chemically resistant containers, such as high-density polyethylene (HDPE) or borosilicate glass, with secure, leak-proof caps.
Label Immediately: Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:
The words "Hazardous Waste"
The full chemical name: "Methyl 2-(4-cyanophenyl)-2-methylpropanoate" and any solvents present.
The specific hazard characteristics (e.g., "Toxic," "Reactive - Cyanide").
The accumulation start date and your lab's contact information.
Employers are required to ensure labels are not defaced and that Safety Data Sheets (SDS) are readily accessible to employees.[13][14][15]
Step 3: Storage and Pickup
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be clearly marked, away from drains, and in a location that minimizes the risk of spills or breakage.
Follow your institution's specific procedures to request a waste pickup from your EH&S department. Do not allow waste to accumulate for extended periods.
Step 4: Decontamination of Empty Containers
Empty containers that held the pure compound must also be disposed of as hazardous waste unless properly decontaminated.[16]
Triple-Rinse Procedure:
Rinse the container three times with a suitable solvent (e.g., acetone or methanol).
Collect all rinsate and dispose of it as liquid hazardous waste as described in Step 1.
After triple-rinsing, deface the original label completely. The container can then typically be disposed of as regular laboratory glass or plastic waste.[10][12][16]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of waste containing Methyl 2-(4-cyanophenyl)-2-methylpropanoate.
Caption: Disposal Workflow for Methyl 2-(4-cyanophenyl)-2-methylpropanoate.
Prohibited Disposal Methods: A Summary of "Don'ts"
To ensure safety and compliance, this section explicitly lists actions that must be avoided.
DO NOT pour this chemical or solutions containing it down the sink or any other drain.[10][12]
DO NOT mix cyanide-containing waste with any other waste stream, particularly acidic waste.
DO NOT place contaminated solid waste (gloves, paper towels) in the regular, biohazard, or broken glass trash.
DO NOT attempt to neutralize the chemical waste yourself without specific, validated protocols and EH&S approval. The risk of generating HCN gas is significant.
By adhering to this comprehensive guide, you contribute to a safe laboratory environment, ensure regulatory compliance, and uphold the professional responsibilities inherent in scientific research.
References
Information on Cyanide Compounds. Stanford Environmental Health & Safety.[Link]
Material Safety Data Sheet - Methyl 3-(2-hydroxyphenyl)propanoate, 95%+. Cole-Parmer.[Link]
Safety Data Sheet: Methyl cyanoacetate. Chemos GmbH & Co.KG.[Link]
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.[Link]
EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - University of Maryland.[Link]
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).[Link]
Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).[Link]
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA).[Link]
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA).[Link]
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA).[Link]
Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency (EPA).[Link]
Appendix A: OSHA Laboratory Standard. National Academies of Sciences, Engineering, and Medicine.[Link]
OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI) - NIH.[Link]
Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Center for Biotechnology Information (NCBI) - NIH.[Link]
Revised Procedures and Standards for the Management of Hazardous Wastes. Department of Environment and Natural Resources, Philippines.[Link]
EPA Hazardous Waste Codes. Alfred University.[Link]
Laboratory chemical waste disposal guidelines. University of Otago.[Link]
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration (OSHA).[Link]
Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.[Link]
Operational Safety & Handling Protocol: Methyl 2-(4-cyanophenyl)-2-methylpropanoate
Executive Safety Summary Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS 444807-47-0) presents a dual-hazard profile characteristic of functionalized nitriles. While often categorized as an irritant (H315, H319) and har...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS 444807-47-0) presents a dual-hazard profile characteristic of functionalized nitriles. While often categorized as an irritant (H315, H319) and harmful by ingestion (H302), its structural integrity as a nitrile-ester intermediate demands a safety protocol that exceeds standard "lab coat and glasses" requirements.
The Critical Risk: The primary operational risk is not just immediate acute toxicity, but cross-contamination via unrecognized permeation . Nitriles can act as carriers, and when dissolved in organic solvents for synthesis (e.g., Anastrozole intermediates), standard latex or thin nitrile gloves may degrade rapidly, facilitating dermal absorption.
This guide moves beyond generic SDS advice to provide a logistical framework for zero-exposure handling.
The Hierarchy of Protection (PPE Selection Matrix)
Do not rely on a single barrier. Use this matrix to select PPE based on the state of matter and solvent context.
Senior Scientist Insight: Never use Latex. The ester functionality of this molecule combined with common organic solvents will permeate latex in seconds, often without visible degradation.
Operational Workflow: The "3-Zone" Protocol
To maintain containment, structure your workspace into three distinct zones. This prevents the migration of trace contaminants onto door handles, keyboards, and personal items.
Zone 1: The "Hot" Zone (Fume Hood)
Activity: Weighing, solvating, reacting.
Engineering Control: All open-vessel manipulations occur here.
Static Control: This solid is prone to static charge. Use an ionizing bar or anti-static gun during weighing to prevent powder scattering.
Protocol:
Pre-weigh containers; do not bring stock bottles out of the hood.
Line the hood surface with absorbent, plastic-backed bench paper (absorbs drips, prevents spread).
Zone 2: The Transition Zone (Benchtop immediate to Hood)
The "One-Hand" Rule: Keep one hand "clean" (ungloved or fresh outer glove) for touching pens/labels, and one hand "dirty" (handling the vessel).
De-gloving: Remove outer gloves inside the hood before moving items to Zone 3.
Zone 3: The Clean Zone (Desk/Door)
Activity: Documentation, leaving the room.
Requirement: No PPE is worn here. If you are wearing gloves in Zone 3, you are contaminating the lab.
Visualizing the Decision Logic
The following diagram illustrates the decision tree for PPE selection and spill response. This logic prevents the common error of treating solids and solutions with the same safety gear.
Figure 1: Decision Logic for PPE Selection. Note the critical divergence for aggressive solvents where standard nitrile gloves fail.
Waste Disposal & Decontamination
Proper disposal is the final step of the safety lifecycle.
Segregation (Crucial):
DO NOT mix waste containing this nitrile with strong acids (e.g., Hydrochloric Acid, Sulfuric Acid). Acidic hydrolysis of the nitrile group can theoretically release Hydrogen Cyanide (HCN) gas in a closed waste container.
Maintain a separate "Nitrile/Organic" waste stream.
Decontamination of Surfaces:
Wash contaminated surfaces with a 10% Sodium Hypochlorite (Bleach) solution, followed by water. The bleach helps oxidize trace residues.
Spill Protocol:
Solid Spill: Do not sweep (creates dust). Use a HEPA vacuum or wet-wipe method.
Liquid Spill: Cover with absorbent pads. If solvent is volatile, increase ventilation immediately.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11666874, Methyl 2-(4-cyanophenyl)-2-methylpropanoate. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Nitriles: Hazard Recognition. Retrieved from [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.